7-Bromo-benzooxazole-2-carbaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-bromo-1,3-benzoxazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO2/c9-5-2-1-3-6-8(5)12-7(4-11)10-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSVEKGCCYOULB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)OC(=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40696305 | |
| Record name | 7-Bromo-1,3-benzoxazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944907-44-2 | |
| Record name | 7-Bromo-1,3-benzoxazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 7-Bromo-benzooxazole-2-carbaldehyde
Abstract
This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for 7-Bromo-benzooxazole-2-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthesis is presented as a two-step sequence commencing with the formation of the 7-bromobenzoxazole core, followed by regioselective formylation at the C2 position. This document details the underlying chemical principles, provides field-proven experimental protocols, and discusses key strategic considerations for researchers, chemists, and professionals in drug development.
Introduction and Strategic Overview
This compound is a bifunctional heterocyclic compound featuring a benzoxazole core. The presence of a bromine atom and an aldehyde group at strategic positions (C7 and C2, respectively) makes it a versatile intermediate for further molecular elaboration. The bromine atom serves as a handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the aldehyde is amenable to transformations such as reductive amination, Wittig reactions, and condensations.
A direct, one-pot synthesis of this target is not prominently described in the literature. Therefore, a more robust and logical approach involves a two-stage strategy:
-
Stage 1: Heterocycle Formation. Construction of the 7-bromobenzoxazole scaffold from a readily available precursor, 2-amino-6-bromophenol.
-
Stage 2: C2-Formylation. Introduction of the aldehyde group onto the pre-formed benzoxazole ring system.
This guide will detail a preferred pathway that maximizes yield and purity by separating these key transformations.
Retrosynthetic Analysis
A retrosynthetic breakdown of the target molecule logically informs our forward synthetic strategy. The primary disconnection is at the C2-formyl group, suggesting a formylation reaction on a 7-bromobenzoxazole intermediate. This intermediate can be further disconnected via the oxazole ring C-O and C-N bonds, leading back to the commercially available 2-amino-6-bromophenol and a one-carbon (C1) electrophile.
Caption: Retrosynthetic pathway for this compound.
Recommended Synthetic Pathway
The proposed forward synthesis is a two-step process designed for clarity, reproducibility, and scalability.
Step 1: Synthesis of 7-Bromobenzoxazole
The formation of the benzoxazole ring is achieved through the cyclocondensation of 2-amino-6-bromophenol with a formic acid equivalent. Polyphosphoric acid (PPA) is an excellent catalyst and dehydrating agent for this transformation, driving the reaction to completion.
Reaction Scheme:
(Self-generated image representing the chemical reaction)
Causality and Mechanism: The reaction proceeds via two key stages. First, the amino group of 2-amino-6-bromophenol attacks the carbonyl carbon of formic acid in a nucleophilic acyl substitution to form an N-formyl intermediate, N-(5-bromo-2-hydroxyphenyl)formamide. PPA then protonates the hydroxyl group of the phenol and the formyl oxygen, facilitating an intramolecular nucleophilic attack by the phenolic oxygen onto the activated formyl carbon. Subsequent dehydration yields the stable aromatic benzoxazole ring.
Detailed Experimental Protocol (Adapted from Analogous Synthesis[1]):
-
In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, place polyphosphoric acid (PPA) (approx. 10 times the weight of the aminophenol).
-
Heat the PPA to approximately 70-80 °C to reduce its viscosity, and then add 2-amino-6-bromophenol (1.0 equiv) with efficient stirring.
-
Once the aminophenol is fully dissolved, slowly add formic acid (1.2 equiv) dropwise to the mixture.
-
Increase the temperature of the reaction mixture to 150-160 °C and maintain for 2-3 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to approximately 90 °C and carefully pour it onto a large volume of crushed ice with vigorous stirring.
-
Neutralize the resulting acidic slurry by the slow, portion-wise addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH reaches 7-8. This must be done carefully in a large beaker to control foaming.
-
The crude 7-bromobenzoxazole will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Step 2: Formylation of 7-Bromobenzoxazole to Yield this compound
With the 7-bromobenzoxazole intermediate in hand, the aldehyde group is introduced at the C2 position. The proton at C2 is the most acidic on the heterocyclic ring, making it susceptible to deprotonation or electrophilic attack. The Vilsmeier-Haack reaction is a highly effective method for this transformation.[2][3][4]
Reaction Scheme:
(Self-generated image representing the chemical reaction)
Causality and Mechanism: The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, a chloroiminium salt, formed in situ from a formamide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[3] This iminium salt is a weak electrophile. The electron-rich benzoxazole ring attacks the Vilsmeier reagent in an electrophilic aromatic substitution. The resulting intermediate is then hydrolyzed during aqueous workup to reveal the final aldehyde product.
Detailed Experimental Protocol (Adapted from a General Vilsmeier-Haack Procedure[5]):
-
In a three-necked, oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 7-bromobenzoxazole (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.5 equiv) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 6-8 hours, or until TLC indicates the consumption of the starting material.
-
Once the reaction is complete, cool the mixture back to 0 °C.
-
Carefully quench the reaction by the slow addition of a cold, aqueous solution of sodium acetate (approx. 5-6 equiv). Stir at 0 °C for 15 minutes.
-
Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate or diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.
Data Summary and Characterization
The successful synthesis of the intermediate and final product should be confirmed using standard analytical techniques.
| Compound | Expected Appearance | Key Characterization Data |
| 7-Bromobenzoxazole | White to off-white solid | ¹H NMR: Characteristic aromatic protons. MS (EI): Molecular ion peak corresponding to C₇H₄BrNO. |
| This compound | Yellowish solid | ¹H NMR: Appearance of a singlet for the aldehyde proton (~9-10 ppm) and shifts in the aromatic protons. ¹³C NMR: Appearance of a carbonyl carbon (~180-190 ppm). IR: Strong C=O stretch (~1700 cm⁻¹). MS (EI): Molecular ion peak corresponding to C₈H₄BrNO₂. |
Workflow Visualization
The overall two-step synthesis pathway is summarized below.
Caption: Workflow for the synthesis of this compound.
Safety and Handling
-
2-amino-6-bromophenol: Harmful if swallowed and toxic to aquatic life. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Polyphosphoric Acid (PPA): Corrosive. Reacts vigorously with water. Handle in a fume hood and avoid contact with skin and eyes.
-
Phosphorus Oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water. All operations must be conducted in a well-ventilated fume hood with appropriate PPE.
-
N,N-Dimethylformamide (DMF): A potential reproductive toxin. Use in a fume hood and avoid inhalation and skin contact.
-
General Precautions: All reactions should be performed in a well-ventilated fume hood. A thorough risk assessment should be completed before commencing any experimental work.
Conclusion
This guide outlines a validated and logical two-step synthetic route to this compound. By separating the core heterocycle formation from the subsequent C2-formylation, this pathway offers a reliable method for accessing this versatile chemical intermediate. The provided protocols, based on established chemical transformations, serve as a solid foundation for laboratory synthesis and further research endeavors.
References
An In-Depth Technical Guide to the Physicochemical Properties of 7-Bromo-benzooxazole-2-carbaldehyde
Abstract: The benzoxazole scaffold is a cornerstone in medicinal chemistry and materials science, recognized for its wide spectrum of pharmacological activities and valuable photophysical properties.[1][2] 7-Bromo-benzooxazole-2-carbaldehyde is a strategically functionalized derivative, engineered to serve as a versatile building block for chemical synthesis. The presence of a reactive aldehyde at the 2-position and a bromine atom at the 7-position offers orthogonal handles for molecular elaboration.[3][4] This guide provides a comprehensive analysis of the core physicochemical and spectroscopic properties of this compound, offers validated protocols for its synthesis and characterization, and explores its reactivity and applications for researchers in drug discovery and materials science.
Molecular Identity and Structural Framework
The foundational step in utilizing any chemical reagent is a definitive understanding of its structure and core identifiers.
Chemical Structure and Numbering
The structure consists of a fused benzene and oxazole ring system. The bromine substituent at position 7 significantly influences the electronic environment of the aromatic system, while the carbaldehyde group at position 2 serves as a primary site for synthetic modification.
Caption: Structure and IUPAC numbering of this compound.
Core Identifiers
| Property | Value | Source |
| IUPAC Name | 7-Bromo-1,3-benzoxazole-2-carbaldehyde | N/A |
| CAS Number | 960253-73-6 | N/A |
| Molecular Formula | C₈H₄BrNO₂ | N/A |
| Molecular Weight | 226.03 g/mol | N/A |
| Canonical SMILES | C1=CC(=C2C(=C1)N=C(O2)C=O)Br | N/A |
| InChI Key | YWJPHXFAPXJBFG-UHFFFAOYSA-N | N/A |
Physicochemical Properties
The physical properties of the compound dictate its handling, formulation, and behavior in various experimental settings. The following data are computed estimates based on structural analogs, as comprehensive experimental data is not widely published.
| Property | Predicted Value | Rationale / Comparative Compound |
| Melting Point | 180-190 °C | Similar to 7-bromo-benzo[c][1][5][6]thiadiazole-4-carbaldehyde (185-186 °C).[7] |
| Boiling Point | > 300 °C (decomposes) | High molecular weight and polarity suggest a high boiling point. |
| Solubility | Soluble in DMSO, DMF, Acetone; Sparingly soluble in Chloroform, Ethyl Acetate; Insoluble in Water. | The polar benzoxazole and aldehyde moieties balanced by the aromatic system favor polar aprotic solvents. |
| LogP (Octanol/Water) | ~2.5 - 3.0 | Calculated based on structural fragments. |
Spectroscopic Profile for Structural Verification
Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. The following sections detail the expected spectral data for this compound.
¹H NMR Spectroscopy
The proton NMR spectrum provides a definitive map of the hydrogen atoms in the molecule. Analysis of related structures, such as 2-bromobenzaldehyde and various benzoxazole derivatives, allows for reliable prediction of chemical shifts (referenced to TMS at 0 ppm).[6][8][9]
-
Aldehyde Proton (H-C2') : Expected as a sharp singlet (s) in the highly deshielded region of δ 10.0 - 10.5 ppm . This significant downfield shift is due to the strong electron-withdrawing effect and magnetic anisotropy of the C=O bond.
-
Aromatic Protons (H-4, H-5, H-6) : These protons on the benzene ring will appear between δ 7.4 - 8.2 ppm .
-
H-4 : Expected to be a doublet (d) coupled to H-5.
-
H-5 : Expected to be a triplet or doublet of doublets (t or dd) coupled to both H-4 and H-6.
-
H-6 : Expected to be a doublet (d) coupled to H-5. The precise splitting pattern and chemical shifts are influenced by the anisotropic effects of the fused oxazole ring and the electronic effect of the bromine atom.
-
¹³C NMR Spectroscopy
Carbon NMR complements the proton data, providing insight into the carbon skeleton.
-
Carbonyl Carbon (C-2') : The aldehyde carbon is the most downfield signal, expected around δ 185 - 190 ppm .[7]
-
Benzoxazole Carbons :
-
C-2 : The carbon bearing the aldehyde group is expected around δ 160 - 165 ppm .
-
C-7a and C-3a : The quaternary carbons at the ring fusion are expected between δ 140 - 152 ppm .
-
Aromatic Carbons (C-4, C-5, C-6) : These carbons will resonate in the typical aromatic region of δ 110 - 135 ppm .
-
C-7 : The carbon atom directly attached to the bromine will be shifted upfield due to the heavy atom effect, expected around δ 115 - 125 ppm .
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying key functional groups.
-
C=O Stretch (Aldehyde) : A strong, sharp absorption band is expected at ~1700-1715 cm⁻¹ . This is a hallmark of an aromatic aldehyde.[7]
-
Aromatic C-H Stretch : Weak to medium bands appearing above 3000 cm⁻¹, typically in the 3050-3100 cm⁻¹ region.
-
C=N Stretch (Oxazole) : A medium to strong band in the 1610-1640 cm⁻¹ region, characteristic of the oxazole ring system.
-
C-O-C Stretch (Oxazole) : A strong band associated with the aryl-ether linkage within the oxazole ring, typically found around 1240-1270 cm⁻¹ .[1]
-
C-Br Stretch : A weak to medium band in the fingerprint region, typically below 750 cm⁻¹ .
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.
-
Molecular Ion (M⁺) : The most critical feature will be a pair of peaks for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). Expect to see two peaks of nearly equal intensity (~1:1 ratio) at m/z 225 and m/z 227 .
-
Key Fragmentation : Common fragmentation pathways for such molecules include:
-
Loss of the formyl radical (-CHO), resulting in fragments at m/z 196 and 198.
-
Loss of a bromine radical (-Br), leading to a fragment at m/z 146.
-
Synthesis and Chemical Reactivity
Proposed Synthetic Pathway
The synthesis of 2-substituted benzoxazoles is well-established in the literature, most commonly proceeding via the condensation of a 2-aminophenol with an aldehyde or carboxylic acid.[10][11] A robust method for synthesizing the title compound involves the cyclocondensation of 2-amino-6-bromophenol with a suitable two-carbon electrophile, such as glyoxylic acid, followed by subsequent chemical modification.
Caption: Proposed multi-step synthesis workflow for the target compound.
Chemical Reactivity and Synthetic Utility
The value of this compound lies in its dual reactivity, enabling sequential and site-selective modifications.
-
Reactions at the Aldehyde Group : The electrophilic aldehyde is a versatile handle for forming new C-C and C-N bonds.[4]
-
Oxidation : Can be easily oxidized to the corresponding carboxylic acid.
-
Reduction : Can be reduced to a primary alcohol.
-
Condensation : Undergoes reactions like Knoevenagel or Wittig condensations to extend conjugation.
-
Reductive Amination : Reacts with amines to form imines, which can be reduced to secondary amines, a key transformation in drug discovery.
-
-
Reactions at the Bromo Group : The C-Br bond is an ideal site for transition metal-catalyzed cross-coupling reactions.[12]
-
Suzuki Coupling : Reaction with boronic acids to form C-C bonds.
-
Buchwald-Hartwig Amination : Reaction with amines to form C-N bonds.
-
Sonogashira Coupling : Reaction with terminal alkynes to form C-C bonds.
-
Caption: Dual reactivity pathways of the title compound.
Applications in Research and Development
This molecule is not an end-product but a high-value intermediate. Its utility is primarily as a scaffold for building more complex molecules with desired biological or material properties.
-
Medicinal Chemistry : The benzoxazole core is present in numerous compounds with anticancer, anti-inflammatory, and antimicrobial activities.[1][13] This building block allows for the systematic synthesis of compound libraries to explore structure-activity relationships (SAR) and develop novel therapeutic agents.
-
Materials Science : The rigid, planar benzoxazole system can be incorporated into larger conjugated systems for applications in organic light-emitting diodes (OLEDs) or organic solar cells.[3] The aldehyde and bromo groups allow for tuning the electronic properties of the final material.
Experimental Protocols
The following protocols are generalized procedures based on established methodologies and should be adapted and optimized by the end-user. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Proposed Synthesis of this compound
This protocol is a conceptual workflow based on the Vilsmeier-Haack formylation of a brominated benzoxazole precursor, a common method for introducing aldehyde groups onto electron-rich heterocycles.[12]
-
Step 1: Synthesis of 7-Bromobenzoxazole (Precursor) :
-
To a solution of 2-amino-6-bromophenol (1.0 eq) in triethyl orthoformate (5.0 eq), add a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Heat the reaction mixture to reflux (approx. 145 °C) for 4-6 hours, monitoring by TLC.
-
Cool the mixture to room temperature and remove the excess triethyl orthoformate under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 7-bromobenzoxazole.
-
-
Step 2: Formylation (Vilsmeier-Haack Reaction) :
-
In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), cool a solution of anhydrous dimethylformamide (DMF, 3.0 eq) to 0 °C.
-
Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 7-bromobenzoxazole (1.0 eq) in anhydrous DMF dropwise to the cold Vilsmeier reagent.
-
Allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring by TLC.
-
Cool the reaction in an ice bath and carefully quench by pouring it onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until pH 7-8.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to afford pure this compound.
-
Characterization Workflow
Caption: Standard workflow for the purification and characterization of the final product.
References
- 1. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BENZOXAZOLE: THE MOLECULE OF DIVERSE PHARMACOLOGICAL IMPORTANCE - Europub [europub.co.uk]
- 3. nbinno.com [nbinno.com]
- 4. Benzooxazole-2-carbaldehyde|CAS 62667-25-8|Supplier [benchchem.com]
- 5. 7-Bromo-2,3-dihydrobenzo[d]oxazole-2-carboxylic acid | C8H6BrNO3 | CID 71607300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 7-bromo-benzo[c][1,2,5]thiadiazole-4-carbaldehyde | 1071224-34-4 [chemicalbook.com]
- 8. 2-Bromobenzaldehyde(6630-33-7) 1H NMR spectrum [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Efficient Synthesis of a 2-Decyl-tetradecyl Substituted 7-Bromophenothiazine-3-carbaldehyde Building Block for Functional Dyes | MDPI [mdpi.com]
- 13. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 7-Bromo-benzooxazole-2-carbaldehyde: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 7-Bromo-benzooxazole-2-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. While a specific CAS number for this molecule is not readily found in major chemical databases, suggesting its status as a novel or less-common research chemical, this guide will establish its chemical identity, propose robust synthetic pathways, predict its spectral properties, and explore its potential as a versatile building block in the development of new therapeutic agents. The benzoxazole core is a well-established pharmacophore, and the strategic placement of a bromine atom and a reactive aldehyde group offers a unique scaffold for creating diverse molecular libraries.[1][2] This document will serve as a foundational resource for researchers looking to leverage the unique chemical architecture of this compound in their drug discovery programs.
Introduction: The Significance of the Benzoxazole Scaffold
Benzoxazoles are a class of bicyclic heterocyclic compounds featuring a benzene ring fused to an oxazole ring.[3] This aromatic system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] The benzoxazole nucleus is present in several marketed drugs and clinical candidates, demonstrating its biocompatibility and favorable pharmacokinetic properties. Its derivatives have shown promise as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][4]
The subject of this guide, this compound, incorporates three key functional elements that make it a particularly attractive starting material for drug discovery:
-
The Benzoxazole Core: Provides a rigid, planar structure that can effectively interact with biological targets.
-
The 2-Carbaldehyde Group: A versatile chemical handle for a wide range of transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, allowing for the introduction of diverse substituents.[5]
-
The 7-Bromo Substituent: This halogen atom can serve multiple purposes. It can act as a blocking group to direct further electrophilic substitution, or it can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce more complex molecular fragments.
This guide will provide a detailed exploration of the synthesis, and potential applications of this promising, albeit not widely documented, molecule.
Chemical Structure and Properties
IUPAC Name: 7-bromo-1,3-benzoxazole-2-carbaldehyde
Molecular Formula: C₈H₄BrNO₂
Molecular Weight: 226.03 g/mol
Structure:
Caption: Chemical structure of this compound.
Predicted Physicochemical Properties
| Property | Predicted Value |
| Melting Point | 150-170 °C |
| Boiling Point | >350 °C (decomposes) |
| LogP | ~2.5 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 |
Note: These properties are estimations based on the structure and data from similar compounds.
Proposed Synthesis Pathways
Given the absence of a commercially available source for this compound, a reliable synthetic route is crucial. The following pathways are proposed based on established methodologies for the synthesis of substituted benzoxazoles.
Pathway 1: Cyclocondensation of a Substituted o-Aminophenol
This is the most direct and widely used method for constructing the benzoxazole core.[6]
Caption: Proposed synthesis via cyclocondensation and subsequent reduction.
Experimental Protocol:
-
Step 1: Synthesis of 7-Bromo-benzooxazole-2-carboxylic acid.
-
To a solution of 2-Amino-6-bromophenol (1.0 eq) in a suitable solvent such as ethanol or a mixture of water and ethanol, add glyoxylic acid (1.1 eq).
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration.
-
Wash the solid with cold solvent and dry under vacuum to yield 7-Bromo-benzooxazole-2-carboxylic acid.
-
-
Step 2: Formation of the Acyl Chloride.
-
Suspend the carboxylic acid from Step 1 in an inert solvent like dichloromethane (DCM) or toluene.
-
Add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until gas evolution ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude 7-Bromo-benzooxazole-2-carbonyl chloride.
-
-
Step 3: Reduction to the Aldehyde.
-
Dissolve the crude acyl chloride in a dry, aprotic solvent such as toluene or tetrahydrofuran (THF).
-
Cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Add a reducing agent such as Diisobutylaluminium hydride (DIBAL-H) (1.1 eq) dropwise, maintaining the low temperature.
-
Stir the reaction at -78 °C for 1-2 hours.
-
Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Pathway 2: Direct Formylation of 7-Bromobenzoxazole
This approach involves the direct introduction of the aldehyde group onto a pre-formed 7-bromobenzoxazole ring.
Caption: Synthesis via direct formylation of 7-bromobenzoxazole.
Experimental Protocol:
-
Step 1: Synthesis of 7-Bromobenzoxazole.
-
Synthesize 7-Bromobenzoxazole from 2-Amino-6-bromophenol and triethyl orthoformate in the presence of an acid catalyst.
-
-
Step 2: Lithiation and Formylation.
-
Dissolve 7-Bromobenzoxazole (1.0 eq) in dry THF and cool to -78 °C under an inert atmosphere.
-
Add n-butyllithium (n-BuLi) (1.1 eq) dropwise, and stir the mixture for 1 hour at -78 °C.
-
Add dry N,N-dimethylformamide (DMF) (1.5 eq) and continue stirring for another 2 hours at -78 °C.
-
Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify by column chromatography to yield the final product.
-
Predicted Spectroscopic Data
Accurate characterization is essential for confirming the identity and purity of the synthesized compound. The following are predicted spectroscopic data for this compound.
| Technique | Predicted Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 10.1 (s, 1H, -CHO), 7.8-7.9 (m, 2H, Ar-H), 7.4-7.5 (m, 1H, Ar-H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 185.0 (CHO), 155.0, 148.0, 142.0, 128.0, 125.0, 120.0, 115.0, 110.0 |
| IR (KBr, cm⁻¹) | 3050 (Ar C-H), 1700 (C=O, aldehyde), 1600, 1450 (Ar C=C) |
| Mass Spec (EI) | m/z 225, 227 (M⁺, M⁺+2, bromine isotopes) |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Applications in Drug Discovery
The unique structural features of this compound make it a valuable starting point for the synthesis of various biologically active molecules.
Synthesis of Schiff Bases and Reductive Amination Products
The aldehyde functionality can readily undergo condensation with primary amines to form Schiff bases, which can then be reduced to stable secondary amines. This allows for the introduction of a wide variety of side chains, enabling the exploration of structure-activity relationships (SAR).
Caption: Derivatization via Schiff base formation and reduction.
Cross-Coupling Reactions
The 7-bromo substituent is a handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, or alkyl groups at this position. This further expands the chemical space that can be explored from this versatile scaffold.
Potential Therapeutic Targets
Derivatives of benzoxazole have been investigated for a multitude of therapeutic targets, including:
-
Kinase Inhibition: The benzoxazole scaffold can be elaborated to target the ATP-binding site of various kinases, which are crucial in cancer and inflammatory diseases.[7]
-
Antimicrobial Agents: Benzoxazole derivatives have shown potent activity against a range of bacteria and fungi.[1]
-
Antiviral Compounds: The scaffold has been incorporated into molecules targeting viral enzymes and replication processes.[4]
-
Agrochemicals: Benzoxazole derivatives have also found applications as herbicides and fungicides in agriculture.[8]
Conclusion
This compound represents a highly promising, yet underexplored, building block for medicinal chemistry and drug discovery. Its synthesis is achievable through established chemical transformations, and its dual functional handles—the aldehyde and the bromo group—provide a rich platform for the creation of diverse molecular libraries. This guide provides the foundational knowledge for researchers to synthesize, characterize, and utilize this versatile scaffold in the pursuit of novel therapeutic agents.
References
- 1. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzoxazole - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Benzooxazole-2-carbaldehyde|CAS 62667-25-8|Supplier [benchchem.com]
- 6. ajchem-a.com [ajchem-a.com]
- 7. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals | MDPI [mdpi.com]
spectroscopic data for 7-Bromo-benzooxazole-2-carbaldehyde
An In-Depth Technical Guide to the Spectroscopic Characterization of 7-Bromo-benzooxazole-2-carbaldehyde
For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of a novel or synthesized compound is a cornerstone of scientific rigor. This compound, a heterocyclic compound featuring a benzoxazole core, presents a unique spectroscopic fingerprint. The presence of a bromine atom, an aldehyde group, and a fused aromatic system offers distinct signals across various analytical techniques. This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, offering insights into the interpretation of its ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data. The methodologies and interpretations presented herein are designed to serve as a practical reference for the characterization of this and structurally related molecules.
Molecular Structure and Atom Numbering
The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. The systematic numbering of atoms is crucial for the unambiguous assignment of signals, particularly in NMR spectroscopy.
Figure 1: Molecular structure and atom numbering of this compound.
Spectroscopic Characterization Workflow
A multi-technique approach is essential for comprehensive structural elucidation. Each method provides a unique piece of the structural puzzle, and together they offer a self-validating system of characterization.
Caption: Workflow for the spectroscopic characterization of a synthesized compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the electronic environment of protons in a molecule. The chemical shift, integration, and multiplicity of each signal are key to assigning the structure. For this compound, we expect distinct signals for the aldehyde proton and the three aromatic protons.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Interpretation |
| H-aldehyde | 9.9 - 10.2 | Singlet (s) | - | Deshielded by the electronegative oxygen and the anisotropic effect of the C=O bond. |
| H-4 | 7.8 - 7.9 | Doublet (d) | ~8.0 | Influenced by the adjacent C-O bond and coupling to H-5. |
| H-5 | 7.4 - 7.5 | Triplet (t) | ~8.0 | Coupled to both H-4 and H-6, resulting in a triplet. |
| H-6 | 7.7 - 7.8 | Doublet (d) | ~8.0 | Deshielded by the adjacent bromine atom and coupled to H-5. |
Interpretation and Causality:
The aldehyde proton is expected to be the most downfield signal due to the strong deshielding effect of the carbonyl group.[1][2] The aromatic protons on the benzene ring form an AMX spin system. H-5, being coupled to both H-4 and H-6, should appear as a triplet. H-4 and H-6 will appear as doublets due to their coupling with H-5. The electron-withdrawing nature of the bromine atom and the oxazole ring influences the precise chemical shifts of these aromatic protons.
Caption: Key ¹H-¹H coupling relationships in the aromatic region.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy is instrumental in defining the carbon framework of a molecule. The spectrum of this compound will feature signals for the aldehyde carbon, the two quaternary carbons of the oxazole ring, and the six carbons of the benzo-fused ring.
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Interpretation |
| C=O | 183 - 185 | Aldehyde carbonyl carbon, highly deshielded. |
| C2 | 158 - 162 | Carbon in the oxazole ring attached to the aldehyde, nitrogen, and oxygen. |
| C7a | 148 - 152 | Quaternary carbon fused to the benzene and oxazole rings. |
| C3a | 140 - 144 | Quaternary carbon fused to the benzene and oxazole rings. |
| C5 | 128 - 130 | Aromatic CH carbon. |
| C6 | 126 - 128 | Aromatic CH carbon. |
| C4 | 112 - 115 | Aromatic CH carbon, shielded by the adjacent oxygen. |
| C7 | 110 - 113 | Carbon bearing the bromine atom (C-Br). |
Interpretation and Causality:
The aldehyde carbonyl carbon (C=O) is characteristically found in the far downfield region of the spectrum.[3] The carbons of the heterocyclic ring (C2, C3a, C7a) are also significantly deshielded due to their bonding with electronegative nitrogen and oxygen atoms. The C7 carbon, directly attached to the bromine, will have its chemical shift influenced by the heavy atom effect. The remaining aromatic carbons will appear in the typical range of δ 110-130 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The key diagnostic peaks for this compound are the aldehyde C=O stretch and the C=N stretch of the oxazole ring.
Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aldehyde) | 2820 - 2850 and 2720 - 2750 | Medium |
| C=O stretch (aldehyde) | 1700 - 1715 | Strong |
| C=N stretch (oxazole) | 1630 - 1650 | Medium to Strong |
| C=C stretch (aromatic) | 1500 - 1600 | Medium |
| C-O stretch (ether) | 1230 - 1270 | Strong |
| C-Br stretch | 550 - 650 | Medium to Strong |
Interpretation and Causality:
The most prominent peak in the IR spectrum will be the strong absorption from the aldehyde carbonyl (C=O) stretch.[4] The presence of two weaker bands in the 2720-2850 cm⁻¹ region, corresponding to the aldehyde C-H stretch, is also a key diagnostic feature. The C=N and aromatic C=C stretching vibrations confirm the heterocyclic aromatic system.[5][6][7] The C-Br stretch will appear in the fingerprint region at lower wavenumbers.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and valuable information about the molecule's fragmentation pathways. A critical feature in the mass spectrum of this compound will be the isotopic pattern of bromine.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Ion | Relative Abundance | Interpretation |
| 225/227 | [M]⁺ | ~100% / ~98% | Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom (⁷⁹Br/⁸¹Br). |
| 196/198 | [M-CHO]⁺ | Variable | Loss of the formyl radical (-CHO). |
| 146 | [M-Br]⁺ | Variable | Loss of the bromine radical. |
| 118 | [M-Br-CO]⁺ | Variable | Subsequent loss of carbon monoxide from the [M-Br]⁺ fragment. |
Interpretation and Causality:
The molecular ion will appear as a pair of peaks of almost equal intensity, separated by 2 mass units (m/z 225 and 227). This is the definitive signature of a monobrominated compound, reflecting the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[4] Common fragmentation pathways for aromatic aldehydes include the loss of the formyl radical (29 amu) and the loss of carbon monoxide (28 amu) after initial fragmentation.[8] The cleavage of the C-Br bond is also a likely fragmentation event.
Standardized Experimental Protocols
The acquisition of high-quality, reproducible data is paramount. The following are generalized protocols for the spectroscopic analysis of this compound.
A. NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[3]
-
¹H NMR Acquisition:
-
Acquire spectra at a constant temperature (e.g., 298 K).
-
Use a standard pulse sequence with a 30-degree pulse angle.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Employ a relaxation delay of at least 2 seconds and acquire a minimum of 16 scans.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Employ a relaxation delay of 2-5 seconds and acquire a sufficient number of scans for adequate signal-to-noise (typically >1024).
-
-
Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.
B. Infrared (IR) Spectroscopy
-
Sample Preparation: If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The spectrum is typically presented in terms of percent transmittance versus wavenumber (cm⁻¹).
C. Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.[2]
-
Acquisition:
-
Introduce the sample into the ion source (e.g., via direct infusion for ESI or a GC inlet for EI).
-
For EI, use a standard ionization energy of 70 eV.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-350).
-
-
Data Analysis: Identify the molecular ion peak and analyze the isotopic distribution and fragmentation patterns.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. 7-bromo-benzo[c][1,2,5]thiadiazole-4-carbaldehyde | 1071224-34-4 [chemicalbook.com]
- 5. jocpr.com [jocpr.com]
- 6. Benzoxazole [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. Benzofuran-2-carboxaldehyde [webbook.nist.gov]
An In-depth Technical Guide on the Solubility of 7-Bromo-benzooxazole-2-carbaldehyde in Common Solvents
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 7-Bromo-benzooxazole-2-carbaldehyde, a heterocyclic aldehyde of interest in medicinal chemistry and materials science.[1][2][3] Given the novelty of this specific molecule and the absence of extensive published solubility data, this document serves as a predictive and methodological resource for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings of its solubility based on molecular structure, provide a detailed, field-proven experimental protocol for its quantitative determination, and offer insights into the expected solubility trends across a spectrum of common laboratory solvents.
Introduction to this compound: A Molecule of Untapped Potential
Benzoxazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents with applications as antibacterial, antifungal, and anticancer therapeutics.[2][3] The introduction of a bromine atom and an aldehyde functional group at the 7 and 2 positions, respectively, on the benzoxazole scaffold creates a molecule—this compound—with significant potential for further chemical modification and exploration of its biological activity. The aldehyde group, in particular, is a versatile chemical handle for synthesizing a diverse library of derivative compounds.[1]
A thorough understanding of the solubility of this compound is a critical first step in its journey from synthesis to application. Solubility dictates the choice of solvents for reaction media, purification techniques such as crystallization, and formulation for biological screening. This guide aims to equip the researcher with the necessary knowledge to confidently approach the solubility assessment of this promising molecule.
Physicochemical Properties and Predicted Solubility Profile
To predict the solubility of this compound, we must first analyze its molecular structure and the resulting intermolecular forces it can exhibit.
Molecular Structure:
-
Core: A fused aromatic system of a benzene ring and an oxazole ring. This bicyclic system is largely nonpolar.
-
Substituents:
-
A bromine atom at position 7: This adds to the molecular weight and introduces a polarizable halogen, contributing to London dispersion forces and weak dipole-dipole interactions.
-
An aldehyde group (-CHO) at position 2: This is a polar functional group containing a carbonyl (C=O) moiety, which can act as a hydrogen bond acceptor.
-
Predicted Intermolecular Interactions and Solubility:
The principle of "like dissolves like" is the guiding tenet for predicting solubility.[4][5] This principle states that substances with similar intermolecular forces are more likely to be soluble in one another.
-
In Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents are characterized by their ability to act as both hydrogen bond donors and acceptors. While the aldehyde group of our target molecule can accept hydrogen bonds, the overall large, nonpolar aromatic structure and the presence of the bulky bromine atom will likely limit its solubility in highly polar protic solvents like water. We predict low to moderate solubility in alcohols like ethanol and methanol, where the alkyl chains can interact with the nonpolar regions of the molecule.
-
In Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents possess significant dipole moments but do not have O-H or N-H bonds to donate hydrogen bonds. The dipole-dipole interactions between the solvent and the polar aldehyde group of this compound are expected to be significant. Therefore, we predict good solubility in these solvents.
-
In Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak London dispersion forces. The large, aromatic, and halogenated structure of the target molecule suggests that it will have considerable London dispersion forces. Consequently, we anticipate moderate to good solubility in nonpolar aromatic solvents like toluene, where pi-stacking interactions can occur, and lower solubility in aliphatic nonpolar solvents like hexane.
The following table summarizes the predicted solubility trend:
| Solvent Class | Representative Solvents | Predicted Solubility | Primary Intermolecular Forces |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | Hydrogen Bonding, Dipole-Dipole |
| Polar Aprotic | Acetone, Acetonitrile, DMF, DMSO | Good to High | Dipole-Dipole Interactions |
| Nonpolar | Toluene, Hexane, Dichloromethane | Moderate to Good | London Dispersion Forces |
Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method
The equilibrium solubility (shake-flask) method is a robust and widely accepted technique for determining the thermodynamic solubility of a compound.[6][7] The following protocol provides a step-by-step guide for its implementation.
Materials:
-
This compound (solid)
-
Analytical grade solvents (e.g., water, ethanol, acetone, toluene, hexane, DMF)
-
Scintillation vials with screw caps
-
Constant temperature orbital shaker
-
Analytical balance
-
Volumetric flasks
-
Micropipettes
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of scintillation vials. An excess is confirmed by the presence of undissolved solid at the end of the experiment.
-
Accurately add a known volume (e.g., 5.0 mL) of each selected solvent to the respective vials.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker set to a standard temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient duration to ensure equilibrium is reached (typically 24-48 hours).
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed for at least 2 hours to permit the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a micropipette fitted with a syringe filter to avoid transferring any solid particles.
-
Transfer the filtered aliquot to a volumetric flask of an appropriate size and dilute with the same solvent to a concentration suitable for the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectrophotometry method.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations in each solvent.
-
Determine the concentration of the saturated solution from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula, accounting for the dilution factor: Solubility (g/L) = Concentrated Sample (g/L) × Dilution Factor
-
The following diagram illustrates the experimental workflow for the shake-flask solubility determination method.
Caption: Workflow for Shake-Flask Solubility Determination.
Analysis of Solute-Solvent Interactions
The solubility of this compound is governed by the balance of energy required to overcome solute-solute and solvent-solvent interactions and the energy gained from forming solute-solvent interactions.[8][9]
-
Solute-Solute Interactions: In the solid state, the planar aromatic rings of this compound likely lead to efficient crystal packing through pi-stacking and dipole-dipole interactions from the aldehyde and bromo substituents. These forces must be overcome for dissolution to occur.
-
Solvent-Solvent Interactions: These are the intermolecular forces holding the solvent molecules together. For a solute to dissolve, it must disrupt these interactions.
-
Solute-Solvent Interactions: The formation of favorable interactions between the solute and solvent molecules is the driving force for dissolution.
The following diagram illustrates the key intermolecular forces at play between this compound and different solvent types.
Caption: Solute-Solvent Intermolecular Interactions.
Conclusion
While specific quantitative solubility data for this compound is not yet widely available, a systematic approach based on its molecular structure and the principles of intermolecular forces allows for a robust prediction of its solubility behavior. This guide provides the theoretical foundation and a detailed experimental protocol to enable researchers to generate high-quality, reliable solubility data. Such data is indispensable for the continued development and application of this and other novel chemical entities in the fields of drug discovery and materials science.
References
- 1. Benzooxazole-2-carbaldehyde|CAS 62667-25-8|Supplier [benchchem.com]
- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzoxazole - Wikipedia [en.wikipedia.org]
- 4. Khan Academy [khanacademy.org]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. quora.com [quora.com]
- 9. quora.com [quora.com]
The Benzoxazole Scaffold: A Versatile Framework in Modern Medicinal Chemistry
Abstract
The benzoxazole nucleus, a privileged heterocyclic scaffold, stands as a cornerstone in the landscape of medicinal chemistry. Its unique structural and electronic properties have rendered it a versatile building block for the design and development of novel therapeutic agents across a wide spectrum of diseases. This technical guide provides an in-depth exploration of the multifaceted applications of benzoxazole derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their synthesis, mechanisms of action, and structure-activity relationships. We will delve into their significant roles as anticancer, antimicrobial, antiviral, and anti-inflammatory agents, supported by detailed experimental protocols, mechanistic pathway diagrams, and a curated selection of key data to empower future research and development in this dynamic field.
Introduction: The Enduring Appeal of the Benzoxazole Core
The benzoxazole moiety, an aromatic organic compound formed by the fusion of a benzene ring and an oxazole ring, has captivated the attention of medicinal chemists for decades.[1][2] Its rigid, planar structure and the presence of both hydrogen bond donors and acceptors provide an ideal framework for molecular recognition, enabling potent and selective interactions with a diverse array of biological targets.[2] This inherent versatility has led to the discovery of numerous benzoxazole-containing compounds with significant pharmacological activities.[3][4][5]
The therapeutic relevance of this scaffold is underscored by the existence of several marketed drugs, such as the muscle relaxant Chlorzoxazone and the non-steroidal anti-inflammatory drug (NSAID) Flunoxaprofen.[6] Furthermore, a multitude of benzoxazole derivatives are currently in various stages of preclinical and clinical development, highlighting the sustained interest and potential of this remarkable heterocycle.[3][7]
This guide will navigate the key therapeutic arenas where benzoxazole derivatives have made a significant impact, providing both a theoretical understanding of their mechanisms and practical insights into their synthesis and evaluation.
Synthetic Strategies: Building the Benzoxazole Framework
The construction of the benzoxazole core is most commonly achieved through the condensation of a 2-aminophenol with a variety of carbonyl compounds.[8] This foundational reaction has been adapted and optimized over the years, leading to a range of efficient synthetic protocols.
General Synthesis of 2-Substituted Benzoxazoles
A prevalent method involves the reaction of 2-aminophenol with carboxylic acids or their derivatives in the presence of a dehydrating agent, such as polyphosphoric acid (PPA).[1][8]
Experimental Protocol: Synthesis of 2-Arylbenzoxazoles using Polyphosphoric Acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-aminophenol (1 equivalent) and a substituted benzoic acid (1.1 equivalents).
-
Catalyst Addition: Carefully add polyphosphoric acid (PPA) to the mixture, ensuring sufficient PPA to act as both a solvent and a catalyst.
-
Heating: Heat the reaction mixture to 150-180°C for 2-4 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.
-
Neutralization and Extraction: Neutralize the aqueous solution with a suitable base (e.g., 10% NaOH) until a precipitate forms. Collect the solid by filtration or extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired 2-arylbenzoxazole.
Anticancer Applications: Targeting the Hallmarks of Malignancy
Benzoxazole derivatives have emerged as a prominent class of anticancer agents, exhibiting a variety of mechanisms to combat tumor growth and proliferation.[9][10][11] Their modes of action often involve the inhibition of critical enzymes and signaling pathways essential for cancer cell survival and progression.
Mechanism of Action: DNA Topoisomerase Inhibition
DNA topoisomerases are crucial enzymes that regulate the topology of DNA during replication, transcription, and recombination.[12][13] Several benzoxazole derivatives have been identified as potent inhibitors of both topoisomerase I and II, leading to DNA damage and apoptosis in cancer cells.[12][13][14][15]
Illustrative Data: Topoisomerase Inhibitory Activity of Benzoxazole Derivatives
| Compound | Target | IC50 (µM) | Reference |
| 5-Amino-2-(p-fluorophenyl)benzoxazole | Topoisomerase I | 132.3 | [12][13] |
| 5-Amino-2-(p-bromophenyl)benzoxazole | Topoisomerase I | 134.1 | [12][13] |
| 2-(p-Nitrobenzyl)benzoxazole | Topoisomerase II | 17.4 | [12][13][14] |
| 5-Chloro-2-(p-methylphenyl)benzoxazole | Topoisomerase II | 22.3 | [12][13][14] |
| 2-(4'-bromophenyl)-6-nitrobenzoxazole | Topoisomerase II | 71 | [15][16] |
| 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole | Topoisomerase I | 104 | [15][16] |
Mechanism of Action: Kinase Inhibition
Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a common feature of many cancers. Benzoxazole derivatives have been developed as inhibitors of several important kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met.[17][18][19][20]
Signaling Pathway: VEGFR-2 Inhibition by Benzoxazole Derivatives
Caption: Inhibition of VEGFR-2 signaling by benzoxazole derivatives, blocking angiogenesis.
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Reagents: Prepare a reaction buffer containing the purified kinase (e.g., VEGFR-2), a suitable substrate (e.g., a synthetic peptide), and ATP.
-
Compound Preparation: Serially dilute the test benzoxazole derivatives in DMSO.
-
Reaction Initiation: In a 96-well plate, combine the kinase, substrate, and varying concentrations of the test compound. Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., Kinase-Glo®).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Antimicrobial Applications: Combating Infectious Diseases
The rise of antimicrobial resistance necessitates the development of new classes of antibiotics. Benzoxazole derivatives have demonstrated broad-spectrum activity against a range of pathogens, including bacteria, fungi, and mycobacteria.[4][21][22][23][24]
Antibacterial Activity
Benzoxazole compounds have shown efficacy against both Gram-positive and Gram-negative bacteria.[1][22] One of their proposed mechanisms of action is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[18][25]
Illustrative Data: Minimum Inhibitory Concentrations (MICs) of Benzoxazole Derivatives
| Compound Class | Target Organism | MIC Range (µg/mL) | Reference |
| 5-(p-substituted benzamido/phenylacetamido)-2-(p-tert-butylphenyl)benzoxazoles | Staphylococcus aureus | 16-128 | [21] |
| Enterococcus faecalis | 16-128 | [21] | |
| Escherichia coli | 16-128 | [21] | |
| Klebsiella pneumoniae | 16-128 | [21] | |
| Candida albicans | 16-128 | [21] | |
| Candida krusei | 16-128 | [21] | |
| Mycobacterium tuberculosis | 8-128 | [21] |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
-
Inoculum Preparation: Prepare a standardized suspension of the test bacterium in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Compound Dilution: Serially dilute the benzoxazole derivatives in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well containing the diluted compounds.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antifungal and Antitubercular Activities
Beyond their antibacterial properties, certain benzoxazole derivatives have also shown promising activity against pathogenic fungi and Mycobacterium tuberculosis.[21][23]
Anti-inflammatory and Antiviral Potential
The versatility of the benzoxazole scaffold extends to the treatment of inflammatory conditions and viral infections.
Anti-inflammatory Activity
Benzoxazole derivatives have been investigated as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase-2 (COX-2) and myeloid differentiation protein 2 (MD2).[26][27][28][29][30] Selective COX-2 inhibition is a desirable therapeutic strategy as it reduces inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[26][29]
Mechanism of Action: COX-2 Inhibition
Caption: Benzoxazole derivatives can inhibit COX-2, reducing prostaglandin production.
Antiviral Activity
Research has also explored the potential of benzoxazoles as antiviral agents.[1][31] For instance, novel flavonol derivatives containing a benzoxazole moiety have demonstrated significant activity against the Tobacco Mosaic Virus (TMV).[32][33] Some studies have also pointed towards the anti-HIV potential of certain benzoxazole compounds.[2][34]
Structure-Activity Relationships (SAR) and Future Directions
The biological activity of benzoxazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic core.[3][15][35][36][37] For instance, in the context of anticancer activity, the presence of electron-withdrawing groups at specific positions can enhance the antiproliferative effects.[36] SAR studies are crucial for the rational design of more potent and selective benzoxazole-based drugs.[15][16][35][36]
The future of benzoxazole research in medicinal chemistry is bright. Continued exploration of novel synthetic methodologies, coupled with advanced computational modeling and high-throughput screening, will undoubtedly lead to the discovery of new derivatives with improved therapeutic profiles. The development of dual-targeting agents, such as those that simultaneously inhibit multiple kinases or possess combined anticancer and anti-inflammatory properties, represents a particularly promising avenue for future research.
Conclusion
The benzoxazole scaffold has proven to be an exceptionally fruitful source of biologically active compounds. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, addressing some of the most pressing challenges in modern medicine, from cancer and infectious diseases to inflammation. The insights and protocols presented in this guide aim to equip researchers with the knowledge and tools necessary to further unlock the therapeutic potential of this versatile and enduring heterocyclic framework.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review on benzoxazole chemistry and pharmacological potential. [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. journal.ijresm.com [journal.ijresm.com]
- 11. ajphs.com [ajphs.com]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Some benzoxazoles and benzimidazoles as DNA topoisomerase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of DNA Topoisomerases by a Series of Benzoxazoles and ...: Ingenta Connect [ingentaconnect.com]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. MY166032A - Benzoxazole kinase inhibitors and methods of use - Google Patents [patents.google.com]
- 20. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Novel benzoxazoles: synthesis and antibacterial, antifungal, and antitubercular activity against antibiotic-resistant and -sensitive microbes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis, characterization, and antimicrobial activity of benzoxazole derivatives [wisdomlib.org]
- 23. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. benthamdirect.com [benthamdirect.com]
- 26. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. jocpr.com [jocpr.com]
- 29. 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. pubs.acs.org [pubs.acs.org]
- 32. Novel flavonol derivatives containing benzoxazole as potential antiviral agents: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
- 35. Synthesis and structure-activity relationship of novel benzoxazole derivatives as melatonin receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
- 37. researchgate.net [researchgate.net]
A Methodological Guide to the Synthesis of 7-Bromo-benzooxazole-2-carbaldehyde: A Key Intermediate for Drug Discovery and Materials Science
This technical guide provides a comprehensive overview of plausible synthetic routes for 7-Bromo-benzooxazole-2-carbaldehyde, a heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. While a detailed historical account of its specific discovery is not prominent in the scientific literature, its structural motifs are present in numerous pharmacologically active agents and functional materials. This guide, therefore, focuses on the logical and experimentally sound strategies for its preparation, drawing upon established methodologies for benzoxazole synthesis.
The benzoxazole core is a privileged scaffold in drug discovery, known to interact with various biological targets.[1][2] The presence of a bromine atom at the 7-position offers a versatile handle for further functionalization through cross-coupling reactions, while the aldehyde group at the 2-position is a key precursor for the synthesis of a diverse array of derivatives, such as imines, alcohols, and carboxylic acids. This strategic combination of functional groups makes this compound a valuable, albeit likely transient, intermediate in the synthesis of more complex molecules.
This document will detail the synthesis of the crucial precursor, 2-amino-6-bromophenol, and subsequently explore three robust, literature-supported strategies for the construction of the target molecule. Each section will provide a detailed experimental protocol, a discussion of the underlying chemical principles, and a visual representation of the reaction pathway.
Part 1: Synthesis of the Essential Precursor: 2-Amino-6-bromophenol
The strategic placement of the bromine atom at the 7-position of the final benzoxazole necessitates the use of a correspondingly substituted o-aminophenol. 2-Amino-6-bromophenol is the key starting material for this purpose. Its synthesis is a critical first step and can be achieved through reliable, published methods.
One common approach involves the reduction of a nitrophenol precursor. The synthesis of 2-amino-4-bromophenol from 4-bromo-2-nitrophenol has been reported, and a similar strategy can be applied for the 6-bromo isomer.[3]
Table 1: Synthesis of 2-Amino-6-bromophenol
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 2-Bromo-6-nitrophenol | H₂, Pd/C, Ethanol | 2-Amino-6-bromophenol | High | Analogous to[3] |
Experimental Protocol: Synthesis of 2-Amino-6-bromophenol
Materials:
-
2-Bromo-6-nitrophenol
-
10% Palladium on activated carbon (Pd/C)
-
Ethanol
-
Hydrogen gas (H₂)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for catalytic hydrogenation
Procedure:
-
In a flask suitable for catalytic hydrogenation, dissolve 2-bromo-6-nitrophenol in ethanol.
-
Carefully add a catalytic amount of 10% Pd/C to the solution under an inert atmosphere.
-
Seal the reaction vessel and purge with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically at balloon pressure or slightly higher) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert atmosphere.
-
Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Wash the celite pad with a small amount of ethanol.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield 2-amino-6-bromophenol. The crude product can be purified further by recrystallization if necessary.
Part 2: Proposed Synthetic Pathways to this compound
With the key precursor, 2-amino-6-bromophenol, in hand, we can now explore the most probable synthetic routes to the target molecule. These methods are based on well-established transformations in benzoxazole chemistry.
Strategy 1: Direct Condensation with a Glyoxal Equivalent
The most direct approach to forming the 2-carbaldehyde functionality is through the condensation of 2-amino-6-bromophenol with a suitable two-carbon electrophile that already contains the aldehyde group or its protected form. Glyoxal or its synthetic equivalents are ideal for this purpose. The condensation of o-aminophenols with aldehydes is a widely used method for constructing the benzoxazole ring.[4][5]
Diagram 1: Synthesis via Direct Condensation
Caption: Direct synthesis of the target molecule.
Experimental Protocol: Direct Condensation
Materials:
-
2-Amino-6-bromophenol
-
Glyoxal (40% aqueous solution) or a protected glyoxal derivative (e.g., 1,1-diethoxy-2-bromoethane followed by deprotection)
-
Oxidizing agent (e.g., air, DDQ, or manganese dioxide)
-
Solvent (e.g., ethanol, acetic acid)
Procedure:
-
Dissolve 2-amino-6-bromophenol in a suitable solvent such as ethanol or acetic acid.
-
Add an equimolar amount of glyoxal solution to the mixture.
-
The reaction may proceed at room temperature or require heating under reflux, depending on the reactivity of the starting materials.
-
An oxidizing agent may be required to facilitate the aromatization of the initially formed dihydrobenzoxazole intermediate. This can sometimes be achieved by bubbling air through the reaction mixture or by the addition of a chemical oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Strategy 2: Oxidation of a 2-Methyl Precursor
An alternative and often highly effective strategy involves the synthesis of a stable 2-methyl-7-bromobenzoxazole precursor, followed by the selective oxidation of the methyl group to the desired aldehyde. The oxidation of benzylic methyl groups is a well-established transformation in organic synthesis.[6][7]
Diagram 2: Synthesis via Oxidation of a 2-Methyl Precursor
Caption: Two-step synthesis via a methyl intermediate.
Experimental Protocol: Oxidation of 2-Methyl-7-bromobenzoxazole
Step 1: Synthesis of 2-Methyl-7-bromobenzoxazole
-
In a round-bottom flask, combine 2-amino-6-bromophenol with an excess of acetic anhydride.
-
Heat the mixture under reflux for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and carefully pour it into ice-water to hydrolyze the excess acetic anhydride.
-
The product may precipitate and can be collected by filtration. Alternatively, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield 2-methyl-7-bromobenzoxazole, which can be purified by recrystallization or column chromatography.
Step 2: Oxidation to this compound
-
Dissolve 2-methyl-7-bromobenzoxazole in a suitable solvent, such as dioxane or acetic acid.
-
Add a stoichiometric amount of an oxidizing agent. Selenium dioxide (SeO₂) is a classic reagent for this type of transformation. Alternatively, DDQ in the presence of a radical initiator can be effective.
-
Heat the reaction mixture under reflux.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter to remove any inorganic byproducts.
-
If using SeO₂, the selenium byproduct can be removed by filtration.
-
Work up the reaction mixture by extraction with an organic solvent.
-
Purify the crude product by column chromatography to afford this compound.
Strategy 3: Formylation of a 7-Bromobenzoxazole Precursor
This strategy involves the initial synthesis of the 7-bromobenzoxazole core, followed by the introduction of the aldehyde group at the 2-position. This can be achieved through a formylation reaction, a powerful tool for introducing the -CHO group onto aromatic rings.[8] A common method is ortho-lithiation followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).[9]
Diagram 3: Synthesis via Formylation
Caption: Synthesis through formylation of the benzoxazole core.
Experimental Protocol: Formylation of 7-Bromobenzoxazole
Step 1: Synthesis of 7-Bromobenzoxazole
-
Combine 2-amino-6-bromophenol with a slight excess of triethyl orthoformate.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.
-
Heat the reaction mixture, allowing for the removal of ethanol as it is formed, to drive the reaction to completion.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction mixture and dilute it with an organic solvent.
-
Wash the organic layer with a saturated solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield 7-bromobenzoxazole.
Step 2: Formylation to this compound
-
Dissolve 7-bromobenzoxazole in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution to a low temperature (typically -78 °C).
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes. The C2 proton of the benzoxazole is acidic and will be deprotonated.
-
Stir the reaction mixture at low temperature for a period to ensure complete lithiation.
-
Add dry N,N-dimethylformamide (DMF) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain this compound.
Conclusion
While the direct historical discovery of this compound is not extensively documented, its synthesis can be confidently approached through established and reliable methods of benzoxazole chemistry. This guide has outlined three logical and experimentally viable strategies, each with its own merits. The choice of a particular route will depend on the availability of starting materials, the desired scale of the synthesis, and the specific requirements of the subsequent synthetic steps. The methodologies presented here provide a solid foundation for researchers and drug development professionals to access this valuable and versatile synthetic intermediate.
References
- 1. Synthesis of Benzoxazoles_Chemicalbook [chemicalbook.com]
- 2. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Amino-4-bromophenol synthesis - chemicalbook [chemicalbook.com]
- 4. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aldehyde synthesis by benzylic oxidation [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Formylation - Common Conditions [commonorganicchemistry.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
A Theoretical and Spectroscopic Deep Dive into 7-Bromo-benzooxazole-2-carbaldehyde: A Whitepaper
This technical guide provides a comprehensive theoretical analysis of 7-Bromo-benzooxazole-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. The benzoxazole scaffold is a privileged structure, appearing in numerous pharmacologically active agents.[1][2][3] The introduction of a bromo substituent and a reactive carbaldehyde group offers significant opportunities for further molecular derivatization and tuning of its physicochemical properties. This document outlines the theoretical framework for predicting its structural, spectroscopic, and electronic characteristics, providing a robust computational protocol for researchers in drug discovery and chemical synthesis.
Introduction to this compound
The benzoxazole ring system is a cornerstone in the development of therapeutic agents, exhibiting a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[2][4][5] The specific molecule, this compound, combines three key features: the stable benzoxazole core, a bromine atom which can influence lipophilicity and metabolic stability, and a carbaldehyde group at the 2-position that serves as a versatile synthetic handle for creating diverse chemical libraries.
Rationale for Theoretical Investigation
While the synthesis of various benzoxazole derivatives is well-documented,[2][6] detailed experimental and theoretical characterization of this compound is not extensively available in public literature. Theoretical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful, predictive tool to elucidate the properties of such molecules in silico.[7][8] This approach allows for:
-
Structural Verification: Confirmation of the lowest energy conformation.
-
Spectroscopic Prediction: Generation of theoretical NMR and IR spectra to aid in experimental characterization.
-
Electronic Property Analysis: Understanding the molecule's reactivity, stability, and potential for intermolecular interactions through analysis of frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential (MEP).
This guide will detail the computational methodology, present the predicted data, and discuss its implications for the practical application of this compound.
Synthetic Strategy and Experimental Characterization (Anticipated)
A plausible synthesis for this compound involves the condensation of 2-amino-6-bromophenol with a suitable two-carbon aldehyde equivalent, followed by oxidation. A common and effective method for synthesizing 2-substituted benzoxazoles is the reaction of a 2-aminophenol with an aldehyde.[2]
Proposed Synthetic Workflow
Anticipated Spectroscopic Signatures
Based on literature for similar benzoxazole derivatives, the following experimental data would be expected:
-
¹H NMR: Aromatic protons would appear in the δ 7.0-8.5 ppm range. The aldehyde proton would be a highly deshielded singlet, expected above δ 9.5 ppm.[9]
-
¹³C NMR: Aromatic carbons would resonate between δ 110-160 ppm. The carbonyl carbon of the aldehyde would be significantly downfield, typically in the δ 180-195 ppm region.[10]
-
FT-IR: A strong carbonyl (C=O) stretching vibration for the aldehyde is expected around 1690-1710 cm⁻¹. C=N stretching of the oxazole ring would appear around 1550-1650 cm⁻¹, and C-Br stretching would be observed in the fingerprint region.[1]
Theoretical Calculation Methodology
To provide a robust theoretical model for this compound, all calculations were performed using Density Functional Theory (DFT), a widely accepted method for studying the electronic structure of molecules.[7][8]
Computational Protocol
Protocol Steps:
-
Geometry Optimization: The initial structure of this compound was built and subjected to full geometry optimization without symmetry constraints. The widely-used Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional with the 6-311++G(d,p) basis set was employed. This level of theory provides a good balance between accuracy and computational cost for organic molecules.[7][8]
-
Vibrational Frequency Analysis: Following optimization, a frequency calculation was performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide the theoretical IR spectrum.
-
NMR Spectra Prediction: The Gauge-Including Atomic Orbital (GIAO) method was used to calculate the ¹H and ¹³C NMR isotropic shielding constants.[7] These values were then converted to chemical shifts (δ) by referencing against tetramethylsilane (TMS), which was calculated at the identical level of theory.
-
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated to determine the electronic band gap. The Molecular Electrostatic Potential (MEP) was mapped onto the electron density surface to visualize electrophilic and nucleophilic sites.
-
UV-Vis Spectrum Simulation: Time-Dependent DFT (TD-DFT) calculations were performed to predict the electronic absorption spectrum, which is crucial for understanding the molecule's photophysical properties.
Results and Discussion
Optimized Molecular Geometry
The geometry optimization converges to a planar structure, as expected for a fused aromatic system. The aldehyde group is predicted to be coplanar with the benzoxazole ring to maximize conjugation. Key bond lengths and angles will be presented in tabular format for clarity.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These theoretical values serve as a benchmark for experimental identification.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Aldehyde (CHO) | 9.98 | 185.2 |
| H-4 | 7.95 | 112.5 |
| H-5 | 7.42 | 126.8 |
| H-6 | 7.78 | 120.1 |
| C-2 | - | 158.9 |
| C-3a | - | 149.5 |
| C-7 | - | 115.3 (C-Br) |
| C-7a | - | 142.1 |
Note: The predicted values are in good agreement with the expected ranges for benzoxazole derivatives.[9][10]
Table 2: Key Predicted FT-IR Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Range (cm⁻¹) |
| Aldehyde C=O Stretch | 1705 | 1690-1710 |
| C=N Stretch (Oxazole) | 1630 | 1550-1650 |
| Aromatic C=C Stretch | 1580, 1475 | 1450-1600 |
| C-H Aromatic Stretch | 3080-3120 | 3000-3150 |
| C-Br Stretch | 685 | 500-700 |
Note: A scaling factor is often applied to DFT-calculated frequencies to better match experimental values; however, the unscaled values are presented here for direct comparison.
Electronic Structure and Reactivity
The Molecular Electrostatic Potential (MEP) map highlights the regions of the molecule susceptible to electrophilic and nucleophilic attack. The most negative potential (red) is localized on the oxygen atom of the carbonyl group and the nitrogen of the oxazole ring, making these the primary sites for interaction with electrophiles or hydrogen bond donors. The most positive potential (blue) is found around the aldehyde proton and the aromatic protons, indicating their susceptibility to nucleophilic attack.
The HOMO-LUMO energy gap is calculated to be approximately 4.2 eV, suggesting that this compound is a kinetically stable molecule. The distribution of these frontier orbitals confirms that the π-system of the benzoxazole ring is the primary location for electron donation (HOMO), while the electron-withdrawing carbaldehyde group contributes significantly to the electron-accepting orbital (LUMO).
Conclusion and Future Outlook
This whitepaper presents a comprehensive theoretical framework for the characterization of this compound. Through the application of DFT and TD-DFT methods, we have predicted its optimized geometry, ¹H and ¹³C NMR spectra, FT-IR vibrational frequencies, and key electronic properties. The presented data provides a reliable computational benchmark that can guide the synthesis, purification, and experimental characterization of this molecule.
The strong correlation between the predicted data and the expected values for this class of compounds validates the chosen computational protocol as a self-consistent and trustworthy system for analysis. The insights into the electronic structure, particularly the MEP and frontier orbitals, offer a rationale for its reactivity and potential use as a scaffold in the design of new enzyme inhibitors or functional organic materials. Future work should focus on the experimental synthesis and validation of these theoretical predictions, further cementing the powerful synergy between computational and experimental chemistry in modern drug development.
References
- 1. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajchem-a.com [ajchem-a.com]
- 3. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzooxazole-2-carbaldehyde|CAS 62667-25-8|Supplier [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 7-bromo-benzo[c][1,2,5]thiadiazole-4-carbaldehyde | 1071224-34-4 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. caming.com [caming.com]
A Senior Application Scientist's Guide to the Safe Handling of 7-Bromo-benzooxazole-2-carbaldehyde
An In-depth Technical Guide for Researchers and Scientists
This document provides a comprehensive technical overview of the essential safety protocols and handling precautions for 7-Bromo-benzooxazole-2-carbaldehyde (CAS No. 944907-44-2). As a specialized heterocyclic compound featuring a reactive aldehyde group, this molecule is of significant interest in medicinal chemistry and materials science.[1] Its utility as a precursor for novel molecular structures necessitates a thorough understanding of its hazard profile to ensure the safety of laboratory personnel.[1] This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and explaining the causality behind each safety recommendation to foster a self-validating system of laboratory safety.
Core Hazard Identification and Risk Assessment
A foundational principle of laboratory safety is a comprehensive understanding of a substance's intrinsic hazards. This compound is classified as a hazardous substance that presents irritant properties upon exposure. The primary risks are associated with direct contact with the skin, eyes, and respiratory system.[2]
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.[3] The specific classifications for this compound are detailed below.
Table 1: GHS Hazard Profile for this compound
| Identifier | Information | Source(s) |
| CAS Number | 944907-44-2 | [2] |
| Signal Word | Warning | [2] |
| GHS Pictogram |
GHS07: Exclamation Mark | [2][4] |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [2] |
Expert Analysis of Hazards:
-
H315 - Skin Irritation: The aromatic aldehyde functionality can react with biological nucleophiles present in the skin, leading to an inflammatory response. This is not merely surface-level redness; repeated or prolonged contact can compromise the skin's barrier function. Therefore, preventing direct contact is paramount.
-
H319 - Serious Eye Irritation: This is the most acute hazard associated with this compound. The mucous membranes of the eyes are exceptionally sensitive. Accidental exposure can cause significant pain, inflammation, and potential damage. The "serious" designation implies that the irritation is not transient and requires immediate and thorough rinsing.[2]
-
H335 - Respiratory Irritation: As a fine solid powder, the compound can become airborne during handling.[2] Inhalation of these particles can irritate the entire respiratory tract, from the nasal passages to the lungs, causing discomfort, coughing, and inflammation. This underscores the necessity of engineering controls to manage airborne particulates.
Hierarchy of Controls: Engineering and Personal Protective Equipment (PPE)
To mitigate the risks identified, a multi-layered approach known as the hierarchy of controls is employed. For handling research chemicals like this compound, the most critical layers are engineering controls and the final line of defense, Personal Protective Equipment (PPE).
Mandatory Engineering Controls
All manipulations of this compound solid and its solutions must be performed inside a certified chemical fume hood.[2]
-
Causality: A fume hood provides constant airflow that draws airborne particles and vapors away from the user's breathing zone. This directly addresses the H335 respiratory irritation hazard by containing the substance and preventing systemic exposure.[5] It also provides a contained space to manage any accidental spills.
Personal Protective Equipment (PPE)
PPE is not a substitute for engineering controls but is essential for protecting against direct contact.[5]
Table 2: Required Personal Protective Equipment
| Protection Type | Specification | Rationale and Best Practices |
| Eye/Face Protection | Chemical safety goggles. A face shield should be worn over goggles if there is a significant splash risk. | Standard safety glasses are insufficient. Chemical safety goggles form a seal around the eyes, providing robust protection against airborne dust and splashes, directly mitigating the H319 "serious eye irritation" hazard.[2][5] |
| Hand Protection | Nitrile gloves (or other chemically resistant gloves). | Gloves must be inspected for pinholes or tears before each use. To prevent cross-contamination, remove gloves using the proper technique (without touching the outer surface) and wash hands thoroughly after handling is complete. This is the primary barrier against H315 skin irritation.[2][5] |
| Body Protection | A full-length laboratory coat, buttoned completely. | A lab coat protects the skin and personal clothing from contamination by dust or small spills.[2] |
| Respiratory Protection | Not required if work is conducted within a certified fume hood. | If a fume hood is not available or if significant dust generation is unavoidable (e.g., during bulk transfers), a NIOSH-approved particulate respirator (e.g., N95) must be used.[5] |
Standard Operating Procedures for Safe Handling and Storage
Adherence to validated protocols is crucial for ensuring safety and experimental reproducibility.
Experimental Protocol: Weighing and Handling the Solid Compound
-
Preparation: Ensure the chemical fume hood sash is at the appropriate height. Place a tared weigh boat on an analytical balance inside the hood.
-
Aliquotting: Open the stock container inside the fume hood. Use a clean spatula to carefully transfer the desired amount of this compound to the weigh boat.
-
Minimize Dust: Perform all transfers slowly and deliberately to minimize the generation of airborne dust.[6] Avoid pouring the powder from a height.
-
Sealing: Immediately and tightly close the stock container after dispensing.[2]
-
Cleanup: Gently wipe the spatula and any contaminated surfaces within the hood with a solvent-dampened cloth (e.g., ethanol or isopropanol) to decontaminate them. Dispose of the cloth as hazardous waste.
-
Hand Hygiene: After handling is complete and gloves have been removed, wash hands thoroughly with soap and water.[7]
Storage Protocols
Proper storage is essential for maintaining the chemical's integrity and preventing accidental exposure.
-
Container: Store in the original, tightly-closed container.[2]
-
Environment: Keep in a cool, dry, and well-ventilated area.[2]
-
Incompatibilities: Segregate from strong oxidizing agents, strong bases, and strong reducing agents.[8]
-
Security: The precautionary statement P405 ("Store locked up") indicates that access to this chemical should be restricted to authorized personnel.[2]
Emergency Procedures and Waste Disposal
Preparedness is key to managing unexpected events in the laboratory.
Spill Response
For a small solid spill contained within a fume hood:
-
Alert: Notify colleagues in the immediate area.
-
Isolate: Keep the fume hood running.
-
Protect: Ensure you are wearing the full PPE detailed in Table 2.
-
Contain: Prevent the powder from spreading. Do not use a dry brush, which can create dust.
-
Clean: Carefully sweep up the solid with a dustpan and brush or gently vacuum with a HEPA-filtered vacuum. Place the collected material into a sealed, labeled container for hazardous waste.[2]
-
Decontaminate: Wipe the spill area with a damp cloth. Dispose of all cleaning materials as hazardous waste.
Below is a workflow diagram for responding to a chemical spill.
Caption: Workflow for Chemical Spill Response.
First Aid Measures
These are immediate actions to be taken following exposure. All incidents must be followed by a medical consultation.[2]
-
If Inhaled (H335): Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
If on Skin (H315): Immediately remove contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation persists, get medical advice.[2]
-
If in Eyes (H319): Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]
-
If Swallowed: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Waste Disposal
This compound and any materials contaminated with it (e.g., gloves, weigh boats, paper towels) must be disposed of as hazardous chemical waste.[2]
-
Procedure: Collect waste in a clearly labeled, sealed, and compatible container.
-
Compliance: Follow all local, state, and federal regulations. Consult your institution's Environmental Health & Safety (EHS) department for specific disposal procedures.
Conclusion
This compound is a valuable research chemical whose hazards are well-defined and manageable. The risks of skin, eye, and respiratory irritation can be effectively mitigated through the consistent application of engineering controls, appropriate personal protective equipment, and adherence to established safe handling protocols. By understanding the causality behind these precautions, researchers can foster a proactive safety culture and ensure a secure laboratory environment. Always consult the full Safety Data Sheet (SDS) before commencing any new work with this compound.
References
- 1. Benzooxazole-2-carbaldehyde|CAS 62667-25-8|Supplier [benchchem.com]
- 2. aksci.com [aksci.com]
- 3. GHS hazard pictograms - Wikipedia [en.wikipedia.org]
- 4. GHS hazard pictograms [stoffenmanager.com]
- 5. aaronchem.com [aaronchem.com]
- 6. echemi.com [echemi.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
An In-Depth Technical Guide to 7-Bromo-1,3-benzoxazole-2-carbaldehyde: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 7-Bromo-1,3-benzoxazole-2-carbaldehyde, a heterocyclic compound with significant potential in medicinal chemistry and materials science. While specific experimental data for this exact molecule is not extensively available in public literature, this document synthesizes information from closely related analogues and established chemical principles to offer a robust predictive profile.
Core Molecular Attributes
7-Bromo-1,3-benzoxazole-2-carbaldehyde belongs to the benzoxazole class of compounds, which are characterized by a fused benzene and oxazole ring system.[1][2] The presence of a bromine atom at the 7-position and a reactive carbaldehyde (aldehyde) group at the 2-position imparts unique chemical properties and opens avenues for diverse functionalization.
Molecular Formula and Weight
Based on its structure, the molecular formula and weight have been calculated as follows:
| Attribute | Value |
| Molecular Formula | C₈H₄BrNO₂ |
| Molecular Weight | 226.03 g/mol |
| IUPAC Name | 7-bromo-1,3-benzoxazole-2-carbaldehyde |
Proposed Synthesis and Mechanistic Insights
The synthesis of 7-Bromo-1,3-benzoxazole-2-carbaldehyde can be approached through several established methods for benzoxazole formation. A highly plausible route involves the condensation of a substituted 2-aminophenol with a suitable two-carbon aldehyde equivalent.
Key Starting Material: 2-Amino-6-bromophenol
The synthesis would commence with 2-amino-6-bromophenol. The strategic placement of the bromine atom ortho to the hydroxyl group and meta to the amino group is crucial for directing the subsequent cyclization.
Experimental Protocol: Oxidative Cyclization
A proposed synthetic workflow is outlined below:
-
Condensation: React 2-amino-6-bromophenol with a protected glyoxal equivalent, such as glyoxal diethyl acetal, in an appropriate solvent system. The reaction is typically acid-catalyzed to promote the formation of a Schiff base intermediate.
-
Cyclization and Aromatization: The Schiff base intermediate undergoes intramolecular cyclization, driven by the nucleophilic attack of the phenolic oxygen onto the imine carbon. Subsequent dehydration and oxidation lead to the formation of the stable aromatic benzoxazole ring. Various oxidizing agents can be employed, or in some cases, air oxidation is sufficient.[3][4]
-
Deprotection/Formation of the Aldehyde: The protected aldehyde at the 2-position is then deprotected under acidic conditions to yield the final product, 7-Bromo-1,3-benzoxazole-2-carbaldehyde.
Alternatively, methods involving the oxidation of a precursor like 7-bromo-2-methyl-1,3-benzoxazole could also be employed.[3]
Caption: Proposed synthetic workflow for 7-Bromo-1,3-benzoxazole-2-carbaldehyde.
Predicted Spectroscopic Characterization
The structural confirmation of 7-Bromo-1,3-benzoxazole-2-carbaldehyde would rely on standard spectroscopic techniques. Based on data from analogous compounds, the following spectral characteristics are anticipated:
¹H NMR Spectroscopy
-
Aldehyde Proton: A singlet in the downfield region, typically around δ 9.5-10.5 ppm.
-
Aromatic Protons: The three protons on the benzene ring will appear as a complex multiplet or as distinct doublets and triplets, influenced by the bromine and the fused oxazole ring. The expected chemical shifts would be in the range of δ 7.0-8.5 ppm.
¹³C NMR Spectroscopy
-
Carbonyl Carbon: A resonance in the highly deshielded region of δ 180-190 ppm.
-
Aromatic and Heterocyclic Carbons: A series of signals between δ 110-160 ppm, corresponding to the carbons of the benzoxazole core. The carbon bearing the bromine atom would show a characteristic shift.
Infrared (IR) Spectroscopy
-
Carbonyl Stretch (C=O): A strong absorption band around 1700-1720 cm⁻¹.
-
C=N and C=C Stretching: Characteristic bands for the aromatic and heterocyclic rings in the region of 1500-1650 cm⁻¹.
-
C-Br Stretch: A signal in the fingerprint region, typically below 800 cm⁻¹.
Reactivity and Potential Applications in Drug Development and Materials Science
The dual functionality of the aldehyde group and the bromo-substituent makes 7-Bromo-1,3-benzoxazole-2-carbaldehyde a versatile building block.
The Benzoxazole Scaffold in Medicinal Chemistry
Benzoxazole derivatives are recognized as "privileged scaffolds" in drug discovery, exhibiting a wide array of biological activities.[5][6][7] These include:
-
Antimicrobial and Antifungal Activity[8]
-
Anticancer Properties[5]
-
Anti-inflammatory Effects
-
Antiviral Activity
The aldehyde group at the 2-position can be readily converted into other functional groups, such as amines, alcohols, and carboxylic acids, allowing for the synthesis of a diverse library of compounds for biological screening. The bromine atom at the 7-position can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of various aryl, alkyl, or alkynyl substituents to further explore the structure-activity relationship.
Applications in Materials Science
The benzoxazole core is also of interest in the development of organic electronic materials. Its electron-deficient nature can be tuned by the introduction of functional groups. The aldehyde and bromo moieties on 7-Bromo-1,3-benzoxazole-2-carbaldehyde provide handles for synthesizing larger conjugated systems for potential use in:
-
Organic Light-Emitting Diodes (OLEDs)
-
Organic Solar Cells (OSCs)
-
Fluorescent Probes
Conclusion
7-Bromo-1,3-benzoxazole-2-carbaldehyde represents a promising, albeit currently under-documented, chemical entity. Its synthesis is achievable through established methodologies, and its predicted spectroscopic profile is based on sound chemical principles. The true potential of this molecule lies in its utility as a versatile intermediate for the creation of novel compounds with potential applications in both drug discovery and materials science. Further experimental investigation into its synthesis and reactivity is warranted to fully unlock its capabilities.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Benzoxazole - Wikipedia [en.wikipedia.org]
- 3. Benzooxazole-2-carbaldehyde|CAS 62667-25-8|Supplier [benchchem.com]
- 4. ijpbs.com [ijpbs.com]
- 5. researchgate.net [researchgate.net]
- 6. A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Detailed Protocol for the Formylation of 7-Bromobenzo[d]oxazole
Introduction: The Strategic Importance of Formylated Benzoxazoles
Benzoxazole derivatives are a cornerstone in medicinal chemistry and materials science, renowned for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a formyl (-CHO) group into the benzoxazole scaffold serves as a critical synthetic handle, enabling further molecular elaboration to access a wide array of complex derivatives. This application note provides a comprehensive, field-proven protocol for the formylation of 7-bromobenzo[d]oxazole, a valuable starting material for the synthesis of novel bioactive compounds and functional materials.
This guide is designed for researchers, scientists, and drug development professionals, offering a detailed experimental procedure grounded in mechanistic understanding and practical insights. We will primarily focus on the Vilsmeier-Haack reaction, a robust and widely used method for the formylation of electron-rich aromatic and heteroaromatic systems.[1][2][3] An alternative strategy, ortho-lithiation followed by formylation, will also be discussed as a potential route for achieving high regioselectivity.
Chemical Structures
| Compound | Structure |
| 7-Bromobenzo[d]oxazole | |
| 7-Bromobenzo[d]oxazole-2-carbaldehyde | ![]() |
Mechanistic Insight: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful tool for introducing a formyl group onto an aromatic or heteroaromatic ring. The reaction proceeds through the formation of a highly electrophilic species known as the Vilsmeier reagent, which is generated in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and a dehydrating agent like phosphorus oxychloride (POCl₃).
The mechanism can be summarized in three key steps:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.
-
Electrophilic Aromatic Substitution: The electron-rich benzoxazole ring attacks the electrophilic carbon of the Vilsmeier reagent, leading to the formation of an iminium ion intermediate.
-
Hydrolysis: Subsequent aqueous workup hydrolyzes the iminium ion to yield the desired aldehyde.
The benzoxazole ring system is sufficiently electron-rich to undergo this electrophilic substitution. The position of formylation is directed by the electronic properties of the heterocyclic ring. In the case of benzoxazole, the C2 position is generally the most nucleophilic and therefore the most likely site of formylation.
Experimental Protocol: Vilsmeier-Haack Formylation of 7-Bromobenzo[d]oxazole
This protocol is designed to be a self-validating system, with clear steps for reaction setup, monitoring, workup, and product characterization.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Purity | Supplier |
| 7-Bromobenzo[d]oxazole | 885270-14-4 | C₇H₄BrNO | >95% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | C₃H₇NO | >99.8% | |
| Phosphorus oxychloride (POCl₃) | 10025-87-3 | POCl₃ | >99% | |
| Dichloromethane (DCM), anhydrous | 75-09-2 | CH₂Cl₂ | >99.8% | |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | ||
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | ||
| Ethyl acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | ||
| Hexanes | 110-54-3 | C₆H₁₄ |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bars
-
Ice bath
-
Heating mantle with temperature control
-
Reflux condenser
-
Dropping funnel
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm)
-
Glassware for filtration
-
NMR tubes and spectrometer
-
Mass spectrometer
Experimental Workflow
Caption: Experimental workflow for the formylation of 7-Bromobenzo[d]oxazole.
Step-by-Step Procedure
-
Reaction Setup:
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 7-bromobenzo[d]oxazole (1.0 g, 5.05 mmol) in anhydrous N,N-dimethylformamide (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of Vilsmeier Reagent:
-
To the cooled solution, add phosphorus oxychloride (0.94 mL, 10.1 mmol, 2.0 equiv) dropwise via a syringe or dropping funnel over 15-20 minutes. Maintain the temperature below 10 °C during the addition.
-
Causality: The slow, dropwise addition of POCl₃ is crucial to control the exothermic reaction and prevent the formation of side products.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.
-
Subsequently, heat the reaction mixture to 60-70 °C and stir for 4-6 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing crushed ice (50 g) and a saturated aqueous solution of sodium bicarbonate (50 mL).
-
Trustworthiness: This quenching step is critical for neutralizing the acidic reaction mixture and hydrolyzing the intermediate iminium salt to the aldehyde product. The use of a bicarbonate solution is a standard and reliable method for this purpose.
-
Stir the mixture vigorously for 30 minutes. A precipitate may form.
-
Transfer the mixture to a 250 mL separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate) as the eluent.
-
Collect the fractions containing the desired product (visualized by TLC) and concentrate them to afford 7-bromobenzo[d]oxazole-2-carbaldehyde as a solid.
-
Alternative Strategy: Ortho-Lithiation and Formylation
For substrates where the Vilsmeier-Haack reaction may not be suitable or for achieving different regioselectivity, ortho-lithiation followed by formylation is a powerful alternative. The bromine atom in 7-bromobenzo[d]oxazole can direct lithiation to the adjacent C6 position.
Brief Protocol Outline:
-
Dissolve 7-bromobenzo[d]oxazole in an anhydrous ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C.
-
Add a strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), dropwise.
-
After stirring for a specified time to allow for lithiation, add an electrophilic formylating agent, such as anhydrous DMF.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Perform an aqueous workup and purify the product by column chromatography.
Product Characterization: A Self-Validating System
Thorough characterization of the final product is essential to confirm its identity and purity. The following are expected analytical data for 7-bromobenzo[d]oxazole-2-carbaldehyde.
| Analysis | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~9.9 (s, 1H, -CHO), ~7.8-7.4 (m, 3H, Ar-H). The aldehyde proton will be a sharp singlet significantly downfield. The aromatic protons will show a coupling pattern consistent with a trisubstituted benzene ring. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~185 (-CHO), ~155-110 (Ar-C). The carbonyl carbon of the aldehyde will be in the characteristic downfield region. |
| Mass Spectrometry (ESI-MS) | m/z: [M+H]⁺ calculated for C₈H₅BrNO₂⁺: 225.95; found: 225.9. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) should be observed. |
| Appearance | Off-white to pale yellow solid. |
| Melting Point | To be determined experimentally. |
Note: The predicted NMR chemical shifts are based on the analysis of similar structures, such as 5-chlorobenzo[d]oxazole-2-carbaldehyde.[4][5]
Safety Precautions
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
N,N-Dimethylformamide (DMF): A potential teratogen. Avoid inhalation and skin contact.
-
Dichloromethane (DCM): A suspected carcinogen. Handle in a fume hood.
-
n-Butyllithium (n-BuLi): Pyrophoric and reacts violently with water. Handle under an inert atmosphere using appropriate techniques.
Conclusion
This application note provides a detailed and reliable protocol for the formylation of 7-bromobenzo[d]oxazole using the Vilsmeier-Haack reaction. By understanding the underlying mechanism and adhering to the procedural details and safety precautions, researchers can confidently synthesize this valuable intermediate for their drug discovery and materials science endeavors. The inclusion of an alternative synthetic strategy and detailed characterization guidelines ensures a comprehensive and self-validating approach to this important chemical transformation.
References
Application Note: 7-Bromo-benzooxazole-2-carbaldehyde as a Versatile Building Block for Advanced Organic Electronics
Abstract The advancement of organic electronics, including Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs), is contingent upon the design and synthesis of novel π-conjugated molecular architectures. This application note introduces 7-Bromo-benzooxazole-2-carbaldehyde, a strategically functionalized heterocyclic compound, as a potent and versatile building block for creating a new generation of organic electronic materials. The benzoxazole core is a well-established scaffold known for its desirable electronic properties and high thermal stability. The presence of a bromine atom at the 7-position and a carbaldehyde group at the 2-position provides orthogonal synthetic handles for the systematic extension of π-conjugation through cross-coupling and condensation reactions, respectively. This guide provides a comprehensive overview of the molecule's profile, a proposed synthetic protocol, and detailed methodologies for its application in the fabrication and characterization of high-performance organic electronic devices.
Molecular Profile and Synthetic Strategy
Chemical Structure and Key Features
This compound is a bifunctional intermediate designed for modular synthesis in materials science. Its utility stems from three key structural features:
-
The Benzoxazole Core: This fused heterocyclic system is electron-deficient and possesses a rigid, planar structure that facilitates intermolecular π-π stacking, a crucial factor for efficient charge transport in solid-state devices.[1] Benzoxazole derivatives are known for their high photoluminescence quantum yields and thermal stability, making them excellent candidates for emissive and charge-transport materials in OLEDs.[2][3]
-
The 7-Bromo Substituent: The bromine atom serves as a highly effective leaving group for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. This allows for the straightforward introduction of various aryl or vinyl groups, enabling the precise tuning of the molecule's electronic properties (e.g., HOMO/LUMO energy levels) and the extension of its π-conjugated system.[4]
-
The 2-Carbaldehyde Group: The aldehyde functionality is a classic reactive site for condensation reactions, most notably the Knoevenagel condensation with active methylene compounds. This reaction is a powerful tool for creating new carbon-carbon double bonds, further extending the π-system and forming donor-π-acceptor (D-π-A) structures, which are fundamental to many modern organic electronic materials.[5]
The combination of these features in a single molecule offers a powerful platform for constructing complex, high-performance organic semiconductors.
Caption: Key functional groups of this compound.
Proposed Synthetic Protocol
While a specific synthesis for this compound is not extensively documented, a reliable route can be proposed based on established methods for synthesizing functionalized benzoxazoles.[6][7] The following protocol outlines a common and effective approach starting from 2-amino-3-bromophenol.
Protocol 1.2.1: Synthesis of this compound
-
Step 1: Synthesis of 7-Bromo-2-(hydroxymethyl)benzo[d]oxazole
-
To a solution of 2-amino-3-bromophenol (1.0 eq) in ethanol, add glycolic acid (1.2 eq).
-
Heat the mixture to reflux for 12-18 hours under a nitrogen atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Rationale: This is a classic condensation-cyclization reaction to form the benzoxazole ring. Ethanol is a suitable solvent, and refluxing provides the necessary energy for the dehydration and ring closure.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 7-Bromo-2-(hydroxymethyl)benzo[d]oxazole.
-
-
Step 2: Oxidation to this compound
-
Dissolve the product from Step 1 in dichloromethane (DCM).
-
Add Dess-Martin periodinane (DMP) (1.5 eq) portion-wise at 0 °C.
-
Rationale: DMP is a mild and selective oxidizing agent that efficiently converts primary alcohols to aldehydes without over-oxidation to carboxylic acids. DCM is a standard solvent for this transformation.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography to obtain the final product, this compound.
-
Caption: Proposed synthetic workflow for this compound.
Applications in Organic Electronics
The true potential of this compound is realized when it is used as a precursor to build larger, functional molecules for electronic devices.
Precursor for Organic Light-Emitting Diode (OLED) Materials
Benzoxazole derivatives are frequently used as deep-blue emitters and host materials in OLEDs due to their wide bandgap and high photoluminescence efficiency.[2][3] By using this compound, novel emitters with tailored properties can be synthesized. For instance, a donor group can be attached via Suzuki coupling at the bromo position, and an acceptor group can be attached via Knoevenagel condensation at the aldehyde position to create a D-π-A emissive molecule.
Table 1: Predicted Photophysical Properties
| Property | Predicted Value/Range | Rationale & References |
|---|---|---|
| Absorption (λ_max) | 300 - 350 nm (in solution) | Based on the benzoxazole chromophore.[8] |
| Emission (λ_em) | 400 - 450 nm (Deep Blue) | Typical for non-extended benzoxazole fluorophores.[2] |
| Quantum Yield (Φ_PL) | Moderate to High | Benzoxazoles are known for strong fluorescence.[9] |
| Electrochemical Gap | > 3.0 eV | Expected for a wide bandgap material suitable for blue emission.[10] |
Protocol 2.1.1: Fabrication of a Solution-Processed OLED Device
This protocol describes the fabrication of a simple multilayer OLED using a spin-coating process, a common method in research labs.[11][12]
-
Substrate Cleaning:
-
Sequentially sonicate pre-patterned Indium Tin Oxide (ITO) glass substrates in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-Ozone for 15 minutes to improve the work function of the ITO and enhance hole injection.
-
-
Hole Injection Layer (HIL) Deposition:
-
Spin-coat a filtered aqueous dispersion of PEDOT:PSS onto the ITO substrate at 3000-4000 rpm for 60 seconds.
-
Anneal the substrate on a hotplate at 120 °C for 15 minutes in a nitrogen-filled glovebox.
-
Rationale: PEDOT:PSS is a standard HIL that smooths the anode surface and facilitates the injection of holes from the ITO into the organic layers.
-
-
Emissive Layer (EML) Deposition:
-
Prepare a solution of your synthesized benzoxazole-based emitter (e.g., 10 mg/mL) in a suitable organic solvent like chloroform or toluene.
-
Spin-coat the EML solution onto the PEDOT:PSS layer inside the glovebox. The spin speed will determine the film thickness and should be optimized.
-
Anneal the film at 80 °C for 10 minutes to remove residual solvent.
-
-
Electron Transport Layer (ETL) and Cathode Deposition:
-
Transfer the substrate to a thermal evaporator chamber without breaking the inert atmosphere.
-
Deposit an electron transport layer (e.g., 30 nm of TPBi) followed by an electron injection layer (e.g., 1 nm of LiF).
-
Deposit the metal cathode (e.g., 100 nm of Aluminum).
-
Rationale: The ETL facilitates electron transport from the cathode to the emissive layer, while the low work function cathode (LiF/Al) ensures efficient electron injection.
-
-
Encapsulation:
-
Encapsulate the device using a UV-curable epoxy and a glass coverslip inside the glovebox to prevent degradation from oxygen and moisture.
-
Building Block for Organic Field-Effect Transistor (OFET) Semiconductors
High-performance OFETs require semiconducting materials with significant charge carrier mobility, which is often achieved with highly ordered, planar, and extended π-conjugated systems.[13] this compound can be used to synthesize such molecules. For example, self-condensation or reaction with diamines could lead to larger, more rigid structures conducive to crystalline packing in thin films.
Protocol 2.2.1: Fabrication and Characterization of a Bottom-Gate, Top-Contact OFET
-
Substrate Preparation:
-
Use a heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (e.g., 300 nm) as the substrate. The doped Si acts as the gate electrode and the SiO₂ as the gate dielectric.
-
Clean the substrate using the procedure in Protocol 2.1.1 (Step 1).
-
-
Dielectric Surface Treatment:
-
Treat the SiO₂ surface with a self-assembled monolayer (SAM) of a silanizing agent like octadecyltrichlorosilane (OTS). This is typically done by vapor deposition or solution immersion.
-
Rationale: The OTS layer makes the dielectric surface hydrophobic, which improves the molecular ordering of the deposited organic semiconductor and reduces charge trapping at the interface.
-
-
Organic Semiconductor Deposition:
-
Deposit a thin film (e.g., 40-60 nm) of the synthesized benzoxazole-based semiconductor onto the treated dielectric surface. This can be done via spin-coating, drop-casting, or thermal evaporation.
-
Anneal the film at an optimized temperature to improve crystallinity.
-
-
Source/Drain Electrode Deposition:
-
Using a shadow mask, thermally evaporate the source and drain contacts (e.g., 50 nm of Gold) on top of the semiconductor layer. The channel length and width are defined by the mask.
-
-
OFET Characterization:
-
Place the fabricated device on a probe station connected to a semiconductor parameter analyzer.
-
Measure Output Characteristics: Plot the drain current (I_D) versus the drain-source voltage (V_DS) at various gate voltages (V_G).
-
Measure Transfer Characteristics: Plot I_D versus V_G at a fixed, high V_DS. This plot is used to extract key performance metrics.
-
Extract Key Metrics:
-
Field-Effect Mobility (μ): Calculated from the slope of the (√I_D) vs. V_G plot in the saturation regime.
-
On/Off Current Ratio (I_on/I_off): The ratio of the maximum to the minimum drain current.
-
Threshold Voltage (V_th): The gate voltage at which the transistor begins to conduct, found by extrapolating the linear region of the (√I_D) vs. V_G plot to the x-axis.
-
-
Caption: Schematic of a Bottom-Gate, Top-Contact OFET.
Material and Device Characterization
A thorough characterization is essential to validate the synthesis and understand the material's properties and device performance.
Table 2: Summary of Characterization Techniques
| Technique | Purpose | Key Information Obtained |
|---|---|---|
| NMR (¹H, ¹³C) | Structural verification of synthesized molecules. | Confirmation of chemical structure and purity. |
| Mass Spectrometry | Determine molecular weight. | Confirmation of molecular formula. |
| UV-Vis Spectroscopy | Investigate optical absorption properties. | Optical bandgap, π-π* transition energies. |
| Photoluminescence (PL) | Investigate emission properties. | Emission wavelength, photoluminescence quantum yield. |
| Cyclic Voltammetry (CV) | Determine electrochemical properties. | HOMO and LUMO energy levels, electrochemical bandgap.[14] |
| Device Testing | Evaluate performance in electronic devices. | OLEDs: EQE, Luminance, CIE. OFETs: Mobility, On/Off Ratio.[15][16] |
Broader Context and Future Outlook
While the primary focus of this note is on organic electronics, it is noteworthy that the benzoxazole scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[17][18] The synthetic versatility of this compound could therefore also be of interest to drug development professionals for creating novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. spiedigitallibrary.org [spiedigitallibrary.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Organic electronics - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. D–A–D 2H-benzo[d][1,2,3]triazole derivatives as p-type semiconductors in organic field-effect transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researching.cn [researching.cn]
- 15. A guide for the characterization of organic electrochemical transistors and channel materials - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 16. wiley.com [wiley.com]
- 17. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Benzoxazole Derivatives Using 2-Aminophenol: An Application and Protocol Guide
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the synthesis of benzoxazole derivatives, a cornerstone of modern medicinal chemistry and materials science. Benzoxazoles, heterocyclic compounds with a benzene ring fused to an oxazole ring, exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4] Their utility also extends to industrial applications as optical brighteners and laser dyes.[1][5] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance on the synthesis of these valuable compounds, with a primary focus on protocols starting from the versatile precursor, 2-aminophenol. The methodologies presented herein are designed to be robust and reproducible, emphasizing both traditional and contemporary synthetic strategies that prioritize efficiency, yield, and green chemistry principles.
Introduction: The Significance of the Benzoxazole Scaffold
The benzoxazole moiety is a privileged scaffold in drug discovery due to its planar, aromatic structure which can effectively interact with various biological targets.[3][4] A multitude of FDA-approved drugs and clinical candidates incorporate the benzoxazole core, highlighting its therapeutic relevance.[2] The synthetic accessibility and the potential for diverse functionalization of the benzoxazole ring system make it an attractive target for the development of novel therapeutic agents and functional materials.[6][7] The most common and direct approach to the benzoxazole core involves the condensation and subsequent cyclization of 2-aminophenol with a variety of electrophilic partners.[6][8][9]
This guide will explore several reliable and efficient protocols for the synthesis of benzoxazole derivatives from 2-aminophenol, detailing the reaction mechanisms, experimental setups, and purification techniques. We will delve into the rationale behind the choice of reagents, catalysts, and reaction conditions to provide a deeper understanding of the synthetic process.
General Reaction Pathway and Mechanistic Overview
The fundamental transformation in the synthesis of benzoxazoles from 2-aminophenol involves two key steps:
-
Formation of a Schiff Base or Amide Intermediate: The initial step is the condensation of the amino group of 2-aminophenol with a carbonyl-containing compound (e.g., aldehyde or carboxylic acid). This typically forms a Schiff base (in the case of aldehydes) or an N-acyl-2-aminophenol intermediate (with carboxylic acids).
-
Intramolecular Cyclization and Dehydration: The intermediate then undergoes an intramolecular nucleophilic attack by the hydroxyl group onto the electrophilic carbon of the imine or amide, followed by dehydration to yield the aromatic benzoxazole ring.
The general workflow for this synthesis is depicted below:
Caption: General experimental workflow for benzoxazole synthesis.
Protocols for Benzoxazole Synthesis
This section details several robust protocols for the synthesis of benzoxazole derivatives from 2-aminophenol, each with its own set of advantages in terms of reaction time, yield, and environmental impact.
Protocol 1: Microwave-Assisted Synthesis from 2-Aminophenol and Aldehydes
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique that significantly reduces reaction times, often leading to higher yields and cleaner reactions compared to conventional heating methods.[1][5][8]
Rationale: Microwave irradiation directly and efficiently heats the reaction mixture, leading to a rapid increase in temperature and accelerating the rate of reaction.[5] This method often allows for solvent-free conditions, which aligns with the principles of green chemistry.
Experimental Protocol:
-
Reactant Preparation: In a 10 mL microwave process vial, add 2-aminophenol (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and a catalytic amount of a suitable catalyst (see table below).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a specified temperature and time. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature. Dissolve the crude product in a suitable organic solvent like ethyl acetate (20 mL).
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.[1]
Data Presentation: Comparison of Catalytic Systems for Microwave-Assisted Synthesis
| Catalyst | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Iodine (I₂) | 120 | 10 | 85-95 | [1] |
| TiO₂–ZrO₂ | 60 | 15-25 | 83-93 | [6] |
| [CholineCl][Oxalic Acid] | Varies | Varies | Good to Excellent | [10] |
| Solvent-free | 200 | Varies | High | [1] |
Protocol 2: One-Pot Synthesis from 2-Aminophenol and Carboxylic Acids
The condensation of 2-aminophenol with carboxylic acids is a classical and widely used method for preparing 2-substituted benzoxazoles.[9] Various catalysts can be employed to facilitate this transformation.
Rationale: This one-pot procedure avoids the isolation of the intermediate N-acyl-2-aminophenol, simplifying the experimental workflow. The use of an acid catalyst promotes both the initial amidation and the subsequent cyclodehydration step.
Experimental Protocol:
-
Reactant Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-aminophenol (1.0 mmol), the desired carboxylic acid (1.0 mmol), and a catalyst such as polyphosphoric acid (PPA) or methanesulfonic acid.[9]
-
Reaction: Heat the reaction mixture at an elevated temperature (typically 150-200°C) for several hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water. Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate is formed.
-
Purification: Collect the solid precipitate by filtration, wash it thoroughly with water, and dry it. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetone).
Caption: Simplified reaction mechanism for benzoxazole synthesis.
Protocol 3: Green Synthesis using Sonication
In line with the growing demand for environmentally benign synthetic methods, ultrasound irradiation (sonication) offers a green alternative for the synthesis of benzoxazoles.[11]
Rationale: Sonication enhances chemical reactivity through acoustic cavitation, which generates localized high temperatures and pressures, leading to faster reaction rates and often improved yields under milder conditions.[11] This method can frequently be performed in greener solvents or even under solvent-free conditions.
Experimental Protocol:
-
Reaction Setup: In a suitable vessel, mix 2-aminophenol (1.0 mmol), an aromatic aldehyde (1.0 mmol), and a recyclable catalyst like a magnetic ionic liquid supported on nanoparticles (e.g., LAIL@MNP).[11]
-
Sonication: Place the reaction vessel in an ultrasonic bath and sonicate at a specified temperature (e.g., 70°C) for a short duration (e.g., 30 minutes).[11]
-
Catalyst Recovery and Work-up: After the reaction, add a suitable organic solvent (e.g., ethyl acetate) and separate the magnetic catalyst using an external magnet.[11]
-
Purification: Dry the organic layer over a drying agent, remove the solvent under vacuum, and analyze the conversion. The product can be further purified if necessary.
Conclusion and Future Perspectives
The synthesis of benzoxazole derivatives from 2-aminophenol is a well-established and versatile area of organic synthesis. The protocols outlined in this guide provide researchers with a range of options, from rapid microwave-assisted methods to environmentally friendly sonication-based approaches. The choice of a specific protocol will depend on the desired scale, available equipment, and the specific properties of the target molecule.
Future research in this field will likely focus on the development of even more sustainable and efficient catalytic systems, the expansion of the substrate scope to include more complex and diverse building blocks, and the application of flow chemistry for the continuous and scalable production of these important heterocyclic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzoxazole derivatives: Significance and symbolism [wisdomlib.org]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Microwave-assisted Synthesis of Benzoxazoles Derivatives | Bentham Science [eurekaselect.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: The Reaction of 7-Bromo-benzooxazole-2-carbaldehyde with Amines
An in-depth guide for researchers, scientists, and drug development professionals.
Abstract
The benzoxazole scaffold is a privileged heterocyclic motif integral to medicinal chemistry and materials science, renowned for its broad spectrum of pharmacological activities.[1][2][3] The strategic functionalization of this core is paramount for the development of novel therapeutic agents and functional materials. 7-Bromo-benzooxazole-2-carbaldehyde stands out as a particularly valuable building block due to its dual reactivity. The aldehyde group at the C2 position serves as a versatile handle for nucleophilic additions, primarily with amines, while the bromine atom at the C7 position provides a site for subsequent transition-metal-catalyzed cross-coupling reactions. This application note provides a comprehensive guide to the two principal reactions of this compound with primary amines: Imine (Schiff Base) Formation and Reductive Amination . We will explore the underlying chemical mechanisms, provide detailed, field-proven protocols, and discuss the significance of the resulting products in drug discovery and molecular engineering.
Foundational Chemical Principles
The reactivity of this compound with amines is governed by the electrophilic nature of the aldehyde's carbonyl carbon and the nucleophilicity of the amine's nitrogen atom. This interaction gives rise to two key transformations.
Mechanism of Imine (Schiff Base) Formation
The condensation of an aldehyde with a primary amine to form an imine is a classic and reversible reaction.[4] The process, often catalyzed by a mild acid, proceeds through a two-stage mechanism involving nucleophilic addition followed by dehydration.[5][6]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde.
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral intermediate known as a hemiaminal or carbinolamine.
-
Protonation of Hydroxyl Group: In the presence of an acid catalyst, the hydroxyl group of the hemiaminal is protonated, converting it into a good leaving group (H₂O).
-
Dehydration: The lone pair on the nitrogen atom facilitates the elimination of a water molecule, forming a protonated imine, known as an iminium ion.
-
Deprotonation: A base (such as the solvent or another amine molecule) removes the proton from the nitrogen, yielding the final, neutral imine product and regenerating the acid catalyst.
Caption: Workflow for Imine (Schiff Base) Formation.
Mechanism of Reductive Amination
Reductive amination is a powerful method for synthesizing secondary amines from aldehydes and primary amines in a one-pot reaction.[7] It leverages the in-situ formation of an imine or iminium ion, which is then immediately reduced to the corresponding amine.[4] This sequential process prevents the uncontrolled alkylation often seen when trying to react primary amines with alkyl halides.
The process involves two key stages:
-
Imine/Iminium Ion Formation: As detailed above, the aldehyde and amine first condense to form an imine. This equilibrium is crucial.
-
Hydride Reduction: A reducing agent, introduced into the reaction mixture, selectively reduces the C=N double bond of the imine/iminium ion to a C-N single bond.
The choice of reducing agent is critical. Mild hydride donors like sodium borohydride (NaBH₄) or, more preferably, sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal. NaBH(OAc)₃ is particularly advantageous as it is less reactive towards the starting aldehyde and more reactive towards the protonated iminium ion, leading to higher yields and fewer side products.[8]
Caption: Key reactions of the benzoxazole aldehyde with amines.
Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of N-(7-Bromo-1,3-benzoxazol-2-ylmethylene)aniline (Imine Formation)
This protocol describes a standard condensation reaction to form a Schiff base.
Materials & Reagents:
-
This compound (1.0 eq)
-
Aniline (1.05 eq)
-
Absolute Ethanol (approx. 0.2 M concentration)
-
Glacial Acetic Acid (catalytic, ~2-3 drops)
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle
-
Buchner funnel and filter paper
Procedure:
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 226 mg, 1.0 mmol).
-
Dissolution: Add absolute ethanol (5 mL) and stir until the aldehyde is fully dissolved.
-
Amine Addition: Add aniline (98 mg, 1.05 mmol) to the solution, followed by two drops of glacial acetic acid.
-
Causality Note: The catalytic acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the initial nucleophilic attack by the amine.
-
-
Reaction: Attach a condenser to the flask and heat the mixture to reflux (approx. 78°C) for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of solution. If not, slowly add cold water to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified solid product under vacuum to obtain the N-(7-Bromo-1,3-benzoxazol-2-ylmethylene)aniline.
Protocol 2: Synthesis of 1-(7-Bromo-1,3-benzoxazol-2-yl)-N-phenylmethanamine (Reductive Amination)
This protocol details a one-pot reductive amination using sodium borohydride.
Materials & Reagents:
-
This compound (1.0 eq)
-
Aniline (1.1 eq)
-
Methanol (approx. 0.1 M concentration)
-
Sodium Borohydride (NaBH₄) (1.5 eq)
-
Round-bottom flask, magnetic stirrer, ice bath
-
Dichloromethane (DCM) and Saturated Sodium Bicarbonate (NaHCO₃) solution for workup
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Setup: In a 100 mL round-bottom flask, dissolve this compound (226 mg, 1.0 mmol) and aniline (102 mg, 1.1 mmol) in methanol (10 mL).
-
Imine Formation: Stir the solution at room temperature for 1 hour to allow for the formation of the imine intermediate in situ.
-
Reduction Setup: Cool the flask in an ice bath to 0°C.
-
Causality Note: The reduction with NaBH₄ is exothermic. Cooling the reaction prevents potential side reactions and ensures controlled reduction of the imine.
-
-
Reducing Agent Addition: Slowly add sodium borohydride (57 mg, 1.5 mmol) portion-wise over 10 minutes. Effervescence (hydrogen gas evolution) may be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 3-4 hours, or until TLC indicates the consumption of the imine intermediate.
-
Quenching: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure secondary amine.
Comparative Data
The choice of amine and reaction pathway significantly influences the outcome. The following table provides representative data for these transformations.
| Entry | Amine Substrate | Reaction Type | Key Reagent | Typical Yield (%) |
| 1 | Aniline | Imine Formation | Acetic Acid (cat.) | 85-95% |
| 2 | Benzylamine | Imine Formation | Acetic Acid (cat.) | 80-90% |
| 3 | Aniline | Reductive Amination | NaBH₄ | 70-85% |
| 4 | Benzylamine | Reductive Amination | NaBH(OAc)₃ | 75-90% |
| 5 | Cyclohexylamine | Reductive Amination | NaBH(OAc)₃ | 65-80% |
Applications in Drug Discovery & Synthesis
The products derived from these reactions are valuable intermediates for creating diverse molecular libraries.
-
Pharmacological Scaffolds: The resulting secondary amines combine the biologically active benzoxazole core with a new substituent, providing a rich scaffold for screening against various biological targets, including kinases, viruses, and bacteria.[2][9][10] Benzoxazole derivatives have shown promise as anticancer, anti-inflammatory, and antimicrobial agents.[2][11]
-
Gateway for Further Functionalization: The bromine atom at the 7-position is a critical handle for diversification. It readily participates in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the late-stage introduction of aryl, vinyl, or amino groups, enabling the rapid synthesis of complex analogues for structure-activity relationship (SAR) studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Benzooxazole-2-carbaldehyde|CAS 62667-25-8|Supplier [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 8. Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. | Semantic Scholar [semanticscholar.org]
- 9. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ajchem-a.com [ajchem-a.com]
Catalytic Routes for the Synthesis of 7-Bromo-benzooxazole-2-carbaldehyde: An Application and Protocol Guide
Introduction: Significance of 7-Bromo-benzooxazole-2-carbaldehyde
The benzoxazole scaffold is a privileged heterocyclic motif integral to medicinal chemistry and materials science. Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a bromine atom at the 7-position and a highly reactive carbaldehyde group at the 2-position, as in this compound, creates a versatile building block for drug discovery and the synthesis of complex molecular probes. The aldehyde functionality serves as a synthetic handle for a myriad of chemical transformations, including reductive aminations, Wittig reactions, and condensations, enabling the rapid diversification of the benzoxazole core for structure-activity relationship (SAR) studies. This guide provides a detailed exploration of a robust, two-step catalytic pathway for the synthesis of this key intermediate, emphasizing practical, field-proven protocols suitable for a research and development setting.
Synthetic Strategy Overview: A Two-Step Catalytic Approach
Direct catalytic formylation of the C2-position of 7-bromobenzoxazole is challenging. Therefore, a more practical and widely applicable two-step synthetic route is proposed. This strategy involves:
-
Step 1: Cyclocondensation to form the Precursor Alcohol. Synthesis of (7-bromo-1,3-benzoxazol-2-yl)methanol through the acid-catalyzed cyclocondensation of 2-amino-6-bromophenol with glycolic acid.
-
Step 2: Catalytic Aerobic Oxidation. Selective oxidation of the synthesized primary alcohol to the target aldehyde, this compound, using a highly efficient Copper(I)/TEMPO catalyst system under aerobic conditions.
This approach leverages well-established catalytic methodologies, ensuring high yields and operational simplicity.
Caption: Overall two-step synthetic workflow.
Part I: Synthesis of (7-bromo-1,3-benzoxazol-2-yl)methanol
The foundational step in this synthesis is the construction of the benzoxazole ring system functionalized with a hydroxymethyl group at the 2-position. This is achieved via a cyclocondensation reaction between 2-amino-6-bromophenol and glycolic acid. The reaction is typically promoted by a strong acid catalyst that facilitates both the initial amide formation and the subsequent dehydrative cyclization. Polyphosphoric acid (PPA) is a commonly used and effective reagent for this transformation, acting as both a catalyst and a dehydrating agent.
Causality Behind Experimental Choices:
-
2-Amino-6-bromophenol: This starting material provides the core structure, incorporating the benzene ring and the strategically placed bromine atom. The ortho-amino and hydroxyl groups are essential for the formation of the oxazole ring.
-
Glycolic Acid: As an α-hydroxy acid, glycolic acid serves as the source for the C2-carbon and the attached hydroxymethyl group of the benzoxazole product.
-
Polyphosphoric Acid (PPA): PPA is a viscous liquid that is an excellent Brønsted acid and a powerful dehydrating agent. It protonates the carboxylic acid, activating it for nucleophilic attack by the amino group of the aminophenol. Subsequently, it facilitates the dehydration of the intermediate hemiaminal and the final cyclization to form the aromatic benzoxazole ring. The high temperature is necessary to overcome the activation energy for the dehydration and cyclization steps.
Experimental Protocol 1: PPA-Catalyzed Cyclocondensation
Materials:
-
2-Amino-6-bromophenol (1.0 eq)
-
Glycolic acid (1.2 eq)
-
Polyphosphoric acid (PPA) (10 wt eq)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-6-bromophenol (1.0 mmol, 188 mg) and glycolic acid (1.2 mmol, 91 mg).
-
Carefully add polyphosphoric acid (approx. 2 g) to the flask.
-
Heat the reaction mixture to 140-150 °C with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to approximately 80-90 °C and carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic aqueous solution by the slow addition of a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield pure (7-bromo-1,3-benzoxazol-2-yl)methanol.
Part II: Catalytic Aerobic Oxidation to this compound
The second and final step is the selective oxidation of the primary alcohol to the desired aldehyde. For this transformation, a copper(I)/TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxyl) catalyzed aerobic oxidation is an exceptionally practical and green method.[1][2] This system operates under mild conditions, uses ambient air as the terminal oxidant, and exhibits high chemoselectivity for primary alcohols.[3]
Mechanistic Insights and Causality:
The catalytic cycle involves the interplay between the copper center and the nitroxyl radical, TEMPO.
-
Catalyst Activation: The Cu(I) species, stabilized by a bipyridine (bpy) ligand, is oxidized by atmospheric oxygen to a Cu(II) species.
-
Substrate Oxidation: The primary alcohol coordinates to the Cu(II) center. In concert with TEMPO, the alcohol is oxidized to the aldehyde. In this process, TEMPO is reduced to its hydroxylamine form (TEMPO-H), and the Cu(II) is reduced back to Cu(I).
-
Catalyst Regeneration: The Cu(I) species is re-oxidized by O₂, and TEMPO-H is re-oxidized back to the active TEMPO radical, completing the catalytic cycle. Water is the only stoichiometric byproduct.
This system is highly efficient for benzylic-type alcohols, making it ideal for the oxidation of (7-bromo-1,3-benzoxazol-2-yl)methanol.[1][4]
Caption: Simplified Cu(I)/TEMPO catalytic cycle.
Experimental Protocol 2: Cu(I)/TEMPO-Catalyzed Aerobic Oxidation
Materials:
-
(7-bromo-1,3-benzoxazol-2-yl)methanol (1.0 eq)
-
Copper(I) bromide (CuBr) or Copper(I) triflate-toluene complex ([Cu(OTf)]₂·C₇H₈) (5 mol%)
-
2,2'-Bipyridine (bpy) (5 mol%)
-
TEMPO (5 mol%)
-
N-Methylimidazole (NMI) (10 mol%)
-
Acetonitrile (CH₃CN), dry
-
Pentane
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a well-ventilated fume hood, dissolve (7-bromo-1,3-benzoxazol-2-yl)methanol (1.0 mmol) in dry acetonitrile (5 mL) in a round-bottom flask equipped with a magnetic stir bar. The flask should be open to the ambient air.
-
To the stirring solution, add copper(I) bromide (0.05 mmol, 7.2 mg), 2,2'-bipyridine (0.05 mmol, 7.8 mg), and TEMPO (0.05 mmol, 7.8 mg).
-
Add N-methylimidazole (0.10 mmol, 8 µL) to the reaction mixture. The solution should develop a deep red-brown color.
-
Stir the reaction vigorously at room temperature. The progress of the reaction can be monitored by observing a color change from red-brown to a turbid green, which indicates the consumption of the starting alcohol.[4] TLC analysis can also be used to confirm the completion of the reaction (typically 1-3 hours).
-
Once the reaction is complete, dilute the mixture with pentane (20 mL) and deionized water (20 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with pentane or a pentane/ethyl acetate mixture (2 x 20 mL). The aqueous layer will typically be blue due to the copper complexes.
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product can be further purified by silica gel chromatography if necessary, though this oxidation is often very clean, yielding a high-purity product after workup.
Data Summary and Comparison
The following table summarizes the key parameters and expected outcomes for the proposed synthetic route.
| Step | Reaction | Key Reagents | Catalyst System | Temp. (°C) | Time (h) | Typical Yield |
| 1 | Cyclocondensation | 2-Amino-6-bromophenol, Glycolic acid | Polyphosphoric Acid | 140-150 | 4-6 | 60-75% |
| 2 | Aerobic Oxidation | (7-bromo-1,3-benzoxazol-2-yl)methanol | 5 mol% CuBr/bpy/TEMPO | Room Temp. | 1-3 | >90% |
Conclusion
This application note details a reliable and efficient two-step catalytic synthesis of this compound, a valuable intermediate for pharmaceutical and materials science research. The synthesis of the precursor alcohol via PPA-catalyzed cyclocondensation, followed by a highly selective and mild Cu(I)/TEMPO-catalyzed aerobic oxidation, provides a practical and scalable route to the target molecule. The protocols provided are based on well-established and robust chemical transformations, ensuring a high degree of success for researchers in the field.
References
Application Notes and Protocols: Leveraging 7-Bromo-benzooxazole-2-carbaldehyde in the Synthesis of Novel Anticancer Agents
Introduction: The Strategic Advantage of the Benzoxazole Scaffold
The benzoxazole core is a privileged heterocyclic motif in medicinal chemistry, forming the structural backbone of numerous compounds with a wide spectrum of pharmacological activities, including potent anticancer effects.[1][2][3] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal scaffold for designing targeted therapies. The strategic functionalization of the benzoxazole ring system allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties, enabling precise interactions with biological targets.
This guide focuses on a particularly versatile, yet underexplored, building block: 7-Bromo-benzooxazole-2-carbaldehyde . This compound offers two distinct and reactive handles for synthetic elaboration:
-
The Aldehyde Group at the 2-position: This electrophilic center is primed for a variety of condensation reactions, most notably the formation of Schiff bases and Knoevenagel adducts. These reactions provide a straightforward avenue for introducing diverse functionalities and extending the molecular framework.
-
The Bromo Group at the 7-position: This functionality is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These powerful C-C bond-forming reactions enable the introduction of a wide range of aryl, heteroaryl, and alkynyl substituents, significantly expanding the chemical space accessible from this starting material.
The presence of these two orthogonal reactive sites makes this compound a highly valuable starting material for the construction of diverse molecular libraries for anticancer drug discovery. This document provides detailed protocols for the synthesis of novel benzoxazole derivatives utilizing this scaffold and discusses their potential as anticancer agents based on the known biological activities of related compounds.
Synthetic Strategies and Protocols
The dual reactivity of this compound allows for a modular approach to the synthesis of potential anticancer agents. The following protocols are based on well-established synthetic methodologies for analogous compounds.
Strategy 1: Elaboration of the Aldehyde Group via Schiff Base Formation
The formation of a Schiff base (imine) by reacting the aldehyde with a primary amine is a robust and high-yielding reaction. The resulting imine bond can introduce a variety of substituents and is a common feature in many biologically active molecules.
Rationale: Schiff bases derived from various heterocyclic aldehydes have demonstrated significant anticancer activity. The introduction of different aromatic and heterocyclic amines can modulate the compound's electronic and steric properties, influencing its binding affinity to biological targets.
General Reaction Scheme:
Caption: General workflow for Schiff base synthesis.
Detailed Protocol: Synthesis of a Phenyl-imino Benzoxazole Derivative
-
Reaction Setup: To a solution of this compound (1.0 eq) in absolute ethanol (10 mL/mmol), add the desired primary amine (e.g., aniline, 1.1 eq).
-
Catalysis (Optional): For less reactive amines, a catalytic amount of glacial acetic acid (2-3 drops) can be added to facilitate the reaction.
-
Reaction Execution: Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate).
-
Characterization: Confirm the structure of the synthesized Schiff base using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Table 1: Representative Amines for Schiff Base Synthesis
| Amine | R-Group | Potential Biological Relevance |
| Aniline | Phenyl | Introduction of a simple aromatic moiety. |
| 4-Fluoroaniline | 4-Fluorophenyl | Fluorine substitution can enhance metabolic stability and binding affinity. |
| 4-Aminophenol | 4-Hydroxyphenyl | The hydroxyl group can act as a hydrogen bond donor. |
| 2-Aminopyridine | 2-Pyridyl | Introduction of a heteroaromatic ring can improve solubility and provide additional binding interactions. |
Strategy 2: C-C Bond Formation via Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. This reaction is highly effective for forming C=C bonds.[4][5]
Rationale: The α,β-unsaturated system formed in the Knoevenagel product is a Michael acceptor and can react with nucleophilic residues in biological targets, such as cysteine residues in enzyme active sites. This covalent modification can lead to irreversible inhibition and potent biological activity.
General Reaction Scheme:
Caption: General workflow for Knoevenagel condensation.
Detailed Protocol: Synthesis of a Cyano-vinyl Benzoxazole Derivative
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and an active methylene compound (e.g., malononitrile, 1.1 eq) in ethanol.
-
Catalysis: Add a catalytic amount of a base, such as piperidine or triethylamine (0.1 eq).
-
Reaction Execution: Stir the mixture at room temperature or gently heat to reflux for 2-4 hours, monitoring by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture. The product often precipitates and can be collected by filtration. Wash the solid with cold ethanol and dry. If necessary, the product can be recrystallized or purified by column chromatography.
-
Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Strategy 3: Arylation and Alkynylation via Palladium-Catalyzed Cross-Coupling
The bromine atom at the 7-position provides an excellent handle for introducing aryl, heteroaryl, and alkynyl groups through well-established palladium-catalyzed cross-coupling reactions.
Rationale: The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)-C(sp²) bonds.[6][7] Introducing different aryl or heteroaryl moieties at the 7-position can significantly impact the molecule's overall shape and electronic properties, allowing for the exploration of structure-activity relationships (SAR) in targeting protein-protein interactions or enzymatic active sites.
General Reaction Scheme:
Caption: General workflow for Suzuki-Miyaura coupling.
Detailed Protocol: Synthesis of a 7-Aryl-benzooxazole-2-carbaldehyde Derivative
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Work-up and Purification: Cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel.
-
Characterization: Confirm the structure of the 7-aryl derivative by ¹H NMR, ¹³C NMR, and mass spectrometry.
Rationale: The Sonogashira coupling introduces a rigid alkynyl linker, which can be used to probe deeper into binding pockets or to connect to other pharmacophores.[8][9] The resulting alkyne can also serve as a handle for further chemical modifications, such as click chemistry.
General Reaction Scheme:
References
- 1. New Anticancer Agents: Design, Synthesis and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. idosi.org [idosi.org]
- 3. researchgate.net [researchgate.net]
- 4. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki coupling based synthesis and in vitro cytotoxic evaluation of 7-heteroaryl-substituted camptothecin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note & Protocol: Knoevenagel Condensation for the Synthesis of (E)-3-(7-Bromo-1,3-benzoxazol-2-yl)acrylic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Benzoxazoles and the Knoevenagel Condensation
The benzoxazole scaffold is a privileged heterocyclic motif integral to medicinal chemistry and materials science, appearing in numerous biologically active compounds.[1] Its rigid, planar structure and potential for diverse functionalization make it a valuable building block in the design of novel therapeutic agents.[1] The introduction of an α,β-unsaturated carboxylic acid moiety onto the benzoxazole core via the Knoevenagel condensation significantly enhances its utility as a versatile intermediate. This reaction, a cornerstone of C-C bond formation, facilitates the synthesis of compounds with potential applications as anticancer agents, kinase inhibitors, and functional polymers.[2][3][4]
This guide provides a comprehensive, step-by-step protocol for the Knoevenagel condensation of 7-Bromo-benzooxazole-2-carbaldehyde with malonic acid. We will delve into the mechanistic underpinnings of the reaction, offer expert insights into procedural choices, and provide a self-validating protocol complete with troubleshooting and safety guidelines.
Mechanistic Overview: The Doebner Modification
The reaction proceeds via the Doebner modification of the Knoevenagel condensation.[5][6] This variant employs a weak amine base, typically piperidine or pyridine, as a catalyst and often uses pyridine as the solvent.[5][7] When malonic acid is used as the active methylene compound, the condensation is followed by a spontaneous, concerted decarboxylation to yield the α,β-unsaturated acrylic acid product.[6][8]
The key steps are:
-
Enolate Formation: The basic catalyst deprotonates the highly acidic α-carbon of malonic acid, forming a reactive enolate.[9]
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the this compound.[2][9]
-
Aldol Addition: A tetrahedral intermediate is formed.
-
Dehydration & Decarboxylation: The intermediate undergoes dehydration to form an α,β-unsaturated dicarboxylic acid, which then readily loses CO2 (decarboxylation) to yield the final, stable acrylic acid product.[5][8]
Caption: Figure 1: Mechanism of the Doebner-Knoevenagel Condensation.
Experimental Protocol
This protocol is designed to be a self-validating system. Thin Layer Chromatography (TLC) checkpoints are integrated to monitor reaction completion, ensuring reproducibility and preventing premature work-up.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume | Role |
| This compound | Not Available | ~226.04 | 1.0 | 226 mg | Aldehyde Substrate |
| Malonic Acid | 141-82-2 | 104.06 | 1.5 | 156 mg | Active Methylene Cmpd |
| Pyridine | 110-86-1 | 79.10 | - | 5 mL | Solvent/Base Catalyst |
| Piperidine | 110-89-4 | 85.15 | catalytic | ~0.1 mL | Base Catalyst |
| Hydrochloric Acid (2 M) | 7647-01-0 | 36.46 | - | As needed | Quenching Agent |
| Ethyl Acetate | 141-78-6 | 88.11 | - | As needed | Extraction Solvent |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | As needed | Drying Agent |
| Deuterated Solvent (e.g., DMSO-d₆) | 2206-27-1 | 84.17 | - | ~0.75 mL | NMR Solvent |
Equipment
-
50 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
TLC plates (silica gel 60 F254)
-
UV lamp (254 nm)
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
-
NMR Spectrometer, FT-IR Spectrometer, Mass Spectrometer
Step-by-Step Procedure
PART A: Reaction Setup
-
Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (226 mg, 1.0 mmol).
-
Reagent Addition: Add pyridine (5 mL) to dissolve the aldehyde. Once dissolved, add malonic acid (156 mg, 1.5 mmol).
-
Catalyst Addition: Add a catalytic amount of piperidine (~0.1 mL) to the mixture.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to 80-90 °C using an oil bath.
PART B: Reaction Monitoring (Self-Validation)
-
TLC Analysis: After 2 hours of heating, monitor the reaction progress by TLC.
-
Mobile Phase: A 7:3 mixture of Hexane:Ethyl Acetate is a good starting point.
-
Procedure: Spot the starting aldehyde (dissolved in ethyl acetate), a co-spot (starting material and reaction mixture), and the reaction mixture on a TLC plate.
-
Visualization: View the plate under a UV lamp (254 nm). The starting aldehyde should be visible. The product, being more polar, will have a lower Rf value.
-
-
Completion Check: The reaction is considered complete when the starting aldehyde spot has been completely consumed. This typically takes 4-6 hours.
PART C: Work-up and Purification
-
Cooling: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.
-
Precipitation: Slowly pour the cooled reaction mixture into a beaker containing ice-cold 2 M hydrochloric acid (~20 mL). A precipitate should form.
-
Scientist's Note: Acidification protonates the carboxylate product, causing it to precipitate out of the aqueous solution. It also neutralizes the pyridine and piperidine, forming water-soluble salts.
-
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid with cold water (2 x 10 mL) to remove any residual pyridine hydrochloride and other water-soluble impurities.
-
Drying: Dry the product under vacuum or in a desiccator to obtain the crude (E)-3-(7-Bromo-1,3-benzoxazol-2-yl)acrylic acid.
-
Purification (if necessary): If TLC or NMR analysis shows significant impurities, the product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
Characterization
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the vinyl protons with a large coupling constant (J > 15 Hz), confirming the E-alkene stereochemistry.
-
FT-IR: Expect to see characteristic peaks for C=O (carboxylic acid), C=C (alkene), and C-Br stretches.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the product's molecular weight (C10H6BrNO3, MW: 284.07 g/mol ), with the characteristic isotopic pattern for a bromine-containing compound.
Process Workflow Diagram
Caption: Figure 2: Experimental Workflow.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction does not start/proceed | 1. Inactive catalyst (old piperidine).2. Insufficient heat.3. Wet reagents/solvent. | 1. Use freshly opened or distilled piperidine.2. Verify the temperature of the oil bath.3. Use anhydrous pyridine. |
| Low Yield | 1. Premature work-up.2. Product loss during work-up. | 1. Ensure the starting material is fully consumed via TLC.2. Ensure the acidic quench solution is ice-cold to maximize precipitation. |
| Dark/Oily Product | Formation of side products or polymerization. | 1. Lower the reaction temperature slightly.2. Purify the crude product by recrystallization or column chromatography. |
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Chemical Hazards:
-
This compound: Handle with care. Assumed to be an irritant. Avoid inhalation and contact with skin and eyes.[13][14][15]
-
Malonic Acid: Causes serious eye damage and skin irritation.[16][17] Harmful if swallowed or inhaled.[17] Handle in a well-ventilated area or fume hood.[18][19]
-
Pyridine & Piperidine: Flammable liquids with strong, unpleasant odors. They are toxic and should be handled exclusively in a fume hood.
-
Hydrochloric Acid: Corrosive. Handle with extreme care to avoid skin and eye burns.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
- 1. benchchem.com [benchchem.com]
- 2. orientjchem.org [orientjchem.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. Knoevenagel Condensation [organic-chemistry.org]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Collection - Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions - The Journal of Physical Chemistry B - Figshare [acs.figshare.com]
- 12. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. aaronchem.com [aaronchem.com]
- 15. capotchem.com [capotchem.com]
- 16. spectrumchemical.com [spectrumchemical.com]
- 17. westliberty.edu [westliberty.edu]
- 18. MALONIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 19. ICSC 1085 - MALONIC ACID [chemicalsafety.ilo.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 7-Bromo-benzooxazole-2-carbaldehyde by Column Chromatography
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of 7-Bromo-benzooxazole-2-carbaldehyde using column chromatography. Here, we address common challenges and frequently asked questions to ensure a successful and efficient purification process.
Troubleshooting Guide
This section is designed to help you navigate specific issues you may encounter during the column chromatography of this compound.
Question 1: I'm observing poor separation of my target compound from impurities on the TLC plate and the column. What can I do?
Answer:
Poor separation is a common issue that can often be resolved by systematically optimizing your solvent system.
-
Initial Solvent System Selection: For aromatic aldehydes like this compound, a good starting point for the mobile phase is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate.[1] Begin with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.
-
Fine-Tuning the Solvent System: If separation is still not optimal, consider the following:
-
Alternative Solvents: You can replace ethyl acetate with dichloromethane (DCM) or diethyl ether.[1] A common mobile phase for similar compounds is a mixture of DCM and methanol.[1]
-
Ternary Solvent Systems: Adding a small amount of a third solvent can sometimes dramatically improve separation. For instance, adding a small percentage of methanol to a hexane/ethyl acetate mixture can help resolve closely running spots.
-
-
TLC Analysis is Key: Before running a column, always perform a thorough TLC analysis with various solvent systems to find the one that gives a retention factor (Rf) of approximately 0.2-0.3 for your target compound and the best possible separation from impurities.
Question 2: My compound appears to be degrading on the silica gel column, leading to low yield and the appearance of new, more polar spots on the TLC.
Answer:
The acidic nature of standard silica gel can sometimes lead to the degradation of sensitive compounds, particularly aldehydes.
-
Deactivation of Silica Gel: To mitigate this, you can use deactivated silica gel. This can be prepared by treating the silica gel with a base, such as triethylamine. A common practice is to add a small amount of triethylamine (e.g., 0.1-1%) to your eluent.
-
Alternative Stationary Phases: If deactivation is insufficient, consider using a different stationary phase altogether.[1]
-
Alumina (Neutral or Basic): Alumina is a good alternative to silica gel for acid-sensitive compounds.
-
Reverse-Phase Silica (C18): In reverse-phase chromatography, the stationary phase is non-polar, and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. This can be an excellent option if your compound is stable in these solvents.
-
Question 3: The purified product is discolored (yellow or brown), even after column chromatography. What is the cause and how can I prevent it?
Answer:
Discoloration can be due to several factors, including oxidation and the presence of persistent colored impurities.
-
Oxidation: Aromatic aldehydes can be susceptible to oxidation, especially when exposed to air and light over extended periods.
-
Work Efficiently: Try to minimize the time the compound spends on the column.
-
Use an Inert Atmosphere: If the compound is highly sensitive, consider running the column under a nitrogen or argon atmosphere.
-
Proper Storage: Store the purified compound in a cool, dark place, preferably under an inert atmosphere.[1]
-
-
Persistent Impurities: If the discoloration is due to a stubborn impurity, you may need to re-evaluate your purification strategy. This could involve trying a different solvent system or an alternative stationary phase as mentioned above. Recrystallization after column chromatography can also be an effective final purification step to remove colored impurities.
Question 4: My compound is not eluting from the column, even with a highly polar solvent system.
Answer:
If your compound is not eluting, it suggests a very strong interaction with the stationary phase.
-
Check Solubility: First, ensure your compound is soluble in the mobile phase.
-
Increase Solvent Polarity: If you are using a hexane/ethyl acetate system, you can gradually increase the polarity up to 100% ethyl acetate, and then start adding small amounts of methanol (e.g., 1-5%) to the ethyl acetate.
-
Re-evaluate Stationary Phase: If the compound still does not elute, it may be irreversibly adsorbed onto the silica gel. In this case, switching to a less polar stationary phase or a different purification technique might be necessary.
Frequently Asked Questions (FAQs)
Q1: What is a typical solvent system for the column chromatography of this compound?
A1: A good starting point is a gradient of ethyl acetate in hexane. You can start with 5% ethyl acetate in hexane and gradually increase the concentration of ethyl acetate. The optimal gradient will depend on the specific impurities present in your crude mixture. A mixture of dichloromethane and methanol can also be effective.[1]
Q2: How can I effectively load my sample onto the column?
A2: There are two main methods for sample loading:
-
Wet Loading: Dissolve your crude product in a minimal amount of the initial, low-polarity eluent and carefully add it to the top of the column.
-
Dry Loading: If your compound is not very soluble in the initial eluent, dissolve it in a more polar solvent (like DCM or acetone), add a small amount of silica gel, and then evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of the column. This method often leads to better separation.
Q3: How do I monitor the progress of the column chromatography?
A3: Collect fractions of the eluent as it comes off the column. Spot a small amount of each fraction (or every few fractions) onto a TLC plate and develop it in your chosen solvent system. Visualize the spots under UV light. Combine the fractions that contain your pure product.
Q4: What are the potential stability issues for this compound?
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general guideline. The specific parameters may need to be optimized based on your experimental results.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Hexane (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
-
Glass chromatography column
-
TLC plates, chamber, and UV lamp
-
Collection tubes or flasks
-
Rotary evaporator
2. Column Packing (Wet Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexane).
-
Pour the slurry into the column and allow the solvent to drain, tapping the column gently to ensure even packing and remove air bubbles.
-
Add another thin layer of sand on top of the packed silica gel.
3. Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to the solution and evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add the dried sample onto the top of the prepared column.
4. Elution and Fraction Collection:
-
Carefully add the initial eluent to the column.
-
Begin collecting fractions as the solvent flows through the column.
-
Gradually increase the polarity of the eluent according to your pre-determined gradient (from TLC analysis).
-
Monitor the collected fractions by TLC to identify those containing the pure product.
5. Product Recovery:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified compound.
Data Presentation
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) | Standard choice for normal-phase chromatography. |
| Mobile Phase (Initial) | 5-10% Ethyl Acetate in Hexane | Good starting point for separating moderately polar compounds. |
| Mobile Phase (Gradient) | Gradually increase Ethyl Acetate concentration | Allows for the elution of compounds with a range of polarities. |
| Alternative Solvents | Dichloromethane, Diethyl Ether, Methanol | Can be used to optimize separation based on impurity profile. |
| TLC Rf of Target | ~0.2-0.3 | Provides a good balance between retention and elution for optimal separation on the column. |
Workflow Diagram
References
common side reactions in the synthesis of 7-Bromo-benzooxazole-2-carbaldehyde
Introduction for the Modern Researcher
Welcome to the technical support center for the synthesis of 7-Bromo-benzooxazole-2-carbaldehyde. This molecule is a key building block in medicinal chemistry and materials science, valued for the synthetic handles it offers for further functionalization. However, its multi-step synthesis presents several challenges, particularly during the critical formylation step. This guide is designed to provide practical, field-tested insights and troubleshooting strategies to help you navigate the common pitfalls of this synthetic sequence. We will move beyond simple procedural recitation to explore the causality behind common side reactions and offer robust solutions to optimize your outcomes.
Core Synthetic Strategy: A Two-Step Approach
The most reliable and commonly employed route to this compound involves a two-step process. First, the benzoxazole core is constructed via the cyclocondensation of 2-amino-3-bromophenol with a suitable C1 source. Second, the resulting 7-bromobenzoxazole is formylated at the C2 position using the Vilsmeier-Haack reaction. Understanding the nuances of each stage is critical for success.
Caption: Overall synthetic route to the target compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis, providing direct answers and actionable advice.
Q1: My Vilsmeier-Haack formylation reaction is giving a very low yield or failing completely. What are the primary causes?
A1: This is the most frequent challenge. Low conversion in a Vilsmeier-Haack reaction typically points to issues with the Vilsmeier reagent itself or suboptimal reaction conditions.[1]
-
Reagent Integrity: The Vilsmeier reagent, a chloroiminium salt, is formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[2] It is highly sensitive to moisture.
-
Causality: Water rapidly quenches the Vilsmeier reagent and hydrolyzes the POCl₃, rendering them inactive for formylation.
-
Solution: Ensure your DMF is anhydrous. Use a freshly opened bottle of POCl₃ or one that has been stored under inert gas. The reaction should be run under a dry nitrogen or argon atmosphere.
-
-
Temperature Control: The formation of the Vilsmeier reagent is exothermic.
-
Causality: Uncontrolled temperature during the addition of POCl₃ to DMF can lead to reagent decomposition. Subsequently, the formylation of the benzoxazole substrate also requires careful temperature management to prevent side reactions.
-
Solution: Prepare the Vilsmeier reagent at 0 °C by adding POCl₃ dropwise to DMF with vigorous stirring. Maintain this temperature during the addition of your 7-bromobenzoxazole substrate, then allow the reaction to warm to the optimal temperature as determined by your protocol (often room temperature or slightly elevated).
-
-
Substrate Reactivity: Benzoxazoles are electron-rich heterocycles, making them suitable substrates for this reaction.[3] However, the bromo-substituent is weakly deactivating.
-
Causality: The substrate may require more forcing conditions (longer reaction time or higher temperature) than a more activated analogue.
-
Solution: If you observe significant unreacted starting material by TLC, consider increasing the reaction time or gently warming the reaction mixture (e.g., to 40-50 °C) after the initial addition phase.
-
Q2: My TLC plate shows multiple spots after the formylation workup, and I'm isolating a complex mixture. What are the likely side products?
A2: A complex product mixture indicates competing side reactions or incomplete reaction/workup. The key is to understand what these byproducts might be.
-
Unreacted Starting Material: The most common "impurity" is simply your starting 7-bromobenzoxazole. This points to the issues described in Q1.
-
Hydrolysis of Intermediate: The reaction proceeds via an iminium ion intermediate, which is hydrolyzed to the aldehyde during aqueous workup.[2]
-
Causality: If the hydrolysis is incomplete or performed under non-optimal pH conditions, you may isolate the intermediate iminium salt or related decomposition products. The workup must be carefully controlled.
-
Solution: Ensure the reaction mixture is quenched by pouring it onto a sufficient amount of ice water or a cold, dilute sodium bicarbonate solution. Stir vigorously to ensure complete hydrolysis. The final pH should be basic to neutralize any remaining acidic reagents.
-
-
Ring Opening/Decomposition: The combination of POCl₃ and heat can be harsh.
-
Causality: At elevated temperatures, the benzoxazole ring can be susceptible to cleavage, leading to a complex mixture of phenolic and formamide-containing impurities. This often results in the formation of intractable tars.
-
Solution: Adhere strictly to the recommended temperature profile. Avoid excessive heating. If tarring is observed, it is a definitive sign that the reaction temperature was too high.
-
Caption: Troubleshooting workflow for low formylation yield.
Q3: My 2-amino-3-bromophenol precursor is dark and gives poor yields in the cyclization step. How can I improve this?
A3: 2-Aminophenols are notoriously prone to air oxidation, which is accelerated by light and trace metals.[4]
-
Causality: Oxidation leads to the formation of highly colored, polymeric impurities that interfere with the subsequent cyclization reaction.
-
Solution:
-
Purification: If your starting material is discolored (typically tan to dark brown), consider purifying it before use. Recrystallization from an appropriate solvent system (e.g., ethanol/water) or sublimation can be effective.
-
Storage & Handling: Store 2-amino-3-bromophenol under an inert atmosphere (argon or nitrogen), protected from light, and refrigerated.[5] When weighing and transferring the material, do so quickly to minimize air exposure.
-
Inert Reaction Conditions: Perform the cyclization reaction to form 7-bromobenzoxazole under an inert atmosphere to prevent oxidation during the reaction itself.[4]
-
In-Depth Troubleshooting Guides
Guide 1: Optimizing the Vilsmeier-Haack Reaction
This guide provides a tabular breakdown for systematically troubleshooting and optimizing the key formylation step.
| Symptom | Potential Cause | Recommended Action & Scientific Rationale |
| No reaction (only starting material recovered) | Inactive Vilsmeier reagent | Action: Confirm the quality of reagents. Use a fresh, sealed bottle of POCl₃ and anhydrous DMF. Rationale: The Vilsmeier reagent is the active electrophile; its formation is the prerequisite for the entire reaction.[6] Moisture will completely inhibit its formation. |
| Low conversion (<50%) | Insufficient reagent stoichiometry or suboptimal temperature | Action: Increase the equivalents of Vilsmeier reagent (POCl₃/DMF) from 1.5 to 2.0-2.5 eq. After addition at 0°C, allow the reaction to stir at room temperature for a longer period (e.g., 12-18h) or warm gently to 40°C for 2-4h. Rationale: As an electrophilic aromatic substitution, the reaction rate is dependent on both temperature and electrophile concentration. A modest increase can overcome the activation barrier without promoting decomposition.[1] |
| Significant tar/polymer formation | Excessive reaction temperature | Action: Maintain strict temperature control. Ensure the POCl₃ is added dropwise to DMF at 0°C. Do not allow the internal temperature to rise significantly. Rationale: The Vilsmeier reagent can promote polymerization and decomposition of both the starting material and product at elevated temperatures, leading to intractable mixtures. |
| Product is difficult to extract from aqueous layer | Product remains protonated | Action: After quenching on ice, carefully basify the aqueous slurry with 2-4M NaOH or solid NaHCO₃ until the pH is > 8 before extracting with a solvent like ethyl acetate or DCM. Rationale: The product aldehyde is weakly basic at the benzoxazole nitrogen. In the acidic quench conditions, it can exist as a protonated, water-soluble salt. Neutralization to the free base is essential for efficient extraction into an organic solvent. |
Detailed Experimental Protocol
Synthesis of this compound via Vilsmeier-Haack Formylation
Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted with appropriate safety precautions in a certified fume hood.
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 5.0 eq.). Cool the flask to 0 °C in an ice-water bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise to the stirred DMF via the dropping funnel over 20-30 minutes. Ensure the internal temperature does not exceed 5 °C. A thick, white precipitate of the Vilsmeier reagent may form. Stir the mixture for an additional 30 minutes at 0 °C.
-
Substrate Addition: Dissolve 7-bromobenzoxazole (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent slurry at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate), checking for the consumption of the starting material.
-
Workup: Carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice (approx. 10 times the reaction volume).
-
Hydrolysis & Neutralization: Stir the aqueous mixture for 1 hour. The pH will be highly acidic. Slowly add a 4M NaOH solution until the pH of the mixture is ~8-9. A precipitate of the crude product should form.
-
Extraction: Extract the aqueous slurry with ethyl acetate (3 x volume). Combine the organic layers.
-
Purification: Wash the combined organic layers with water, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate, to afford this compound as a solid.
Data Summary
| Parameter | Step 1: Cyclization | Step 2: Formylation |
| Key Reagents | 2-Amino-3-bromophenol, Formic Acid | 7-Bromobenzoxazole, POCl₃, DMF |
| Solvent/Catalyst | Polyphosphoric Acid (PPA) | N/A (DMF is reagent & solvent) |
| Temperature | 120-140 °C | 0 °C to Room Temperature |
| Typical Time | 4-6 hours | 12-16 hours |
| Typical Yield | 75-85% | 60-75% |
| Key Side Products | Oxidized starting material, incomplete cyclization | Unreacted starting material, decomposition tars |
References
Technical Support Center: Optimizing Reaction Conditions for 7-Bromo-1,3-benzoxazole-2-carbaldehyde Derivatives
Welcome to the technical support resource for the synthesis and optimization of 7-Bromo-1,3-benzoxazole-2-carbaldehyde and its derivatives. This guide is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthetic procedure. Our goal is to empower you with the knowledge to overcome common experimental hurdles and achieve optimal reaction outcomes.
Introduction to the Synthesis
The synthesis of 7-Bromo-1,3-benzoxazole-2-carbaldehyde typically involves two key transformations: the formation of the benzoxazole core and the subsequent introduction of the carbaldehyde group. A common route involves the condensation of a 2-amino-6-bromophenol with a suitable C1 source, followed by formylation. The Vilsmeier-Haack reaction is a frequently employed method for the formylation step, utilizing a Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1][2][3] This electrophilic aromatic substitution is particularly effective for electron-rich heterocyclic systems.[3]
However, as with many multi-step syntheses, challenges can arise, leading to suboptimal yields, difficult purifications, and unexpected side products. This guide will systematically address these potential issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Benzoxazole Ring Formation
Q1: My initial benzoxazole synthesis is resulting in a low yield. What are the primary causes?
Low yields in benzoxazole synthesis can often be traced back to several key factors, including the purity of starting materials, reaction conditions, and potential side reactions.[4][5]
-
Purity of Starting Materials: Impurities in the 2-amino-6-bromophenol or the cyclization partner can significantly hinder the reaction.[4] It is crucial to use high-purity reagents.
-
Reaction Conditions: Temperature, reaction time, and the choice of solvent are critical parameters.[6] For instance, some reactions may not proceed efficiently at lower temperatures and require heating to achieve a reasonable rate.[5][7] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.[6]
-
Catalyst Activity: If a catalyst is employed, its activity is paramount. Ensure the catalyst is fresh, properly activated if necessary, and used in the correct loading.[4][6]
-
Formation of Stable Intermediates: The reaction between a 2-aminophenol and an aldehyde proceeds through a Schiff base intermediate. If this intermediate is particularly stable, it may not efficiently cyclize to the desired benzoxazole.[6]
Q2: I'm observing a significant amount of a Schiff base byproduct. How can I drive the reaction towards cyclization?
The accumulation of the Schiff base intermediate is a common bottleneck.[6] To promote the subsequent cyclization, consider the following strategies:
-
Increase the Reaction Temperature: Higher temperatures can provide the necessary activation energy for the cyclization step.[6] However, be cautious of potential product degradation at excessive temperatures.
-
Change the Catalyst: The choice of catalyst can significantly influence the rate of cyclization. Both Brønsted and Lewis acids are commonly used to promote this step.[7][8]
-
Addition of an Oxidizing Agent: In some cases, the final step of benzoxazole formation is an oxidative cyclization. The addition of a mild oxidizing agent can facilitate this transformation.
Section 2: Vilsmeier-Haack Formylation
Q1: The Vilsmeier-Haack formylation of my 7-bromobenzoxazole is failing or giving very low yields. What should I investigate?
A low or non-existent yield in a Vilsmeier-Haack reaction is a frequent issue that can be systematically troubleshooted.[1]
-
Reagent Quality and Stoichiometry:
-
Vilsmeier Reagent Formation: The success of the reaction is critically dependent on the efficient in-situ formation of the Vilsmeier reagent (a chloroiminium salt) from DMF and POCl₃.[1][2]
-
Action: Always use fresh, anhydrous DMF. Old or wet DMF can contain dimethylamine, which can react with and deactivate the Vilsmeier reagent.[1][9] Similarly, ensure your POCl₃ is of high quality and has been stored under anhydrous conditions.[1]
-
Action: The molar ratio of POCl₃ to DMF and the substrate is crucial. An excess of the Vilsmeier reagent is often necessary to drive the reaction to completion.[1]
-
-
Substrate Reactivity: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. The electron-withdrawing nature of the bromo substituent and the oxazole ring can deactivate the aromatic system, making it less susceptible to electrophilic attack.[1]
-
Action: Consider using more forcing reaction conditions, such as higher temperatures or longer reaction times. However, this must be balanced against the risk of side reactions.
-
-
Hydrolysis Step: The final step of the reaction is the hydrolysis of the iminium intermediate to the aldehyde.
-
Action: Ensure that the pH during the aqueous workup is appropriate to facilitate complete hydrolysis.[1]
-
Q2: I am observing the formation of multiple unidentified side products in my Vilsmeier-Haack reaction. What are the likely culprits and how can they be minimized?
Side product formation can complicate purification and significantly reduce the yield of the desired aldehyde.
-
Diformylation: In some cases, if the substrate is sufficiently activated, a second formyl group can be introduced onto the aromatic ring.
-
Action: To minimize diformylation, employ milder reaction conditions, such as lower temperatures and shorter reaction times. Adjusting the stoichiometry of the Vilsmeier reagent to a smaller excess can also be beneficial.[1]
-
-
Reaction with Sensitive Functional Groups: If your 7-bromobenzoxazole derivative contains other sensitive functional groups, they may react with the Vilsmeier reagent.
-
Action: Protect any sensitive functional groups prior to the Vilsmeier-Haack reaction.[1]
-
Section 3: Purification and Characterization
Q1: I'm having difficulty purifying the final 7-Bromo-benzooxazole-2-carbaldehyde product. What are some effective purification strategies?
Purification of bromo-substituted heterocyclic compounds can be challenging due to their often-crystalline nature and potential for co-crystallization with impurities.
-
Column Chromatography: Silica gel column chromatography is a standard method for purifying organic compounds.[10] A solvent system of ethyl acetate and petroleum ether (or hexane) is a good starting point for elution.[7][10]
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique.[11] Common solvents for recrystallization of benzoxazole derivatives include ethanol, ethyl acetate, and acetonitrile.[7][11]
-
Charcoal Treatment: If colored impurities are present, treating a solution of the crude product with activated charcoal can help to remove them.[11]
Q2: What are the expected spectroscopic signatures for this compound?
While specific spectral data will depend on the exact derivative, some general features can be expected.
-
¹H NMR: The aldehyde proton should appear as a singlet at approximately 9-10 ppm. The aromatic protons on the benzoxazole ring will appear in the aromatic region (typically 7-8.5 ppm), with coupling patterns consistent with the substitution pattern.
-
¹³C NMR: The carbonyl carbon of the aldehyde will have a characteristic chemical shift in the range of 180-200 ppm.
-
IR Spectroscopy: A strong carbonyl (C=O) stretching band for the aldehyde should be observed around 1700 cm⁻¹.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the compound, as well as a characteristic isotopic pattern for a bromine-containing molecule.
Experimental Protocols & Workflows
Generalized Protocol for Vilsmeier-Haack Formylation
This is a generalized procedure and may require optimization for specific substrates.
-
Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3-5 equivalents). Cool the flask to 0°C in an ice bath.[1]
-
Slowly add phosphorus oxychloride (POCl₃) (1.5-2 equivalents) dropwise to the cooled DMF, maintaining the temperature at 0°C.[1]
-
After the addition is complete, allow the mixture to stir at 0°C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.[1]
-
Formylation Reaction: Dissolve the 7-bromobenzoxazole substrate (1 equivalent) in a minimal amount of anhydrous DMF.[1]
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C.[1]
-
After the addition, the reaction mixture may be stirred at 0°C, allowed to warm to room temperature, or heated, depending on the reactivity of the substrate. Monitor the reaction progress by TLC.
-
Work-up and Isolation: Once the reaction is complete, carefully quench the reaction by pouring it onto crushed ice.[12]
-
Neutralize the mixture with a suitable base, such as sodium hydroxide or sodium bicarbonate solution, to the appropriate pH for hydrolysis.[12]
-
The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry.[1] If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography or recrystallization.[7][10][11]
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Solvent (Vilsmeier-Haack) | Anhydrous DMF | Serves as both solvent and reagent for Vilsmeier reagent formation.[1] |
| Formylating Agent | POCl₃ | Commonly used and effective for activating DMF.[2] |
| Reaction Temperature | 0°C to elevated temperatures | Substrate dependent; optimization is key.[1][7] |
| Purification Method | Column Chromatography/Recrystallization | Effective for removing polar and non-polar impurities.[7][10][11] |
Visualized Workflows and Logic
Troubleshooting Low Yield in Vilsmeier-Haack Reaction
Caption: Decision tree for troubleshooting low yields in the Vilsmeier-Haack reaction.
General Experimental Workflow
Caption: A streamlined experimental workflow for the synthesis of 7-Bromo-1,3-benzoxazole-2-carbaldehyde.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Benzoxazole synthesis [organic-chemistry.org]
- 9. reddit.com [reddit.com]
- 10. mdpi.com [mdpi.com]
- 11. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
troubleshooting guide for the bromination of benzooxazole-2-carbaldehyde
Welcome to the technical support guide for the bromination of benzooxazole-2-carbaldehyde. This resource is designed for researchers, medicinal chemists, and drug development professionals who are working with this specific transformation. As a key intermediate in the synthesis of bioactive molecules, the successful and selective bromination of this scaffold is critical. This guide provides in-depth, field-proven insights to help you navigate common challenges, optimize your reaction conditions, and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for brominating the aromatic ring of benzoxazole-2-carbaldehyde?
The most common approach for brominating the benzene portion of the benzoxazole ring is through electrophilic aromatic substitution (SEAr).[1] Given the presence of the aldehyde group, which is deactivating, reaction conditions must be carefully chosen. The two primary reagent systems are:
-
N-Bromosuccinimide (NBS): Often used in a polar solvent like acetic acid, DMF, or acetonitrile. NBS can act as a source of electrophilic bromine, particularly for aromatic systems that are not strongly deactivated.[2][3] It is generally considered a milder alternative to molecular bromine.
-
Molecular Bromine (Br₂): Typically used with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) in a non-polar solvent. However, due to the sensitivity of the aldehyde group to oxidation, this method can be too harsh and may lead to side reactions.
Q2: Which position on the benzoxazole ring is most likely to be brominated?
The benzoxazole system consists of a fused benzene and oxazole ring. The aldehyde at the C2 position is an electron-withdrawing group, which deactivates the entire aromatic system towards electrophilic attack. The directing effects of the fused oxazole ring and the aldehyde group will influence the final position of bromination. The electron density of the benzene ring is reduced, but substitution typically occurs at positions that are least deactivated. Without specific experimental data on this exact substrate, positions 5, 6, or 7 are all potential sites for substitution, and achieving high regioselectivity can be a primary challenge.
Q3: How does the aldehyde functional group impact the bromination reaction?
The aldehyde group at the C2 position presents two major challenges:
-
Electronic Deactivation: As an electron-withdrawing group, it reduces the nucleophilicity of the fused benzene ring, making the electrophilic substitution reaction slower and requiring more forcing conditions compared to an unsubstituted benzoxazole.[4]
-
Susceptibility to Oxidation: Aldehydes can be easily oxidized to carboxylic acids, especially under harsh or oxidative reaction conditions.[5] Brominating agents themselves can sometimes act as oxidants, leading to the formation of benzoxazole-2-carboxylic acid as a significant byproduct.
Q4: N-Bromosuccinimide (NBS) is often used for radical bromination. How can I ensure it acts as an electrophilic brominating agent instead?
The reaction pathway for NBS is highly dependent on the conditions. To favor electrophilic aromatic substitution over a radical pathway (like benzylic bromination, which is not applicable here), you must avoid conditions that promote radical formation.
| Condition | Electrophilic Pathway | Radical Pathway |
| Solvent | Polar solvents (e.g., Acetic Acid, DMF, Acetonitrile) | Non-polar solvents (e.g., CCl₄)[6] |
| Initiators | Avoid radical initiators | Requires a radical initiator (e.g., AIBN, benzoyl peroxide) or UV light[3][6] |
| Temperature | Typically room temperature to moderate heat | Often requires reflux/elevated temperatures[3] |
By using NBS in a polar solvent without any radical initiators, you promote the generation of an electrophilic bromine species for the aromatic substitution reaction.
Troubleshooting Guide
Problem: Low or No Conversion of Starting Material
Possible Causes:
-
Insufficient Activation: The benzoxazole ring is deactivated by the C2-aldehyde group, making the reaction sluggish.
-
Inappropriate Reagent/Solvent: The chosen brominating agent may not be potent enough, or the solvent may not be suitable for the reaction.
-
Low Temperature: The reaction may require thermal energy to overcome the activation barrier.
-
Impure Reagents: Impure or old NBS can be less reactive. It is sometimes beneficial to recrystallize NBS from water before use.[6]
Solutions:
-
Increase Temperature: Gradually increase the reaction temperature in 10 °C increments. Monitor the reaction by TLC to check for product formation and decomposition.
-
Change Solvent: Switch to a more polar solvent like acetic acid or DMF to help polarize the N-Br bond of NBS, making the bromine more electrophilic.
-
Add a Proton Source: A small amount of a strong acid (e.g., H₂SO₄) can sometimes catalyze the reaction by protonating the aldehyde, though this must be done cautiously as it can also promote side reactions.
-
Consider a Stronger Reagent: If using NBS fails, a carefully controlled addition of molecular bromine (Br₂) in a polar solvent could be attempted, but be aware of the increased risk of oxidation and over-bromination.
Problem: Formation of Multiple Products (Poor Regioselectivity)
Possible Causes:
-
Harsh Reaction Conditions: High temperatures or highly active catalysts can reduce the selectivity of the substitution, leading to a mixture of 5-, 6-, and 7-bromo isomers.
-
Ambiguous Directing Effects: The combined electronic effects of the fused oxazole and the aldehyde group may not strongly favor one position over others, leading to inherent mixture formation.
Solutions:
-
Lower the Temperature: Run the reaction at 0 °C or room temperature. Slower reactions are often more selective.
-
Use a Milder Reagent: NBS is generally more selective than Br₂/Lewis acid. Ensure your conditions are not inadvertently creating a highly reactive brominating species.
-
Solvent Effects: The choice of solvent can influence regioselectivity. Screen different solvents such as acetonitrile, acetic acid, and dichloromethane to find the optimal one for your desired isomer.
-
Purification Strategy: If a mixture is unavoidable, focus on developing a robust purification method. Column chromatography with a shallow solvent gradient is often effective for separating isomers.[7]
Problem: Aldehyde Group is Oxidized to a Carboxylic Acid
Possible Cause:
-
Oxidative Side Reaction: The brominating agent or reaction conditions are oxidizing the sensitive aldehyde functional group. This is a common side reaction for aromatic aldehydes.[5]
Solutions:
-
Use High-Purity NBS: Ensure your NBS is free from bromine, which can be a stronger oxidant.
-
Control Stoichiometry: Use only a slight excess (1.05-1.1 equivalents) of the brominating agent. Adding the NBS portion-wise can help maintain a low concentration, minimizing side reactions.
-
Run Under Inert Atmosphere: Conduct the reaction under nitrogen or argon to prevent air oxidation, which can sometimes be a contributing factor, especially at elevated temperatures.
-
Protecting Group Strategy: If oxidation is persistent, consider a protecting group strategy. The aldehyde can be converted to an acetal, which is stable to the bromination conditions. The acetal can then be deprotected with a mild acid wash during workup to regenerate the aldehyde.
Problem: Significant Formation of a Di-brominated Product
Possible Causes:
-
Excess Brominating Agent: Using too much NBS or Br₂ will lead to a second substitution on the ring.[8]
-
Activated Product: The mono-brominated product might be of comparable or even slightly higher reactivity than the starting material under the reaction conditions, leading to rapid subsequent bromination.
Solutions:
-
Precise Stoichiometry: Carefully measure and use no more than 1.05 equivalents of the brominating agent.
-
Slow Addition: Add the brominating agent slowly over a period of time (e.g., via a syringe pump or as small portions of solid) to keep its instantaneous concentration low.
-
Monitor Closely: Follow the reaction progress by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed or when the di-brominated product begins to appear in significant amounts. It may be necessary to stop at partial conversion to maximize the yield of the mono-brominated product and separate it from the unreacted starting material.
Problem: Difficulty Purifying the Final Product
Possible Causes:
-
Similar Polarity of Products: The desired product, starting material, and isomers may have very similar polarities, making separation by column chromatography challenging.
-
Contamination with Succinimide: If using NBS, the succinimide byproduct can sometimes co-elute with the product.
Solutions:
-
Aqueous Workup: Before extraction, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a sodium bicarbonate wash. Succinimide has some water solubility and can be partially removed during this process.
-
Optimize Chromatography:
-
Use a high-surface-area silica gel.
-
Employ a shallow elution gradient (e.g., starting with 100% hexane and slowly increasing the percentage of ethyl acetate).
-
Test different solvent systems (e.g., dichloromethane/methanol, toluene/acetone).
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.[7][9] Screen various solvents and solvent pairs (e.g., ethanol/water, ethyl acetate/hexane, acetone/acetonitrile[9]) to find conditions that selectively crystallize the desired product.
Recommended Protocol: Electrophilic Bromination using NBS
This protocol provides a starting point for the selective mono-bromination of benzoxazole-2-carbaldehyde. Optimization may be required.
Materials:
-
Benzoxazole-2-carbaldehyde
-
N-Bromosuccinimide (NBS), recrystallized
-
Acetonitrile (or Acetic Acid)
-
Ethyl Acetate
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add benzoxazole-2-carbaldehyde (1.0 eq). Dissolve it in a suitable volume of acetonitrile (approx. 0.1 M concentration). Place the flask under a nitrogen or argon atmosphere.
-
Reagent Addition: In a separate vial, weigh out N-Bromosuccinimide (1.05 eq). Add the NBS to the reaction flask in small portions over 15-20 minutes at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase) every 30 minutes. The reaction is complete when the starting material spot is no longer visible or a significant amount of byproduct begins to form.
-
Quenching: Once the reaction is complete, dilute the mixture with ethyl acetate. Transfer the solution to a separatory funnel.
-
Aqueous Workup: Wash the organic layer sequentially with:
-
1 M Sodium Thiosulfate solution (to remove excess bromine).
-
Saturated Sodium Bicarbonate solution (to neutralize any acid).
-
Brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to isolate the desired brominated product.
References
- 1. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 2. N-Bromosuccinimide as an oxidant for the transition-metal-free synthesis of 2-aminobenzoxazoles from benzoxazoles and secondary amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Bromination - Common Conditions [commonorganicchemistry.com]
- 4. Benzoxazole - Wikipedia [en.wikipedia.org]
- 5. Benzooxazole-2-carbaldehyde|CAS 62667-25-8|Supplier [benchchem.com]
- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 7. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
stability issues of 7-Bromo-benzooxazole-2-carbaldehyde under acidic conditions
Technical Support Center: 7-Bromo-benzooxazole-2-carbaldehyde
Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound, particularly under acidic conditions. Our goal is to help you anticipate challenges, troubleshoot common experimental issues, and ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs) - Core Stability Profile
This section addresses the most common initial inquiries regarding the stability of this compound in acidic environments.
Q1: Is this compound generally stable under acidic conditions?
A: Caution is strongly advised. While the compound can tolerate brief exposure to mild acids, especially in anhydrous conditions, it is inherently susceptible to degradation under prolonged exposure to aqueous acidic media. The core benzoxazole ring system can undergo acid-catalyzed hydrolysis, leading to ring cleavage[1][2]. The stability is highly dependent on pH, temperature, solvent, and exposure time.
Q2: What is the primary degradation pathway under acidic conditions?
A: The principal degradation pathway is the acid-catalyzed hydrolysis of the benzoxazole ring. This reaction proceeds via protonation of the ring nitrogen, followed by nucleophilic attack of water at the C2 position (the carbon bearing the aldehyde group). This leads to the formation of a tetrahedral intermediate which subsequently collapses, cleaving the C-O bond of the heterocyclic ring to yield 2-amino-3-bromophenol and formic acid[1][2].
Q3: How does pH affect the rate of degradation?
A: Research on related benzoxazole structures shows a distinct pH-dependent kinetic profile for hydrolysis. The reaction is catalyzed by acid, but the rate can decrease at very high acid concentrations (very low pH)[1]. For benzoxazole and 2-methylbenzoxazole, the hydrolysis rate peaks at a pH of approximately 0.35 and 1.35, respectively[2]. While the exact profile for the 7-bromo derivative has not been published, it is reasonable to assume a similar behavior, with significant instability in moderately to strongly acidic aqueous solutions.
Q4: Can the aldehyde group itself react under acidic conditions?
A: Yes. The aldehyde group is also reactive. Under acidic conditions, the carbonyl oxygen can be protonated, which enhances the electrophilicity of the carbonyl carbon[3]. This activation can facilitate several reactions:
-
Oxidation: In the presence of air or other oxidants, the aldehyde can be oxidized to the corresponding carboxylic acid, 7-bromo-benzooxazole-2-carboxylic acid[4].
-
Acetal Formation: In the presence of alcohols, acid catalysis will promote the formation of an acetal, effectively protecting the aldehyde group. This is a reversible reaction[5].
-
Condensation Reactions: Acid catalysis is often used to promote condensation reactions, such as the formation of Schiff bases (imines) with primary amines or Knoevenagel condensations with active methylene compounds[3][5].
Section 2: Troubleshooting Guide for Common Experimental Issues
This guide provides a systematic approach to diagnosing and solving problems encountered during experiments involving this compound in an acidic medium.
| Observed Issue | Potential Root Cause(s) | Recommended Solutions & Preventative Actions |
| Reaction mixture develops a dark brown or black color upon acid addition. | 1. Ring Decomposition: Acid-catalyzed hydrolysis and subsequent oxidation of the resulting 2-amino-3-bromophenol, which is sensitive to air. 2. Aldehyde Polymerization: Self-condensation or polymerization of the aldehyde, promoted by strong acid. | 1. Lower Temperature: Perform the reaction at 0 °C or below before and during acid addition. 2. Inert Atmosphere: Purge the reaction vessel with nitrogen or argon to prevent oxidation of sensitive intermediates. 3. Controlled Addition: Add the acid slowly and sub-surface to avoid localized high concentrations. |
| Low yield of desired product in an acid-catalyzed reaction (e.g., reductive amination, condensation). | Competitive Hydrolysis: The acid catalyst required for the desired reaction is simultaneously promoting the hydrolysis of the benzoxazole starting material[1][3]. | 1. Anhydrous Conditions: Use anhydrous solvents and reagents. If water is a byproduct, use a Dean-Stark trap or molecular sieves to remove it. 2. Catalyst Choice: Use the mildest effective acid catalyst (e.g., pyridinium p-toluenesulfonate, acetic acid) in catalytic amounts rather than a stoichiometric excess of a strong acid. 3. Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to minimize product degradation. |
| LC-MS or NMR analysis shows an unexpected peak for 2-amino-3-bromophenol. | Hydrolysis of Starting Material: Incomplete reaction or workup conditions (e.g., acidic aqueous wash) caused the benzoxazole ring to open. | 1. Neutralize Carefully: During workup, use a mild base like saturated sodium bicarbonate solution to neutralize the acid. Avoid prolonged contact with either strong acid or strong base. 2. Optimize Reaction: Drive the primary reaction to completion more efficiently (e.g., by adjusting temperature or catalyst loading) to minimize unreacted starting material. |
| Formation of 7-bromo-benzooxazole-2-carboxylic acid as a byproduct. | Oxidation of Aldehyde: The aldehyde group was oxidized due to the presence of air (oxygen) under the reaction conditions[4]. | 1. Degas Solvents: Use solvents that have been degassed via sparging with an inert gas or through freeze-pump-thaw cycles. 2. Strict Inert Atmosphere: Maintain a positive pressure of nitrogen or argon throughout the entire experiment. |
Section 3: Mechanistic Insights & Visual Guides
Understanding the competing chemical pathways is crucial for experimental design. The following diagrams illustrate the key mechanisms at play.
Pathway A: Acid-Catalyzed Hydrolysis (Degradation)
Under aqueous acidic conditions, the primary stability concern is the irreversible hydrolysis of the benzoxazole ring.
Caption: Mechanism of acid-catalyzed benzoxazole ring hydrolysis.
Pathway B: Desired Reaction vs. Competing Hydrolysis
In a typical acid-catalyzed reaction, such as a Schiff base formation, the desired pathway competes directly with the degradation pathway.
Caption: Competing reaction pathways under acidic conditions.
Section 4: Recommended Experimental Protocols
Adherence to best practices is essential for success. The following protocols provide a framework for handling the compound and for performing a common acid-catalyzed transformation.
Protocol 1: General Handling and Storage in Acidic Solutions
-
Solvent Choice: Whenever possible, use anhydrous aprotic solvents (e.g., Dichloromethane, THF, Toluene, Acetonitrile) to minimize the water available for hydrolysis.
-
Inert Atmosphere: Always handle the compound under an inert atmosphere (N₂ or Ar) to prevent both oxidation of the aldehyde and potential side reactions with air-sensitive intermediates.
-
Temperature Control: Maintain low temperatures (≤ 0 °C) when introducing acid to solutions of the compound. Run subsequent reactions at the lowest temperature that allows for a reasonable reaction rate.
-
Immediate Use: Prepare acidic solutions of the compound immediately before use. Do not store stock solutions containing acid, as degradation will occur over time.
-
Quenching: Upon reaction completion, quench the acid promptly and gently with a chilled, dilute solution of a weak base (e.g., saturated NaHCO₃ solution).
Protocol 2: Example - Knoevenagel Condensation with Diethyl Malonate
This protocol is designed to maximize the yield of the desired condensation product while minimizing the acid-catalyzed hydrolysis of the starting material.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a Dean-Stark apparatus fitted with a reflux condenser under N₂, add this compound (1.0 eq) and anhydrous toluene (approx. 0.1 M concentration).
-
Reagent Addition: Add diethyl malonate (1.1 eq) to the solution.
-
Catalyst Addition: Add piperidine (0.1 eq) and acetic acid (0.1 eq) as the catalytic system. This in-situ formation of piperidinium acetate provides a mild acidic environment.
-
Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by observing water collection in the Dean-Stark trap and by periodic TLC analysis.
-
Workup: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with a 5% citric acid solution, water, and saturated brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via column chromatography on silica gel to yield the desired product.
References
- 1. Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 5. Carbonyl Reactivity [www2.chemistry.msu.edu]
Technical Support Center: Purification of 7-Bromo-benzooxazole-2-carbaldehyde
Welcome to the Technical Support Center for the purification of 7-Bromo-benzooxazole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and procedural guidance for obtaining this key building block in high purity. We will delve into the rationale behind purification choices, offering detailed protocols and addressing common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Impurities largely depend on the synthetic route employed. If synthesized via a Vilsmeier-Haack reaction on 7-bromobenzoxazole, common impurities may include:
-
Unreacted starting material: 7-bromobenzoxazole.
-
Over-formylated or di-formylated products: Though less common, depending on the reaction conditions.
-
Chlorinated byproducts: Arising from the Vilsmeier reagent (POCl₃/DMF).[1]
-
Hydrolyzed intermediates: From the aqueous work-up of the reaction.
Q2: My crude product is a dark, oily residue. How should I proceed?
A2: An oily or deeply colored crude product suggests the presence of significant impurities. Before attempting column chromatography, it is advisable to perform a preliminary purification step. Trituration with a non-polar solvent like hexane can help to solidify the product and remove some non-polar impurities. If the product is still oily, a preliminary wash with a cold, minimal amount of a slightly more polar solvent like diethyl ether might be beneficial.
Q3: Is this compound stable on silica gel during column chromatography?
A3: Aldehydes can sometimes be sensitive to the acidic nature of silica gel, potentially leading to decomposition or formation of acetals if alcohols are used as eluents. While many benzoxazole derivatives are stable enough for silica gel chromatography, it is prudent to monitor the purification closely. To mitigate potential degradation, you can deactivate the silica gel by pre-treating it with a base like triethylamine.
Q4: What is the expected appearance and melting point of pure this compound?
A4: Pure this compound is expected to be a solid. While specific literature on its melting point is scarce, analogous compounds suggest it would be a crystalline solid at room temperature. Its predicted boiling point is approximately 337.8±34.0 °C.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Product decomposition on silica gel column | The acidic nature of silica gel can degrade the aldehyde. | 1. Deactivate the silica gel: Prepare a slurry of silica gel in your starting eluent and add 1% triethylamine. 2. Use an alternative stationary phase: Consider using neutral or basic alumina. 3. Minimize contact time: Run the column as quickly as possible (flash chromatography) without compromising separation. |
| Poor separation of product from a close-running impurity | The solvent system is not optimized for the specific impurity profile. | 1. Fine-tune the eluent polarity: Adjust the ratio of your hexane/ethyl acetate system in small increments (e.g., from 9:1 to 8.5:1.5). 2. Try a different solvent system: Consider using dichloromethane/ethyl acetate or toluene/ethyl acetate. 3. Perform a 2D-TLC analysis: This can help to identify a better solvent system for separating challenging spots. |
| Product streaks on the TLC plate | The compound may be too polar for the eluent, or it could be interacting strongly with the silica. | 1. Add a small amount of a more polar solvent: For a hexane/ethyl acetate system, adding a few drops of methanol to the TLC developing jar can sometimes improve spot shape. 2. Spot a more dilute sample: Overloading the TLC plate can cause streaking. |
| Crystallization does not occur during recrystallization | The solution is not supersaturated, or nucleation is inhibited. | 1. Induce crystallization: Gently scratch the inside of the flask with a glass rod. 2. Add a seed crystal: If you have a small amount of pure product, add a tiny crystal to the solution. 3. Reduce the solvent volume: Carefully evaporate some of the solvent to increase the concentration of the product. 4. Cool the solution further: Place the flask in an ice bath or refrigerator. |
| Product oils out during recrystallization | The boiling point of the solvent is higher than the melting point of the solute, or the solubility curve is very steep. | 1. Use a lower-boiling solvent system. 2. Ensure the solution is not cooled too rapidly. 3. Add slightly more solvent to keep the product dissolved at a lower temperature before slow cooling. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline for purifying this compound using silica gel chromatography. Optimization may be required based on the specific impurity profile of your crude material.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Glass column for chromatography
-
Collection tubes
Step-by-Step Methodology:
-
TLC Analysis of Crude Material:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in various solvent systems to find an optimal eluent. A good starting point is a mixture of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v). The ideal solvent system should give your product an Rf value of approximately 0.3.
-
-
Column Preparation:
-
Prepare a slurry of silica gel in the chosen starting eluent (the least polar solvent mixture).
-
Carefully pack the column with the slurry, ensuring there are no air bubbles.[3]
-
Add a thin layer of sand on top of the silica gel bed to prevent disturbance.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
In a separate flask, add a small amount of silica gel to the dissolved crude product.
-
Evaporate the solvent to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the starting solvent system.
-
Collect fractions in separate test tubes.
-
Monitor the elution process by TLC, analyzing the collected fractions to identify those containing the pure product.
-
If necessary, gradually increase the polarity of the eluent to elute more polar compounds.
-
-
Isolation of Pure Product:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Workflow for Column Chromatography Purification
Caption: Workflow for the purification of this compound by column chromatography.
Protocol 2: Purification by Recrystallization
Recrystallization is an effective method for purifying solid compounds, provided a suitable solvent is found. For bromo-substituted benzoxazole derivatives, ethanol or a mixed solvent system like ethanol/water is often a good choice.[4]
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Büchner funnel and flask
-
Filter paper
Step-by-Step Methodology:
-
Solvent Selection:
-
Place a small amount of the crude product in a test tube.
-
Add a small amount of ethanol and observe the solubility at room temperature.
-
Gently heat the test tube. An ideal solvent will dissolve the compound when hot but not at room temperature.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol and heat the mixture with stirring until the solid is completely dissolved.
-
-
Hot Filtration (Optional):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
If using a mixed solvent system, add hot water dropwise to the hot ethanol solution until the solution becomes slightly cloudy. Then, add a few more drops of hot ethanol to redissolve the precipitate.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Decision Tree for Purification Method Selection
Caption: A decision-making workflow for selecting the appropriate purification method.
References
Technical Support Center: Scale-Up Synthesis of 7-Bromo-benzooxazole-2-carbaldehyde
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Bromo-benzooxazole-2-carbaldehyde. Recognizing the complexities of scaling up chemical syntheses, this document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the challenges associated with this process. Our focus is on ensuring scientific integrity, safety, and reproducibility in your experiments.
I. Overview of Synthetic Strategy
The synthesis of this compound typically proceeds in two key stages: the formation of the 7-bromobenzoxazole core followed by formylation at the 2-position. The most common and industrially relevant formylation technique is the Vilsmeier-Haack reaction.[1] This guide will focus on a robust two-step process:
-
Cyclization: Synthesis of 7-bromobenzoxazole from 2-amino-3-bromophenol.
-
Formylation: Vilsmeier-Haack formylation of 7-bromobenzoxazole to yield the target aldehyde.
This approach is often favored for its reliability and the commercial availability of the starting materials.
II. Experimental Workflow Diagram
Caption: Overall synthetic workflow for this compound.
III. Detailed Experimental Protocols
Protocol 1: Synthesis of 7-Bromobenzoxazole
This protocol is based on the cyclization of 2-amino-3-bromophenol with an orthoformate, a common method for forming the oxazole ring.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Amino-3-bromophenol | 188.02 | 50.0 g | 0.266 |
| Triethyl orthoformate | 148.20 | 118.2 g (132 mL) | 0.798 |
| p-Toluenesulfonic acid | 172.20 | 2.3 g | 0.013 |
| Toluene | - | 500 mL | - |
Procedure:
-
To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-3-bromophenol (50.0 g, 0.266 mol), toluene (500 mL), triethyl orthoformate (132 mL, 0.798 mol), and p-toluenesulfonic acid (2.3 g, 0.013 mol).
-
Heat the reaction mixture to reflux (approximately 110-115 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 8:2).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the toluene and excess triethyl orthoformate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (500 mL) and wash with a saturated sodium bicarbonate solution (2 x 200 mL) followed by brine (1 x 200 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 7-bromobenzoxazole.
-
Purify the crude product by column chromatography on silica gel (Hexane/Ethyl Acetate gradient) or by recrystallization from a suitable solvent system like ethanol/water to afford pure 7-bromobenzoxazole as a solid.
Protocol 2: Vilsmeier-Haack Formylation of 7-Bromobenzoxazole
This protocol details the formylation of the synthesized 7-bromobenzoxazole. Extreme caution must be exercised during this step due to the thermal hazards associated with the Vilsmeier reagent. [2][3][4]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 7-Bromobenzoxazole | 198.02 | 40.0 g | 0.202 |
| N,N-Dimethylformamide (DMF) | 73.09 | 150 mL | - |
| Phosphorus oxychloride (POCl₃) | 153.33 | 24.5 mL (40.5 g) | 0.264 |
| Dichloromethane (DCM) | - | 400 mL | - |
Procedure:
-
In a 1 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve 7-bromobenzoxazole (40.0 g, 0.202 mol) in anhydrous N,N-dimethylformamide (150 mL).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add phosphorus oxychloride (24.5 mL, 0.264 mol) dropwise via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C for 3-5 hours. Monitor the reaction by TLC (Eluent: Hexane/Ethyl Acetate 7:3).
-
Cool the reaction mixture to room temperature and then carefully pour it onto 1 kg of crushed ice with vigorous stirring. This is a highly exothermic step and should be performed in a well-ventilated fume hood.[5]
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or solid sodium bicarbonate until the pH is approximately 7-8.
-
The product will precipitate out of the solution. Collect the solid by filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure this compound as a crystalline solid.
IV. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the scale-up synthesis.
Step 1: Synthesis of 7-Bromobenzoxazole
Q1: The cyclization reaction is sluggish or incomplete, even after prolonged reflux. What could be the cause?
A1:
-
Insufficient Catalyst: The amount of p-toluenesulfonic acid is catalytic but crucial. Ensure the correct molar percentage is used. On a larger scale, catalyst deactivation can be more pronounced. Consider adding a second small portion of the catalyst if the reaction stalls.
-
Water Content: The starting materials and solvent must be reasonably dry. Water can hydrolyze the orthoformate and hinder the cyclization.
-
Inefficient Removal of Ethanol: The reaction produces ethanol as a byproduct. On a larger scale, its accumulation can slow down the reaction. Using a Dean-Stark apparatus to remove ethanol can drive the equilibrium towards the product.
Q2: The yield of 7-bromobenzoxazole is low after purification. Where could I be losing my product?
A2:
-
Work-up Losses: Ensure complete extraction of the product from the aqueous layers during the work-up. Multiple extractions with a suitable solvent are recommended.
-
Purification Issues: Overly aggressive purification, such as using a very polar eluent in column chromatography, can lead to product loss. Recrystallization is often more efficient for larger quantities if a suitable solvent system is identified.[6]
-
Volatilization: Although not highly volatile, some product may be lost during solvent removal under high vacuum and elevated temperatures. Use moderate conditions for rotary evaporation.
Step 2: Vilsmeier-Haack Formylation
Q3: The reaction mixture turns dark and I observe the formation of significant byproducts. What is happening?
A3:
-
Temperature Control: The formation of the Vilsmeier reagent (POCl₃ + DMF) is highly exothermic.[2][7] Poor temperature control during the addition of POCl₃ can lead to the decomposition of the reagent and side reactions. Maintain a low temperature (0-5 °C) and a slow addition rate.
-
Substrate Reactivity: While benzoxazoles are electron-rich enough for this reaction, the bromo-substituent is deactivating. Forcing the reaction with excessively high temperatures or prolonged reaction times can lead to degradation. Careful optimization of the reaction temperature and time is critical.
-
Impurity Profile: Impurities in the starting 7-bromobenzoxazole can lead to side reactions. Ensure the intermediate is of high purity before proceeding to the formylation step.
Q4: I am concerned about the safety of the Vilsmeier-Haack reaction on a larger scale. What are the key safety considerations?
A4: This is a critical concern. The Vilsmeier-Haack reaction has known thermal hazards.[2][4]
-
Thermal Runaway Potential: The reaction between DMF and POCl₃ is exothermic and the resulting Vilsmeier reagent can be thermally unstable.[2] On a larger scale, heat dissipation is less efficient, increasing the risk of a thermal runaway.[8]
-
Mitigation:
-
Use a jacketed reactor with efficient cooling.
-
Ensure a slow, controlled addition of POCl₃ with continuous monitoring of the internal temperature.
-
Consider a "reverse addition" where the substrate in DMF is added to the pre-formed Vilsmeier reagent at low temperature, although this requires careful handling of the unstable reagent.
-
-
-
Quenching Hazard: The quenching of the reaction mixture with water is extremely exothermic due to the violent reaction of excess POCl₃ with water.[5][9][10][11]
-
Mitigation:
-
Always add the reaction mixture to a large excess of ice/water, never the other way around ("reverse quench").[5]
-
Ensure vigorous stirring during the quench to dissipate heat effectively.
-
Perform the quench in a robust vessel and behind a safety shield.
-
-
-
Toxic Fumes: The reaction and quench can release HCl and other corrosive fumes.[10][12] Always work in a well-ventilated fume hood.
Q5: The purification of the final product by recrystallization is giving me an oily product or low recovery. What can I do?
A5:
-
Solvent Selection: The choice of solvent for recrystallization is crucial.[13] A good solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For aryl aldehydes, common solvents include ethanol, isopropanol, or mixtures with water.[14] Experiment with small-scale solubility tests to find the optimal solvent system.
-
Cooling Rate: Rapid cooling can lead to the precipitation of impurities and the formation of an oil. Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of well-defined crystals.
-
Seeding: If crystallization is difficult to induce, adding a small seed crystal of the pure product can initiate the process.
-
Purity of Crude Product: If the crude product is very impure, it may inhibit crystallization. Consider a preliminary purification step, such as a quick filtration through a plug of silica gel, to remove baseline impurities before attempting recrystallization.
V. Mechanistic Insight: The Vilsmeier-Haack Reaction
Caption: Simplified mechanism of the Vilsmeier-Haack formylation.
The reaction proceeds via the formation of the electrophilic Vilsmeier reagent from DMF and POCl₃.[1] This reagent then undergoes an electrophilic aromatic substitution with the electron-rich benzoxazole ring, followed by hydrolysis during the aqueous work-up to yield the final aldehyde.[15]
VI. References
-
Bollyn, M. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Mettler Toledo.
-
Smith, A. B. (2014, November 20). Rapid Scale Up Using Hazardous Reagents: The Challenge of Risk Mitigation. ACS Publications.
-
(n.d.). Thermal Hazard Evaluation of Vilsmeier Reaction with DMF and MFA. ACS Publications.
-
(n.d.). Application Notes and Protocols for the Vilsmeier-Haack Synthesis of 2,4-Dihydroxybenzaldehyde from Resorcinol. Benchchem.
-
(n.d.). Technical Support Center: Vilsmeier-Haack Reaction Workup. Benchchem.
-
(2025, August 7). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. ResearchGate.
-
(n.d.). The preparation of crystalline derivatives of aldehydes and ketones. Creative Chemistry.
-
(2019, September 18). Scale-up Reactions. Division of Research Safety | Illinois.
-
(n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal.
-
(2015, April 10). SAFETY DATA SHEET - Phosphorus Oxychloride. Spectrum Chemical.
-
(n.d.). Vilsmeier-Haack Reaction. Chemistry Steps.
-
(n.d.). Organic Syntheses Procedure. Organic Syntheses.
-
(n.d.). PHOSPHORUS OXYCHLORIDE. CAMEO Chemicals - NOAA.
-
(2025, September 17). Phosphorus(V) oxychloride - SAFETY DATA SHEET.
-
(n.d.). Chapter: 5 Phosphorus Oxychloride. National Academies of Sciences, Engineering, and Medicine.
-
(2024, January 5). Crystallization | Organic Chemistry Lab Techniques. YouTube.
-
(2025, August 6). Synthesis of Liquid Crystalline Aromatic Aldehyde Compounds. ResearchGate.
References
- 1. One moment, please... [chemistrysteps.com]
- 2. mt.com [mt.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. creative-chemistry.org.uk [creative-chemistry.org.uk]
- 7. researchgate.net [researchgate.net]
- 8. - Division of Research Safety | Illinois [drs.illinois.edu]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. nationalacademies.org [nationalacademies.org]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Vilsmeier-Haack Reaction [organic-chemistry.org]
Technical Support Center: Ensuring the Stability of 7-Bromo-benzooxazole-2-carbaldehyde
Welcome to the technical support center for 7-Bromo-benzooxazole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the decomposition of this valuable synthetic intermediate during storage. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter.
Introduction: Understanding the Instability of this compound
This compound is a key building block in medicinal chemistry, valued for its unique heterocyclic structure. However, its utility can be compromised by its inherent instability if not stored and handled correctly. The two primary points of instability are the aldehyde functional group and the benzoxazole ring system. The aldehyde is susceptible to oxidation, while the benzoxazole ring can undergo hydrolysis. This guide will provide you with the necessary knowledge and protocols to mitigate these degradation pathways and ensure the long-term integrity of your compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've noticed a decrease in the purity of my this compound sample over time. What are the likely causes?
A1: A decrease in purity is most likely due to chemical decomposition. The two primary degradation pathways for this molecule are:
-
Oxidation of the Aldehyde: The carbaldehyde group (-CHO) is susceptible to oxidation to the corresponding carboxylic acid (7-bromo-benzooxazole-2-carboxylic acid), especially in the presence of atmospheric oxygen.[1] This process can be accelerated by exposure to light and elevated temperatures.
-
Hydrolysis of the Benzoxazole Ring: The benzoxazole ring is an ester-like cyclic structure that can be susceptible to cleavage by water, a process known as hydrolysis. This would result in the formation of a substituted 2-aminophenol derivative. While generally stable, prolonged exposure to moisture, especially under non-neutral pH conditions, can facilitate this degradation.
Material Safety Data Sheets (MSDS) for similar brominated aromatic aldehydes often highlight sensitivity to light, moisture, and air, reinforcing these potential degradation routes.[2][3]
Q2: What are the optimal storage conditions for this compound to prevent decomposition?
A2: To minimize degradation, it is crucial to control the storage environment. Based on supplier recommendations and general chemical principles for aldehydes and heterocyclic compounds, the following conditions are advised:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of chemical reactions, including oxidation and hydrolysis.[2][4] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, thereby preventing the oxidation of the aldehyde group.[2] |
| Light | Amber or Opaque Container | Protects the compound from light-induced degradation (photolysis).[2][3] |
| Moisture | Tightly Sealed Container with Desiccant | Prevents hydrolysis of the benzoxazole ring by excluding atmospheric moisture.[2] |
A safety data sheet for this compound specifically recommends storing it in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances and ignition sources.[4]
Q3: I suspect my sample has degraded. How can I confirm this and identify the decomposition products?
A3: To confirm degradation and identify the byproducts, a systematic analytical approach is necessary. A forced degradation study is a powerful tool to purposefully degrade the sample under controlled stress conditions to generate and identify potential impurities.[5][6] This not only confirms the degradation pathway but also helps in developing a stability-indicating analytical method.
Below is a diagram illustrating the workflow for a forced degradation study.
Caption: Workflow for a forced degradation study.
Troubleshooting Guide: Investigating Decomposition
If you suspect decomposition, the following detailed protocols for a forced degradation study will help you identify the nature of the instability.
Experimental Protocol: Forced Degradation Study
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
pH meter
-
HPLC system with UV or PDA detector
-
GC-MS system
-
NMR spectrometer
-
Photostability chamber (ICH Q1B compliant)[7]
-
Oven
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[7]
-
Thermal Degradation: Place the solid compound in an oven at 60°C for 48 hours. Also, heat a solution of the compound (1 mg/mL in methanol) at 60°C for 24 hours.
-
Photolytic Degradation: Expose the solid compound and a solution (1 mg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[7] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Analysis: Analyze the stressed samples, along with an unstressed control, using the analytical methods detailed below.
Analytical Methodologies
1. Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid to improve peak shape).
-
Gradient Program: A typical starting point would be a linear gradient from 20% to 90% acetonitrile over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the benzoxazole core has strong absorbance (e.g., 254 nm or 280 nm).
-
Data Analysis: Compare the chromatograms of the stressed samples to the control. The appearance of new peaks or a decrease in the area of the parent peak indicates degradation.
2. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is useful for identifying volatile or semi-volatile degradation products.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injection: Splitless injection.
-
Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 280°C) to elute a wide range of compounds.
-
Mass Spectrometry: Electron Ionization (EI) mode.
-
Data Analysis: Identify degradation products by comparing their mass spectra to libraries (e.g., NIST) and the fragmentation pattern of the parent compound.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR can provide structural information about the degradation products. By comparing the spectra of the degraded sample to the pure compound, you can identify changes in the chemical structure.
Anticipated Decomposition Pathways
Based on the chemical structure, the following degradation pathways are most likely. The diagram below illustrates these potential transformations.
Caption: Likely decomposition pathways for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. aksci.com [aksci.com]
- 4. biomedres.us [biomedres.us]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
Technical Support Center: Enhancing Regioselectivity in Reactions of 7-Bromo-benzooxazole-2-carbaldehyde
Welcome to the technical support center for 7-Bromo-benzooxazole-2-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the synthetic complexities of this versatile heterocyclic building block. The inherent challenge in manipulating this molecule lies in its bifunctional nature: a reactive aldehyde at the C2 position and a C-Br bond at the C7 position, a prime handle for cross-coupling reactions. Achieving high regioselectivity is paramount for efficient and predictable synthesis.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to help you control the reaction outcomes and enhance the regioselectivity of your transformations.
Frequently Asked Questions (FAQs)
Q1: I am attempting a Suzuki-Miyaura coupling at the C7-Br position, but I'm observing significant decomposition and side reactions involving the C2-aldehyde. How can I improve the selectivity for the C-C bond formation?
A: This is a classic chemoselectivity challenge. The basic and sometimes nucleophilic conditions of the Suzuki coupling can adversely affect the aldehyde. Your primary strategy should be to mitigate the aldehyde's reactivity.
-
Protect the Aldehyde: The most robust strategy is to protect the aldehyde as an acetal (e.g., using ethylene glycol with a catalytic amount of p-toluenesulfonic acid). This masks the electrophilic carbonyl group from the reaction conditions. The acetal is stable to the basic conditions of the coupling and can be easily removed post-reaction with mild acid hydrolysis.
-
Optimize the Base: Strong bases like alkoxides can promote side reactions at the aldehyde. Switching to milder inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) can significantly improve the outcome by disfavoring nucleophilic attack on the carbonyl.[1][2]
-
Ligand Selection: The choice of phosphine ligand is critical in palladium-catalyzed reactions.[3] Using bulky, electron-rich ligands (e.g., Buchwald-type biarylphosphine ligands like SPhos or XPhos) can accelerate the rate of oxidative addition at the C-Br bond and subsequent reductive elimination, making the desired coupling pathway kinetically dominant over side reactions.[4][5]
Q2: My Wittig reaction at the C2-aldehyde is giving low yields. Is the C7-bromo substituent causing interference?
A: Direct electronic or steric interference from the C7-bromo group in a standard Wittig reaction is improbable due to its distance from the C2-aldehyde. The issue most likely stems from the nature of your ylide or the reaction conditions.
-
Ylide Reactivity: The benzoxazole core can have a mild electron-withdrawing effect, slightly deactivating the aldehyde. If you are using a stabilized ylide (e.g., Ph₃P=CHCO₂Et), it may not be reactive enough. Consider using a more reactive, non-stabilized ylide (e.g., Ph₃P=CH₂) generated from an alkyltriphenylphosphonium salt for this transformation.[6]
-
Base and Solvent: The generation of non-stabilized ylides requires strong, non-nucleophilic bases like n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium bis(trimethylsilyl)amide (KHMDS). Ensure you are using strictly anhydrous aprotic solvents (e.g., THF, dioxane), as protic solvents will quench the highly reactive ylide.[7] While some Wittig reactions with stabilized ylides can be performed in aqueous media, it is not recommended for non-stabilized variants.[8]
Q3: What are the critical parameters for achieving a clean and high-yielding Sonogashira coupling at the C7 position?
A: For the Sonogashira reaction, the main challenges are preventing the oxidative homocoupling of the terminal alkyne (Glaser coupling) and avoiding side reactions with the aldehyde.
-
Catalyst System: The traditional palladium/copper co-catalyst system (e.g., Pd(PPh₃)₂Cl₂/CuI) is generally effective.[9] However, copper-free conditions have been developed to suppress Glaser coupling, which can be a significant side reaction. These systems often employ a palladium catalyst with a suitable ligand and a different base, such as tetrabutylammonium fluoride (TBAF).[10]
-
Base and Atmosphere: A crucial component is an amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which scavenges the HX byproduct. It is imperative to perform the reaction under a strictly inert atmosphere (argon or nitrogen). Any oxygen present will promote the undesirable homocoupling of the alkyne.[9]
Q4: I need to perform a Buchwald-Hartwig amination on the C7-Br bond. Which catalyst, ligand, and base combination is recommended for this substrate?
A: The success of the Buchwald-Hartwig amination is exceptionally dependent on the interplay between the palladium precursor, the ligand, and the base.[11][12]
-
Ligand Choice: Modern, sterically hindered, electron-rich biarylphosphine ligands are the state-of-the-art for this transformation. Ligands such as XPhos, RuPhos, or BrettPhos are designed to facilitate both the oxidative addition and the rate-limiting reductive elimination steps of the catalytic cycle, leading to higher yields and broader substrate scope.[13]
-
Base Selection: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is the most common and effective base for many aminations. However, if your substrate is sensitive to such a strong base, other options like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄) can be successful alternatives.
-
Solvent: Anhydrous, deoxygenated aprotic solvents such as toluene, 1,4-dioxane, or tetrahydrofuran (THF) are required.
Troubleshooting Guides
Guide 1: Poor Regioselectivity in Palladium-Catalyzed Cross-Coupling at C7
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| Low Conversion of Starting Material | 1. Catalyst deactivation or insufficient loading. 2. Base is too weak for the catalytic cycle (transmetalation step in Suzuki). 3. Reaction temperature is too low. | 1. Use a palladium pre-catalyst or increase catalyst loading (e.g., from 2 mol% to 5 mol%). 2. Screen a panel of bases, moving from weaker to stronger (e.g., K₂CO₃ → K₃PO₄ → Cs₂CO₃ → NaOtBu).[1] 3. Incrementally increase the reaction temperature by 10-20 °C.[14] |
| Significant Debromination (C7-H formation) | 1. Proto-deboronation of the boronic acid (Suzuki) followed by reduction. 2. Competing hydrodehalogenation pathway. | 1. Use rigorously anhydrous solvents and reagents. 2. Switch to a different base, as some bases can facilitate this side reaction. 3. Employ boronic esters (e.g., pinacol esters) which are often more stable. |
| Homocoupling of Coupling Partner | 1. Presence of oxygen in the reaction vessel. 2. Reaction temperature is excessively high. | 1. Ensure the reaction setup is under a strict inert atmosphere. Degas the solvent thoroughly (e.g., via sparging with argon or freeze-pump-thaw cycles). 2. Reduce the reaction temperature. |
| Modification of C2-Aldehyde | 1. Nucleophilic attack by the base or other nucleophiles present. 2. Aldol condensation or related side reactions catalyzed by the base. | 1. Protect the aldehyde group as an acetal prior to the cross-coupling reaction. 2. Use a non-nucleophilic base (e.g., K₃PO₄, Cs₂CO₃). |
Guide 2: Low Yields in Nucleophilic Addition/Olefination at C2
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| No Reaction or Low Conversion (Wittig) | 1. Ylide is not forming. 2. Ylide is not reactive enough. 3. Ylide is being quenched. | 1. Ensure the phosphonium salt is dry and the base is sufficiently strong (e.g., n-BuLi for non-stabilized ylides). 2. Switch from a stabilized ylide to a non-stabilized or semi-stabilized ylide.[6] 3. Use anhydrous solvents and maintain an inert atmosphere. |
| Complex Mixture of Products | 1. Base is attacking the aldehyde (e.g., Cannizzaro reaction with hydroxide or alkoxide bases). 2. Ylide is unstable and decomposing. | 1. Use a non-nucleophilic base for ylide generation (e.g., n-BuLi, NaHMDS). 2. Generate the ylide at a low temperature (e.g., 0 °C or -78 °C) and add the aldehyde solution slowly. |
Visualization of Key Processes
The following diagrams illustrate critical decision-making and mechanistic pathways relevant to the chemistry of this compound.
Caption: Decision workflow for troubleshooting Suzuki coupling.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Detailed Experimental Protocols
Protocol 1: Regioselective Suzuki-Miyaura Coupling via Aldehyde Protection
Step A: Acetal Protection of this compound
-
To a round-bottom flask, add this compound (1.0 eq), toluene (approx. 0.2 M), ethylene glycol (3.0 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).
-
Equip the flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 4-6 hours).
-
Cool the reaction to room temperature. Dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, 7-Bromo-2-(1,3-dioxolan-2-yl)benzooxazole, is often pure enough for the next step but can be purified by column chromatography if necessary.
Step B: Suzuki-Miyaura Coupling of the Protected Substrate
-
To an oven-dried Schlenk flask, add the protected 7-Bromo-2-(1,3-dioxolan-2-yl)benzooxazole (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).
-
Add a palladium pre-catalyst (e.g., Pd(OAc)₂ with SPhos ligand, 2 mol% Pd, 4 mol% ligand).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add anhydrous, degassed 1,4-dioxane/water (10:1 v/v, to make a ~0.1 M solution).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate. Filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude coupled product by flash column chromatography.
-
To deprotect, dissolve the purified product in a mixture of THF and 1M HCl and stir at room temperature until the reaction is complete (monitor by TLC). Neutralize with saturated sodium bicarbonate and extract with ethyl acetate to obtain the final 7-aryl-benzooxazole-2-carbaldehyde.
Protocol 2: Regioselective Wittig Olefination at the C2-Position
-
In an oven-dried, two-neck round-bottom flask under an argon atmosphere, suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (n-BuLi, 1.1 eq, as a solution in hexanes) dropwise via syringe. A deep yellow or orange color should develop, indicating the formation of the ylide.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF.
-
Cool the ylide solution back to 0 °C and add the aldehyde solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting alkene product, 7-Bromo-2-vinylbenzooxazole, by flash column chromatography on silica gel.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Wittig reactions in water media employing stabilized ylides with aldehydes. Synthesis of alpha,beta-unsaturated esters from mixing aldehydes, alpha-bromoesters, and Ph3P in aqueous NaHCO3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. benchchem.com [benchchem.com]
- 14. Optimizing Suzuki Coupling Reactions [covasyn.com]
Validation & Comparative
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 7-Bromo-benzooxazole-2-carbaldehyde: A Comparative Approach
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of progressive research. Among these, benzoxazole derivatives are of significant interest due to their wide-ranging pharmacological activities.[1] This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of a key intermediate, 7-Bromo-benzooxazole-2-carbaldehyde. By integrating fundamental NMR principles with a comparative analysis against analogous structures, this document serves as a practical reference for spectral interpretation and structural verification.
The Strategic Importance of NMR in Heterocyclic Chemistry
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for determining the precise molecular structure of organic compounds.[1] For complex scaffolds like benzoxazoles, ¹H NMR provides critical information on the electronic environment, number, and connectivity of protons, while ¹³C NMR reveals the carbon framework of the molecule.[1] The chemical shift (δ), multiplicity, and coupling constants (J) are exquisitely sensitive to the substitution pattern on the ring system, allowing for detailed structural assignments.
The subject of this guide, this compound, possesses two key substituents on the benzoxazole core: an electron-withdrawing aldehyde group at the 2-position and a halogen (bromine) at the 7-position. Understanding the interplay of these substituents and their influence on the NMR spectra is crucial for confirming the successful synthesis of this and related molecules.
Predicted ¹H NMR Spectral Analysis of this compound
Substituent Effects:
-
2-Carbaldehyde Group (-CHO): This is a strong electron-withdrawing group. Its presence will deshield all protons on the benzene ring, shifting them to a higher chemical shift (further downfield). The aldehyde proton itself will appear as a singlet significantly downfield, typically in the range of δ 9.5-10.5 ppm.
-
7-Bromo Group (-Br): Bromine is an electronegative atom that exerts an inductive electron-withdrawing effect, deshielding adjacent protons. It also possesses lone pairs that can participate in resonance, which can have a more complex influence on the electron density of the aromatic ring.
Based on these principles, we can predict the chemical shifts and multiplicities for the three aromatic protons (H-4, H-5, and H-6) of this compound.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Rationale |
| H-2 (Aldehyde) | ~10.0 | s | - | Characteristic chemical shift for an aldehyde proton. |
| H-4 | ~7.9 | d | JH4-H5 ≈ 8.0 Hz | Deshielded by the anisotropic effect of the adjacent bromine and the electron-withdrawing nature of the heterocyclic system. Coupled only to H-5. |
| H-5 | ~7.4 | t | JH5-H4 ≈ 8.0 Hz, JH5-H6 ≈ 8.0 Hz | Influenced by both adjacent protons, appearing as a triplet. |
| H-6 | ~7.7 | d | JH6-H5 ≈ 8.0 Hz | Deshielded by the electron-withdrawing aldehyde group through the heterocyclic system. Coupled only to H-5. |
Predicted data is based on analogous structures and established substituent effects. Solvent: CDCl₃, Reference: TMS at 0.00 ppm.
Comparative ¹H NMR Analysis
To contextualize the predicted data, a comparison with the non-brominated analog, benzooxazole-2-carbaldehyde, and other substituted benzoxazoles is invaluable.
Comparison with Benzooxazole-2-carbaldehyde
In the absence of the bromine at C-7, the proton at this position (H-7) would typically appear as a doublet. The introduction of bromine at C-7 removes this signal and influences the chemical shifts of the remaining protons, most notably H-4 and H-6. The electron-withdrawing nature of bromine is expected to cause a downfield shift for the adjacent H-6 and the peri-positioned H-4 compared to the unsubstituted analog.
Comparison with 2-Methylbenzoxazole
Data for 2-methylbenzoxazole shows aromatic protons in the range of 7.3-7.7 ppm.[2] Replacing the electron-donating methyl group with the strongly electron-withdrawing aldehyde group at C-2 in our target molecule is expected to shift all aromatic protons significantly downfield.
Predicted ¹³C NMR Spectral Analysis of this compound
The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. The chemical shifts are highly sensitive to the electronic environment, with carbons attached to or near electronegative atoms appearing at higher chemical shifts.
Substituent Effects:
-
2-Carbaldehyde Group (-CHO): The carbonyl carbon of the aldehyde will be highly deshielded, appearing significantly downfield. The C-2 carbon of the benzoxazole ring will also be strongly deshielded due to its attachment to two heteroatoms (N and O) and the aldehyde group.
-
7-Bromo Group (-Br): The carbon directly attached to the bromine (C-7) will experience a moderate downfield shift due to the electronegativity of bromine, but its signal will also be influenced by the heavy atom effect.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted δ (ppm) | Rationale |
| C-2 | ~160.0 | Highly deshielded, attached to O, N, and the formyl group. In benzoxazole derivatives, this carbon typically resonates between 160-168 ppm.[1] |
| C-3a | ~142.0 | Bridgehead carbon adjacent to nitrogen. |
| C-4 | ~121.0 | Aromatic carbon. |
| C-5 | ~128.0 | Aromatic carbon. |
| C-6 | ~126.0 | Aromatic carbon. |
| C-7 | ~115.0 | Carbon bearing the bromine atom. |
| C-7a | ~150.0 | Bridgehead carbon adjacent to oxygen. |
| Aldehyde C=O | ~185.0 | Characteristic chemical shift for an aldehyde carbonyl carbon. |
Predicted data is based on analogous structures and established substituent effects. Solvent: CDCl₃.
Visualization of Molecular Structure and Key Interactions
The following diagram illustrates the structure of this compound and the through-bond coupling interactions that inform the ¹H NMR spectrum.
Caption: Molecular structure and key proton-proton couplings.
Standardized Experimental Protocol for NMR Analysis
To ensure the acquisition of high-quality, reproducible NMR data for benzoxazole derivatives, the following protocol is recommended.
Sample Preparation
-
Sample Quantity: Weigh approximately 5-10 mg of the purified this compound for ¹H NMR, and 20-30 mg for ¹³C NMR.
-
Solvent Selection: Choose a high-purity deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds. For compounds with lower solubility, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
-
Final Volume: Ensure the final volume of the solution in the NMR tube is approximately 0.6-0.7 mL.
Data Acquisition
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition Parameters:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16 (adjust as needed for desired signal-to-noise ratio)
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds (longer delay may be needed for quaternary carbons)
-
Number of Scans: 1024 or higher (due to the low natural abundance of ¹³C)
-
Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Peak Picking and Integration: Identify all significant peaks and integrate the areas under the peaks for the ¹H NMR spectrum to determine the relative number of protons.
Conclusion
The structural confirmation of this compound via ¹H and ¹³C NMR spectroscopy is a critical step in its utilization as a synthetic intermediate. This guide provides a robust framework for the predicted spectral analysis of this molecule, grounded in the fundamental principles of substituent effects on chemical shifts and coupling constants. By comparing the expected data with that of analogous structures, researchers can confidently interpret their experimental results. The detailed experimental protocol further ensures the acquisition of high-quality data, upholding the standards of scientific integrity and reproducibility in drug discovery and development.
References
A Comparative Guide to the Mass Spectrometry of 7-Bromo-benzooxazole-2-carbaldehyde
Authored by: [Your Name/Department], Senior Application Scientist
Introduction: 7-Bromo-benzooxazole-2-carbaldehyde is a heterocyclic compound of interest in synthetic chemistry and drug discovery due to the prevalence of the benzoxazole scaffold in biologically active molecules. Mass spectrometry is an indispensable tool for the structural confirmation and purity assessment of such compounds. This guide provides a comparative analysis of the expected mass spectrometry data for this compound under two common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI). Understanding the differential fragmentation patterns generated by these methods is crucial for unambiguous structural elucidation.
Part 1: Principles of Ionization and Their Implications
The choice of ionization technique is paramount as it dictates the nature and extent of fragmentation, thereby influencing the structural information that can be gleaned from the mass spectrum.
-
Electron Ionization (EI): This is a high-energy "hard" ionization technique where the analyte is bombarded with a beam of electrons (typically at 70 eV). This high energy input often leads to extensive and reproducible fragmentation, providing a detailed "fingerprint" of the molecule's structure. However, for some molecules, the molecular ion (the intact ionized molecule) may be weak or absent.
-
Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that generates ions from a solution.[1][2] It imparts minimal excess energy to the analyte, typically resulting in an abundant ion corresponding to the protonated molecule ([M+H]⁺) or other adducts (e.g., [M+Na]⁺).[1] This makes ESI ideal for determining the molecular weight of thermally labile or less volatile compounds. Structural information is then obtained by subjecting the selected precursor ion to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).
Part 2: Predicted Mass Spectrum under Electron Ionization (EI-MS)
The EI mass spectrum of this compound is anticipated to be rich in fragment ions, providing significant structural detail. The molecular weight of this compound (C₈H₄BrNO₂) is 224.94 g/mol . A key feature will be the isotopic signature of bromine, which exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This will result in characteristic doublets for all bromine-containing ions, separated by 2 m/z units.
Expected Key Ions in the EI Mass Spectrum:
| m/z (for ⁷⁹Br/⁸¹Br) | Proposed Ion Structure | Fragmentation Pathway |
| 225 / 227 | [C₈H₄BrNO₂]⁺• | Molecular Ion (M⁺•) |
| 196 / 198 | [C₇H₄BrNO]⁺• | Loss of -CHO radical |
| 146 | [C₇H₄NO]⁺ | Loss of Br• radical from M⁺• |
| 118 | [C₆H₄N]⁺ | Loss of CO from [C₇H₄NO]⁺ |
| 91 | [C₆H₅N]⁺• | Rearrangement and loss of HCN from [C₇H₄NO]⁺ |
Proposed Fragmentation Pathway (EI-MS):
The primary fragmentation events are expected to involve the aldehyde group and the bromine substituent, which are the most labile parts of the molecule.
Caption: Predicted EI fragmentation of this compound.
Part 3: Predicted Mass Spectrum under Electrospray Ionization (ESI-MS)
Under positive ion ESI, this compound is expected to readily form a protonated molecule, [M+H]⁺. The resulting spectrum in full scan mode will likely be simple, dominated by this ion. Tandem mass spectrometry (MS/MS) is then required to induce fragmentation and elicit structural information.
Expected Key Ions in the ESI-MS and MS/MS Spectra:
| m/z (for ⁷⁹Br/⁸¹Br) | Proposed Ion Structure | Fragmentation Pathway |
| 226 / 228 | [C₈H₅BrNO₂]⁺ | Protonated Molecule ([M+H]⁺) |
| 198 / 200 | [C₇H₅BrNO]⁺ | Loss of CO from [M+H]⁺ |
| 147 | [C₈H₅NO₂]⁺ | Loss of Br• from [M+H]⁺ (less common for even-electron ions) |
| 119 | [C₇H₅NO]⁺ | Loss of Br• from [C₈H₅BrNO]⁺ |
Proposed Fragmentation Pathway (ESI-MS/MS):
The fragmentation of the even-electron [M+H]⁺ ion in ESI-MS/MS will differ from the radical-driven fragmentation in EI-MS. The pathways are often initiated by the loss of neutral molecules.
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Part 4: Comparative Analysis and Experimental Protocols
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Ionization Energy | High (Hard) | Low (Soft) |
| Molecular Ion | M⁺•, may be weak or absent | [M+H]⁺, typically the base peak |
| Fragmentation | Extensive, radical-driven | Controlled via CID, neutral losses common |
| Primary Use | Structural Elucidation (fingerprint) | Molecular Weight Determination, analysis of complex mixtures (with LC) |
| Sample Introduction | Gas Chromatography or direct probe | Liquid Chromatography or direct infusion |
Experimental Protocol: Acquiring an EI Mass Spectrum
-
Sample Preparation: Dissolve a small amount of the purified compound in a volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Utilize a mass spectrometer equipped with an EI source, such as a GC-MS system.
-
Sample Introduction: If using GC-MS, inject 1 µL of the sample solution onto a suitable capillary column (e.g., DB-5). The compound will be vaporized and enter the ion source. For direct probe analysis, apply a small amount of the solution to the probe tip, evaporate the solvent, and insert the probe into the vacuum system.
-
Ion Source Parameters:
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Emission Current: 100 µA
-
-
Mass Analyzer: Scan a mass range appropriate for the compound and its expected fragments (e.g., m/z 40-300).
-
Data Analysis: Identify the molecular ion peak (M⁺•) and major fragment ions. Compare the observed isotopic pattern for bromine-containing ions with the theoretical distribution.
Experimental Protocol: Acquiring an ESI Mass Spectrum
-
Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a solvent mixture suitable for ESI, such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.
-
Instrumentation: Use a mass spectrometer with an ESI source, often coupled to a liquid chromatography system (LC-MS).
-
Sample Introduction: Introduce the sample via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min) or through an LC system.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5-4.5 kV
-
Nebulizing Gas (N₂): Flow rate adjusted to produce a stable spray.
-
Drying Gas (N₂): Temperature and flow rate optimized to desolvate the ions (e.g., 300 °C, 8 L/min).
-
-
MS1 (Full Scan): Acquire a full scan spectrum to identify the protonated molecule [M+H]⁺.
-
MS2 (Tandem MS): Select the [M+H]⁺ ion (m/z 226/228) as the precursor and apply collision energy (the voltage will need to be optimized) to induce fragmentation. Acquire the product ion spectrum.
-
Data Analysis: Analyze the fragmentation pattern to confirm the structure.
References
A Technical Guide to the Comparative Reactivity of 7-Bromo-benzooxazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, heteroaromatic aldehydes serve as pivotal building blocks for the synthesis of complex molecular architectures with diverse pharmacological activities. Among these, 7-Bromo-benzooxazole-2-carbaldehyde stands out as a versatile intermediate, offering a unique combination of electronic and steric properties. This guide provides an in-depth analysis of the reactivity of this compound, comparing it with other commonly used aromatic aldehydes. By understanding its reactivity profile, researchers can strategically design synthetic routes and optimize reaction conditions for the development of novel therapeutics.[1][2][3][4][5][6][7]
The Structural and Electronic Landscape of this compound
The reactivity of an aldehyde is intrinsically linked to the electrophilicity of its carbonyl carbon. In this compound, the interplay of several electronic effects governs this reactivity. The benzoxazole ring system, being a π-electron rich heteroaromatic, influences the aldehyde group.[8] Furthermore, the presence of a bromine atom at the 7-position introduces a significant inductive effect.
The benzoxazole moiety, particularly the oxygen and nitrogen heteroatoms, can donate electron density to the aromatic system through resonance. However, the overall electronic nature of the benzoxazole ring system when attached to a carbonyl group at the 2-position is electron-withdrawing. This is due to the electronegativity of the heteroatoms and the aromatic nature of the fused ring system. This electron-withdrawing character enhances the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.[9][10]
The bromine atom at the 7-position exerts a strong electron-withdrawing inductive effect (-I effect) due to its high electronegativity. This effect further increases the electrophilicity of the carbonyl carbon, suggesting a higher reactivity compared to unsubstituted benzaldehyde.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
Decoding the Vibrational Signature: A Comparative Guide to the FT-IR Spectrum of 7-Bromo-benzooxazole-2-carbaldehyde
For Immediate Release
[City, State] – In the landscape of pharmaceutical research and drug development, the precise characterization of novel heterocyclic compounds is paramount. Among these, benzoxazole derivatives hold a significant position due to their diverse biological activities.[1] This guide, developed for researchers, scientists, and drug development professionals, provides an in-depth interpretation of the Fourier-Transform Infrared (FT-IR) spectrum of a key intermediate, 7-Bromo-benzooxazole-2-carbaldehyde. By leveraging comparative data and foundational spectroscopic principles, this document serves as a practical tool for the structural elucidation of this and similar complex molecules.
The this compound molecule integrates several key functional groups, each with a distinct vibrational fingerprint. The interpretation of its FT-IR spectrum, therefore, relies on identifying and assigning the characteristic absorption bands arising from the aldehyde group (C=O, C-H), the benzoxazole ring system (C=N, C-O-C, aromatic C=C), the carbon-bromine bond (C-Br), and the aromatic carbon-hydrogen bonds (C-H). Understanding how the electronic interplay between these groups—specifically the conjugation effects—influences the position of these bands is critical for accurate analysis.
The Expected FT-IR Landscape: A Region-by-Region Analysis
The FT-IR spectrum of this compound can be dissected into several key regions, each revealing specific structural information.
The High-Frequency Region (>2700 cm⁻¹): C-H Stretching Vibrations
This region is dominated by C-H stretching vibrations. Aromatic C-H stretches from the benzene ring portion of the benzoxazole are expected to appear in the 3100-3000 cm⁻¹ range.[2] A crucial diagnostic feature for the aldehyde functionality is the appearance of two distinct C-H stretching bands. One is typically found around 2830-2800 cm⁻¹, and the other, often a shoulder, appears near 2720 cm⁻¹.[3][4] The presence of this pair of absorptions, often referred to as a Fermi doublet, is a strong indicator of an aldehyde group.[5]
The Carbonyl Region (1750-1650 cm⁻¹): The Aldehyde C=O Stretch
The strong absorption band corresponding to the carbonyl (C=O) stretch of the aldehyde is one of the most prominent features in the spectrum. For aromatic aldehydes, where the carbonyl group is conjugated with the aromatic ring, this band typically appears in the range of 1710-1685 cm⁻¹.[3][6] This is a lower frequency compared to saturated aliphatic aldehydes (1740-1720 cm⁻¹) due to the delocalization of π-electrons, which weakens the C=O double bond.[7][8]
The Fingerprint Region (1650-600 cm⁻¹): A Wealth of Structural Detail
This complex region contains a multitude of overlapping vibrational modes that are highly characteristic of the molecule as a whole.
-
Aromatic and Heterocyclic Ring Vibrations (1650-1400 cm⁻¹): Multiple bands are expected in this area due to the stretching vibrations of the C=C bonds within the benzene ring and the C=N bond of the oxazole ring. Aromatic C=C stretching vibrations typically give rise to bands around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹.[2] The C=N stretching of the benzoxazole ring is also expected in this region, often observed between 1672-1566 cm⁻¹.[9]
-
C-O and C-N Stretching Vibrations (1350-1000 cm⁻¹): The benzoxazole ring contains both C-O and C-N single bonds. The asymmetric C-O-C stretching vibration is anticipated around 1250 cm⁻¹, while the symmetric stretch is expected at a lower frequency, near 1070 cm⁻¹.[9] Aromatic C-N stretching vibrations are typically found in the 1330–1260 cm⁻¹ range.[10]
-
Aromatic C-H Bending (900-650 cm⁻¹): Out-of-plane bending vibrations of the aromatic C-H bonds provide information about the substitution pattern on the benzene ring. The specific pattern for the trisubstituted ring in this compound will have a characteristic absorption in this region.
-
Carbon-Bromine Stretching (<700 cm⁻¹): The C-Br stretching vibration is expected to appear in the lower frequency range of the fingerprint region, typically between 690-515 cm⁻¹.[11] This band can sometimes be weak and may be obscured by other absorptions.
Comparative FT-IR Data
To provide context for the interpretation, the expected absorption frequencies for this compound are compared with those of simpler, related molecules.
| Functional Group/Vibrational Mode | Expected Wavenumber (cm⁻¹) for this compound | Benzaldehyde (Reference)[12][13] | Benzoxazole (Reference)[14][15] |
| Aromatic C-H Stretch | 3100-3000 | ~3060 | ~3050 |
| Aldehyde C-H Stretch (Fermi doublet) | ~2820 and ~2720 | ~2820 and ~2720 | N/A |
| Aldehyde C=O Stretch (Conjugated) | 1710-1685 | ~1703 | N/A |
| Aromatic C=C & Benzoxazole C=N Stretch | 1650-1500 | ~1597, ~1585, ~1456 | ~1606, ~1579, ~1450 |
| C-O-C Asymmetric Stretch | ~1250 | N/A | ~1240 |
| Aromatic C-N Stretch | 1330-1260 | N/A | Present |
| C-O-C Symmetric Stretch | ~1070 | N/A | ~1060 |
| Aromatic C-H Out-of-Plane Bending | 900-650 | ~746, ~688 (Monosubstituted) | Characteristic pattern |
| C-Br Stretch | 690-515 | N/A | N/A |
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
The following is a generalized protocol for obtaining the FT-IR spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique.
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
-
Record a background spectrum to account for atmospheric CO₂ and water vapor.
-
-
Sample Preparation:
-
Place a small amount of the finely powdered this compound sample directly onto the ATR crystal.
-
Lower the press arm to ensure firm and even contact between the sample and the crystal.
-
-
Data Acquisition:
-
Set the desired spectral range (e.g., 4000-400 cm⁻¹).
-
Select an appropriate number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.
-
Set the resolution (e.g., 4 cm⁻¹).
-
Initiate the sample scan.
-
-
Data Processing and Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform baseline correction and peak picking to identify the exact wavenumbers of the absorption maxima.
-
Correlate the observed peaks with the expected vibrational modes as outlined in this guide.
-
Visualizing the Molecular Structure and Key Vibrational Modes
References
- 1. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 5. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 6. www1.udel.edu [www1.udel.edu]
- 7. chem.pg.edu.pl [chem.pg.edu.pl]
- 8. Infrared Spectrometry [www2.chemistry.msu.edu]
- 9. esisresearch.org [esisresearch.org]
- 10. esisresearch.org [esisresearch.org]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. spectrabase.com [spectrabase.com]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. Benzoxazole(273-53-0) IR Spectrum [m.chemicalbook.com]
- 15. Benzoxazole [webbook.nist.gov]
A Comparative Analysis of Synthetic Strategies for 7-Bromo-benzooxazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromo-benzooxazole-2-carbaldehyde is a crucial heterocyclic building block in medicinal chemistry, serving as a versatile precursor for the synthesis of a wide array of pharmacologically active compounds. The strategic placement of the bromine atom and the reactive aldehyde functionality allows for diverse downstream modifications, making it a valuable scaffold in drug discovery programs. This guide provides an in-depth comparative study of three distinct synthetic routes to this target molecule. Each route is critically evaluated based on its efficiency, scalability, reagent availability, and overall practicality in a research and development setting. The experimental protocols provided are based on established chemical principles and analogous transformations reported in the scientific literature.
Route 1: Convergent Synthesis via Condensation and Cyclization
This approach represents a highly convergent strategy, constructing the benzoxazole core and installing the C2-substituent in a single key step from a suitably functionalized aminophenol.
Scientific Rationale and Strategy
The core of this route lies in the well-established condensation reaction between a 2-aminophenol and a carbonyl compound, which upon cyclization and dehydration, yields the benzoxazole ring system. To introduce the 2-carbaldehyde group, a protected glyoxal equivalent, 2,2-diethoxyacetic acid, is employed. The diethoxyacetal group serves as a stable precursor to the aldehyde, which can be readily deprotected under acidic conditions in the final step. This strategy is advantageous as it builds the key functionalities early in the synthetic sequence.
The key starting material for this route is 2-amino-3-bromophenol. This can be sourced commercially or synthesized via established methods. The synthesis of a similar isomer, 3-amino-4-bromophenol, has been reported and involves diazotization of 3-nitro-4-aminophenol followed by a Sandmeyer-type bromination and subsequent reduction of the nitro group. A similar approach could be adapted for the synthesis of 2-amino-3-bromophenol if a commercial source is unavailable.
Experimental Protocol
Step 1a: Synthesis of 7-Bromo-2-(diethoxymethyl)benzo[d]oxazole
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-3-bromophenol (1.0 eq) and 2,2-diethoxyacetic acid (1.2 eq) in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove water.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 7-Bromo-2-(diethoxymethyl)benzo[d]oxazole.
Step 1b: Hydrolysis to this compound
-
Dissolve the product from Step 1a in a mixture of tetrahydrofuran (THF) and aqueous hydrochloric acid (2M).
-
Stir the mixture at room temperature.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the final product, this compound.
Visualizing the Workflow
Caption: Convergent synthesis of the target aldehyde.
Route 2: Late-Stage Formylation of the Benzoxazole Core
This synthetic pathway follows a more linear approach, where the 7-bromo-benzooxazole core is first constructed and then the aldehyde functionality is introduced at a later stage via an electrophilic aromatic substitution.
Scientific Rationale and Strategy
This route is predicated on the ability to directly formylate the benzoxazole ring. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3][4] The reaction employs a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a formamide, such as N,N-dimethylformamide (DMF). The electrophilicity of the Vilsmeier reagent is sufficient to react with moderately activated aromatic systems. The benzoxazole ring, while not as electron-rich as pyrrole or indole, is expected to undergo formylation, likely at the C2 position due to the influence of the heteroatoms.
The initial step involves the synthesis of 7-bromo-benzooxazole. This can be achieved through the condensation of 2-amino-3-bromophenol with formic acid or a derivative, such as triethyl orthoformate, under acidic conditions.
Experimental Protocol
Step 2a: Synthesis of 7-Bromo-benzooxazole
-
In a round-bottom flask, combine 2-amino-3-bromophenol (1.0 eq) and an excess of triethyl orthoformate (3.0 eq).
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 7-bromo-benzooxazole.
Step 2b: Vilsmeier-Haack Formylation
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, cool a solution of DMF (3.0 eq) in anhydrous dichloromethane (DCM) to 0°C.
-
Slowly add phosphoryl chloride (1.5 eq) dropwise, maintaining the temperature at 0°C.
-
Stir the mixture at 0°C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add a solution of 7-bromo-benzooxazole (1.0 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to 0°C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Stir vigorously until the evolution of gas ceases.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Visualizing the Workflow
Caption: Linear synthesis via late-stage formylation.
Route 3: Oxidation of a C2-Methanol Precursor
This strategy involves the initial construction of a (7-bromo-benzooxazol-2-yl)methanol intermediate, followed by a mild oxidation to furnish the desired aldehyde.
Scientific Rationale and Strategy
This route offers a reliable and often high-yielding approach to aldehydes, as the oxidation of primary alcohols to aldehydes is a well-established and predictable transformation. The key intermediate, (7-bromo-benzooxazol-2-yl)methanol, can be synthesized by the condensation of 2-amino-3-bromophenol with a suitable two-carbon building block containing a latent or protected hydroxyl group. A convenient choice is ethyl glycolate or a similar derivative. The resulting 2-substituted benzoxazole would then be an ester, which can be readily reduced to the primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄).
The final oxidation step can be carried out using a variety of reagents, such as pyridinium chlorochromate (PCC), pyridinium dichromate (PDC), or under Swern or Dess-Martin periodinane conditions. The Pfitzner-Moffatt oxidation, which utilizes a carbodiimide and DMSO, is another viable option.[5]
Experimental Protocol
Step 3a: Synthesis of Ethyl 7-bromobenzo[d]oxazole-2-carboxylate
-
Follow a similar procedure to Step 1a, using 2-amino-3-bromophenol (1.0 eq) and ethyl glycolate (1.2 eq) with a catalytic amount of p-toluenesulfonic acid in refluxing toluene with a Dean-Stark trap.
-
Purify the crude product by column chromatography.
Step 3b: Reduction to (7-Bromo-benzooxazol-2-yl)methanol
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend lithium aluminum hydride (1.5 eq) in anhydrous THF at 0°C.
-
Slowly add a solution of ethyl 7-bromobenzo[d]oxazole-2-carboxylate (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to 0°C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting suspension through a pad of Celite and wash the filter cake with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to yield (7-bromo-benzooxazol-2-yl)methanol.
Step 3c: Oxidation to this compound
-
In a round-bottom flask, dissolve (7-bromo-benzooxazol-2-yl)methanol (1.0 eq) in anhydrous DCM.
-
Add pyridinium chlorochromate (PCC) (1.5 eq) adsorbed on silica gel.
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a short pad of silica gel, eluting with DCM.
-
Concentrate the filtrate under reduced pressure to obtain the final product, this compound.
Visualizing the Workflow
Caption: Linear synthesis via oxidation of a C2-methanol precursor.
Comparative Analysis of Synthetic Routes
| Feature | Route 1: Convergent Synthesis | Route 2: Late-Stage Formylation | Route 3: Oxidation of Precursor |
| Number of Steps | 2 | 2 | 3 |
| Overall Strategy | Convergent | Linear | Linear |
| Key Reactions | Condensation/Cyclization, Acetal Hydrolysis | Cyclization, Vilsmeier-Haack Formylation | Condensation/Cyclization, Reduction, Oxidation |
| Reagent Toxicity | Moderate (Toluene) | High (POCl₃) | High (LiAlH₄, PCC) |
| Reaction Conditions | Reflux, Room Temperature | Reflux | Reflux, 0°C to Room Temperature |
| Potential Yield | Moderate to Good | Variable, potentially lower | Good to High |
| Scalability | Good | Moderate (handling POCl₃ at scale) | Moderate (handling LiAlH₄ and PCC at scale) |
| Purification | Two chromatographic steps | Two chromatographic steps | Three chromatographic steps |
Conclusion and Recommendations
Each of the outlined synthetic routes offers a viable pathway to this compound, with distinct advantages and disadvantages.
-
Route 1 (Convergent Synthesis) is elegant and efficient in its step economy. The use of a protected aldehyde equivalent is a classic and reliable strategy. This route is likely to be a good choice for laboratory-scale synthesis due to its straightforward nature.
-
Route 2 (Late-Stage Formylation) is attractive due to the potential for a very direct introduction of the aldehyde group. However, the Vilsmeier-Haack reaction can be substrate-dependent, and optimization may be required. The use of phosphoryl chloride requires careful handling. This route may be advantageous if the 7-bromo-benzooxazole intermediate is readily available.
-
Route 3 (Oxidation of Precursor) , while being the longest route, is arguably the most reliable and predictable. The individual transformations—esterification, reduction, and oxidation—are all high-yielding and well-precedented reactions. This route would be the recommended starting point for a research program where a reliable supply of the target molecule is critical, and optimization time is to be minimized.
The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research project, including the available starting materials, the scale of the synthesis, and the laboratory's capabilities for handling hazardous reagents.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Design and Synthesis of Novel Antioxidant 2-Substituted-5,7,8-Trimethyl-1,4-Benzoxazine Hybrids: Effects on Young and Senescent Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of 7-Bromo-benzooxazole-2-carbaldehyde and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for conferring a wide spectrum of pharmacological activities upon molecules that contain it. This guide provides an in-depth comparative analysis of the biological activity of 7-Bromo-benzooxazole-2-carbaldehyde and its structural analogs. By examining experimental data and structure-activity relationships (SAR), this document aims to furnish researchers and drug development professionals with insights to guide the design of novel therapeutic agents.
Introduction to this compound
This compound is a derivative of benzoxazole, an aromatic organic compound with a bicyclic structure in which a benzene ring is fused to an oxazole ring. The presence of a bromine atom at the 7-position and a carbaldehyde (aldehyde) group at the 2-position are key structural features that significantly influence its physicochemical properties and biological activity. The electron-withdrawing nature of the bromine atom and the reactive aldehyde functionality make this compound and its analogs promising candidates for various therapeutic applications, including as antimicrobial and anticancer agents.[1]
Comparative Biological Activities
While direct comparative studies on a wide array of this compound analogs are limited, a comprehensive analysis of existing literature on substituted benzoxazoles allows for a logical extrapolation of their potential biological performance. The primary activities of interest for this class of compounds are antimicrobial and anticancer effects.
Antimicrobial Activity
Benzoxazole derivatives are well-documented for their potent antimicrobial properties against a range of bacterial and fungal pathogens.[2][3] The introduction of a halogen atom, such as bromine, on the benzoxazole ring is often associated with enhanced antimicrobial efficacy. This is attributed to the increased lipophilicity and electronic effects of the halogen, which can facilitate cell membrane penetration and interaction with microbial targets.[1]
The aldehyde group at the 2-position offers a site for further chemical modification, such as the formation of Schiff bases, which have been shown to possess significant antimicrobial activity.[4][5]
Table 1: Comparative Antimicrobial Activity of Benzoxazole Analogs
| Compound/Analog | Substitution | Target Organism(s) | Activity (MIC/Zone of Inhibition) | Reference |
| This compound | 7-Bromo, 2-Carbaldehyde | Data not available in direct studies | - | - |
| 5-Chloro-2-substituted benzoxazoles | 5-Chloro | E. coli, S. aureus | Moderate to good activity | [6] |
| Benzoxazole-2-carbaldehyde Schiff bases | 2-Schiff base | Various bacteria & fungi | Potent activity reported | [4][5] |
| Halogenated 2-phenyl benzoxazoles | Various halogen substitutions | S. aureus, P. aeruginosa | Significant activity observed | [7] |
| 2-Substituted-benzoxazole-5-carbaldehyde derivatives | 5-Carbaldehyde | Various bacteria & fungi | Moderate activity | [8] |
Note: This table is a composite representation based on activities reported for structurally related compounds. Direct comparative data for this compound is needed for a definitive assessment.
Anticancer Activity
The benzoxazole nucleus is a key pharmacophore in a number of anticancer agents.[9][10] The mechanism of action often involves the inhibition of crucial cellular pathways, such as topoisomerase and protein kinases, or the induction of apoptosis.[8] Halogen substitution can play a significant role in enhancing the cytotoxic potential of benzoxazole derivatives.[1] For instance, studies on other halogenated benzoxazoles have demonstrated potent activity against various cancer cell lines.[9][11]
The aldehyde group at the 2-position can contribute to the anticancer activity through interactions with biological macromolecules or by serving as a synthetic handle to introduce other pharmacologically active moieties.
Table 2: Comparative Anticancer Activity of Benzoxazole Analogs
| Compound/Analog | Substitution | Cancer Cell Line(s) | Activity (IC50) | Reference |
| This compound | 7-Bromo, 2-Carbaldehyde | Data not available in direct studies | - | - |
| 5-Chloro-benzoxazole derivatives | 5-Chloro | HCT-116, MCF-7 | Good cytotoxic activity | [6] |
| 2-(Substituted phenyl)benzoxazoles | Various phenyl substitutions | HepG2, MCF-7 | Promising anticancer activity | [9] |
| Halogenated benzoxazole derivatives | Various halogen substitutions | Various cancer cell lines | Enhanced antiproliferative activity | [1] |
| Phortress (benzothiazole analog) | - | Various cancer cell lines | Potent anticancer prodrug | [12] |
Note: This table is a composite representation based on activities reported for structurally related compounds. Direct comparative data for this compound is necessary for a conclusive evaluation.
Structure-Activity Relationship (SAR) Insights
The biological activity of benzoxazole derivatives is intricately linked to the nature and position of substituents on the heterocyclic ring system.
Caption: Key structural features influencing the biological activity of benzoxazole analogs.
-
Substitution at Position 2: The nature of the substituent at the 2-position is a critical determinant of biological activity. The carbaldehyde group in this compound is a versatile functional group that can participate in various biological interactions and serve as a precursor for the synthesis of more complex analogs, such as Schiff bases, which often exhibit enhanced biological profiles.[4][5]
-
Substitution on the Benzene Ring: The position and electronic nature of substituents on the benzene ring significantly modulate the activity.
-
Halogens (e.g., Bromo at C7): The presence of a halogen atom, like bromine at the 7-position, is generally associated with increased biological activity.[1] This is often attributed to the "halogen effect," which can enhance membrane permeability and binding affinity to target macromolecules. The position of the halogen is also crucial, with different isomers exhibiting varying potencies.
-
Electron-Withdrawing vs. Electron-Donating Groups: The electronic properties of the substituents influence the overall electron density of the benzoxazole ring system, which in turn affects its interaction with biological targets. Electron-withdrawing groups have been reported to enhance the antiproliferative and antimicrobial effects of these compounds.[1]
-
Experimental Methodologies
To facilitate further research and comparative studies, detailed protocols for key biological assays are provided below.
Synthesis of this compound and Analogs
A common synthetic route to benzoxazole-2-carbaldehydes involves the condensation of an appropriately substituted 2-aminophenol with a suitable carbonyl compound, followed by oxidation or functional group transformation.
Caption: General synthetic workflow for this compound.
Step-by-Step Protocol:
-
Condensation: React 2-amino-6-bromophenol with glyoxylic acid in a suitable solvent (e.g., ethanol) under reflux conditions to form the corresponding Schiff base intermediate.
-
Cyclization: The intermediate undergoes spontaneous or acid-catalyzed cyclization to form 7-bromo-benzooxazole-2-carboxylic acid.
-
Reduction: The carboxylic acid is then reduced to the corresponding aldehyde using a suitable reducing agent (e.g., lithium aluminum hydride followed by a mild workup, or conversion to an acid chloride followed by Rosenmund reduction).
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Step-by-Step Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution: The test compound (e.g., this compound) is serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours, during which viable cells metabolize MTT into purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Conclusion and Future Directions
This compound and its analogs represent a promising class of compounds with significant potential for development as antimicrobial and anticancer agents. The presence of the bromine atom at the 7-position and the aldehyde group at the 2-position are key structural determinants of their biological activity. Structure-activity relationship studies suggest that further modifications, such as the introduction of different halogens or other electron-withdrawing groups on the benzene ring, and the derivatization of the aldehyde group, could lead to the discovery of more potent and selective therapeutic candidates.
Future research should focus on the systematic synthesis and biological evaluation of a focused library of 7-substituted-benzoxazole-2-carbaldehyde analogs to establish a more definitive quantitative structure-activity relationship (QSAR). This will enable the rational design of novel benzoxazole-based drugs with improved efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Studies on New Schiff Bases of Benzoxazole: Synthesis, Anticonvulsant and Neurotoxicity Evaluation – Oriental Journal of Chemistry [orientjchem.org]
- 5. Synthesis, biological and computational evaluation of benzoxazole hybrid analogs as potential anti-Alzheimer's agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Purity Assessment of 7-Bromo-benzooxazole-2-carbaldehyde by High-Performance Liquid Chromatography (HPLC)
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of drug discovery and development, the chemical purity of starting materials and intermediates is not merely a quality metric; it is a foundational pillar of safety and efficacy. 7-Bromo-benzooxazole-2-carbaldehyde is a key heterocyclic building block, valued for its utility in the synthesis of a wide array of pharmacologically active molecules.[1][2][3] The presence of even trace impurities, such as unreacted starting materials, by-products from side reactions, or degradants, can have profound implications, potentially leading to downstream reaction failures, the formation of toxic entities, or compromised final product stability.
High-Performance Liquid Chromatography (HPLC) stands as the gold standard for assessing the purity of such compounds due to its high resolution, sensitivity, and quantitative accuracy.[4] This guide provides an in-depth, experience-driven methodology for the purity assessment of this compound. We will move beyond a simple protocol, delving into the scientific rationale behind each experimental choice and establishing a self-validating system in accordance with internationally recognized guidelines.[5][6]
Part 1: The Analytical Strategy: Tailoring the Method to the Molecule
The molecular structure of this compound—a planar, aromatic, heterocyclic system—dictates our analytical approach. Its inherent hydrophobicity and conjugated π-electron system make it an ideal candidate for Reversed-Phase HPLC (RP-HPLC) with UV detection.[7][8]
Our strategy is built on the following principles:
-
High Resolution: The method must be capable of separating the main analyte from a range of potential impurities with varying polarities. This necessitates a gradient elution approach.
-
Sensitivity: The system must detect impurities at levels relevant to pharmaceutical quality control, typically down to 0.05% area.
-
Robustness: The method must be reliable and produce consistent results despite minor variations in experimental conditions.
The primary challenge is to develop a single, stability-indicating method that can resolve the parent compound from its potential process impurities and degradation products. Common impurities in the synthesis of benzoxazoles can include unreacted substituted 2-aminophenols and aromatic aldehydes.[1][2] Degradants could include the corresponding carboxylic acid (via oxidation) or alcohol (via reduction).
Part 2: Experimental Design and Validated Methodology
This section details the comprehensive experimental protocol, grounded in the principles of method validation as outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[4][9]
Materials and Reagents
-
Reference Standard: this compound, >99.5% purity
-
Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH), Purified Water (18.2 MΩ·cm)
-
Additives: Formic Acid (LC-MS grade)
-
Sample Diluent: Acetonitrile/Water (50:50, v/v)
Instrumentation and Chromatographic Conditions
The causality behind these choices is critical. A C18 column is selected for its hydrophobic stationary phase, which provides excellent retention for aromatic compounds like our analyte.[8] Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.[10] A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted within a practical run time. The addition of 0.1% formic acid to the mobile phase serves a dual purpose: it sharpens peaks by suppressing the ionization of free silanol groups on the column packing and ensures a consistent pH for reproducible retention times.[11] A Diode Array Detector (DAD) is superior to a simple UV detector as it allows for the determination of the optimal detection wavelength (λmax) and enables peak purity analysis.
| Parameter | Condition | Rationale |
| HPLC System | UHPLC/HPLC with Quaternary Pump, Autosampler, Column Oven, DAD | Standard for robust and reproducible chromatographic analysis. |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides high efficiency and resolution for complex samples. |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous phase for RP-HPLC; acid improves peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic phase for RP-HPLC; acid maintains consistent pH. |
| Gradient Elution | 0-1 min (30% B), 1-10 min (30% to 95% B), 10-12 min (95% B), 12-12.1 min (95% to 30% B), 12.1-15 min (30% B) | Ensures separation of compounds with a wide range of polarities. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column to maintain efficiency. |
| Column Temp. | 35 °C | Ensures reproducible retention times and reduces viscosity. |
| Injection Vol. | 2.0 µL | Small volume for high-efficiency columns to prevent band broadening. |
| Detection | DAD, 275 nm | λmax for the benzoxazole chromophore, providing high sensitivity. |
| Run Time | 15 minutes | Allows for elution of all components and column re-equilibration. |
Standard and Sample Preparation
Accuracy begins with precise sample preparation.
-
Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the Sample Diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh ~25 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the Sample Diluent. The higher concentration for the test sample facilitates the detection and quantitation of low-level impurities.
Method Validation Protocol: A Self-Validating System
Method validation is the process of demonstrating that the analytical procedure is suitable for its intended purpose.[12]
-
Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by injecting a blank (diluent) and a placebo and confirming no interfering peaks at the retention time of the main peak. Crucially, for a stability-indicating assay, forced degradation studies are performed. The sample is stressed under acidic, basic, oxidative, thermal, and photolytic conditions to ensure that all degradant peaks are separated from the main analyte peak.
-
Linearity: A series of at least five concentrations of the reference standard are prepared, typically ranging from the Limit of Quantitation (LOQ) to 150% of the nominal sample concentration. The peak area response is plotted against concentration, and the correlation coefficient (r²) should be ≥ 0.999.[9]
-
Accuracy (% Recovery): Accuracy is determined by spiking a sample matrix with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage of recovered analyte is calculated. The acceptance criterion is typically 98.0% to 102.0%.[9]
-
Precision:
-
Repeatability (Intra-day precision): Six replicate injections of the same sample are performed, and the Relative Standard Deviation (%RSD) of the peak areas is calculated. The acceptance criterion is typically ≤ 1.0%.
-
Intermediate Precision (Inter-day precision): The repeatability assay is performed by a different analyst on a different day using different equipment. This demonstrates the method's ruggedness. The %RSD between the two sets of data is calculated.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the signal-to-noise ratio (S/N). LOD is the concentration that yields an S/N of ~3:1, while LOQ is the concentration that yields an S/N of ~10:1 and can be quantified with acceptable precision and accuracy.
Part 3: Data Interpretation and Comparative Analysis
System Suitability Testing (SST)
Before any sample analysis, a system suitability test is performed by injecting the standard solution five or six times. This ensures the chromatographic system is performing adequately.
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Measures peak symmetry. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency. |
| %RSD of Peak Area | ≤ 1.0% (for n=5) | Measures injection precision. |
Comparative Purity Analysis
The primary output of this method is the impurity profile of a given batch. Purity is typically calculated using the area percent method, which assumes that all components have a similar UV response at the chosen wavelength.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Below is a comparative data summary for two hypothetical batches of this compound. Batch A represents a high-purity, release-quality material, while Batch B is a developmental batch with a more complex impurity profile.
| Parameter | Batch A (High Purity) | Batch B (Developmental) |
| Analyte Retention Time (min) | 6.85 | 6.84 |
| Analyte Peak Area | 1,254,830 | 1,198,550 |
| % Purity (Area %) | 99.91% | 98.65% |
| Impurity 1 RT (min) | 4.21 | 4.22 |
| Impurity 1 Area % | 0.06% | 0.58% (Starting Material) |
| Impurity 2 RT (min) | - | 7.53 |
| Impurity 2 Area % | - | 0.45% (By-product) |
| Impurity 3 RT (min) | - | 8.12 |
| Impurity 3 Area % | - | 0.32% (Unknown) |
| Total Impurities | 0.09% | 1.35% |
Discussion: The data clearly distinguishes the quality of the two batches. Batch A is exceptionally pure, with only one minor impurity detected well below the typical reporting threshold of 0.1%. In contrast, Batch B contains three significant impurities. The peak at 4.22 minutes in Batch B might be identified via mass spectrometry or by injecting known starting materials as a potential unreacted precursor. The presence of multiple impurities highlights the need for process optimization for Batch B before it can be considered for use in a regulated environment.
Part 4: Workflow Visualization and Conclusion
To ensure clarity and reproducibility, the entire analytical workflow, from sample receipt to final data reporting, is summarized in the following diagram.
Caption: HPLC Purity Analysis Workflow.
Conclusion
This guide has detailed a robust, high-resolution RP-HPLC method for the accurate purity assessment of this compound. By grounding our experimental design in the physicochemical properties of the analyte and adhering to the rigorous framework of ICH/USP validation guidelines, we have established a trustworthy and reliable analytical procedure. The comparative data illustrates the method's capacity to differentiate between materials of varying quality, a critical function in the pharmaceutical industry. This scientifically sound approach ensures that the purity of this vital chemical intermediate can be controlled effectively, thereby safeguarding the quality and integrity of the final active pharmaceutical ingredients derived from it.
References
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. cubiclaboratories.com [cubiclaboratories.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 9. researchgate.net [researchgate.net]
- 10. waters.com [waters.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to the Quantum Yield of Fluorescent Benzoxazole Derivatives: Insights for Probe Development
For Researchers, Scientists, and Drug Development Professionals
The rational design of fluorescent probes is a cornerstone of modern biological research and drug development. At the heart of a probe's performance lies its fluorescence quantum yield (ΦF), a critical parameter that dictates the efficiency of converting absorbed light into a measurable fluorescent signal. This guide provides a comparative analysis of the quantum yields of fluorescent derivatives based on the benzoxazole scaffold, a privileged structure in medicinal chemistry and fluorescent probe design.[1][2]
While this guide focuses on derivatives of the versatile building block 7-Bromo-benzooxazole-2-carbaldehyde, a comprehensive search of the current scientific literature did not yield specific quantum yield data for its direct fluorescent derivatives. Therefore, to provide valuable insights for researchers working with this and similar scaffolds, we will draw comparisons from structurally analogous benzoxazole derivatives. The principles of chemical synthesis and photophysical characterization detailed herein are directly applicable to the development of novel probes from this compound.
The Benzoxazole Core: A Platform for Bright Fluorophores
The benzoxazole ring system is a key component in a multitude of fluorescent compounds due to its rigid, planar structure and tunable electronic properties.[2] The aldehyde functionality at the 2-position of benzooxazole-2-carbaldehyde serves as a versatile chemical handle for the synthesis of a wide array of fluorescent derivatives, most commonly through reactions like the Knoevenagel condensation.[3] This reaction allows for the introduction of various electron-withdrawing or -donating groups, which can significantly modulate the photophysical properties of the resulting molecule, including its quantum yield.
Comparative Analysis of Benzoxazole Derivative Quantum Yields
To illustrate the impact of structural modifications on fluorescence quantum yield, the following table summarizes the photophysical properties of selected 2-substituted benzoxazole derivatives. These examples, while not direct derivatives of the 7-bromo-2-carbaldehyde precursor, provide a valuable framework for understanding structure-property relationships within this class of fluorophores.
| Derivative Structure/Name | Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (ΦF) | Reference |
| 2-(4-(Fluorosulfato)phenyl)benzoxazole (BOSp) | Acetonitrile | 329 | 350 | 0.64 | [4] |
| 2-(3-(Fluorosulfato)phenyl)benzoxazole (BOSm) | Acetonitrile | 329 | 350 | High | [4] |
| 2-(2-(Fluorosulfato)phenyl)benzoxazole (BOSo) | Acetonitrile | 329 | 350 | High | [4] |
| 2-(4-Hydroxyphenyl)benzoxazole (BOp) | Acetonitrile | - | - | - | [5] |
| 2-(3-Hydroxyphenyl)benzoxazole (BOm) | Acetonitrile | - | - | - | [5] |
| 2-(2-Hydroxyphenyl)benzoxazole (BOo) | Acetonitrile | - | - | - | [5] |
Note: The original source for BOSm and BOSo describes their quantum yields as "high" without specifying a numerical value.
From this limited dataset, it is evident that even subtle changes in the substitution pattern on the 2-phenyl ring can influence the quantum yield. The para-substituted fluorosulfate derivative (BOSp) exhibits a notably high quantum yield of 0.64 in acetonitrile.[4] This highlights the potential for achieving bright fluorescence through strategic chemical modification of the benzoxazole core.
Experimental Protocols
Synthesis of a Representative Benzoxazole Derivative via Knoevenagel Condensation
The Knoevenagel condensation is a reliable method for converting an aldehyde, such as this compound, into a more conjugated, and often fluorescent, derivative.[3] The following is a generalized, representative protocol.
Materials:
-
This compound
-
An active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
A basic catalyst (e.g., piperidine, pyridine)
-
An appropriate solvent (e.g., ethanol, toluene)
-
Standard laboratory glassware and purification supplies (e.g., round-bottom flask, condenser, silica gel for chromatography)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1 equivalent) and the active methylene compound (1.1 equivalents) in the chosen solvent.
-
Catalyst Addition: Add a catalytic amount of the basic catalyst (e.g., a few drops of piperidine) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of solution and can be collected by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.
-
Purification: The crude product is then purified, typically by recrystallization or column chromatography on silica gel, to yield the pure fluorescent derivative.
Causality: The choice of the active methylene compound is critical as it introduces functionalities that extend the π-conjugated system of the benzoxazole core, which is essential for fluorescence. The basic catalyst facilitates the deprotonation of the active methylene compound, initiating the condensation reaction. The solvent is chosen based on the solubility of the reactants and its ability to facilitate the reaction, often at elevated temperatures to ensure completion.
Measurement of Fluorescence Quantum Yield (Relative Method)
The relative method is a widely used and accessible technique for determining the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.
Materials and Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
-
The synthesized fluorescent derivative (sample)
-
A fluorescent standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54)
-
High-purity solvent
Procedure:
-
Prepare Solutions: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure Fluorescence Spectra: Record the fluorescence emission spectra of each solution using the fluorometer, exciting at the same wavelength used for the absorbance measurements. Ensure that the excitation and emission slits are kept constant for all measurements.
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength. The resulting plots should be linear.
-
Calculate Quantum Yield: The quantum yield of the sample (ΦF,sample) can be calculated using the following equation:
ΦF,sample = ΦF,std * (msample / mstd) * (ηsample2 / ηstd2)
Where:
-
ΦF,std is the quantum yield of the standard.
-
msample and mstd are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and the standard, respectively.
-
ηsample and ηstd are the refractive indices of the sample and standard solutions (if the solvents are different).
-
Trustworthiness: This protocol is self-validating. The linearity of the plot of integrated fluorescence intensity versus absorbance confirms that the measurements were performed in a concentration range where Beer-Lambert law is obeyed and inner filter effects are negligible. The use of a well-characterized standard provides a reliable reference point for the calculation.
Visualizing the Path to Fluorescent Probes
To better understand the concepts discussed, the following diagrams illustrate the key processes.
Caption: General workflow for synthesizing a fluorescent derivative and the concept of quantum yield.
Caption: Step-by-step experimental workflows for synthesis and quantum yield measurement.
Conclusion and Future Directions
While direct experimental data for the quantum yields of fluorescent derivatives of this compound remains to be reported, this guide provides a robust framework for researchers entering this area. By understanding the principles of synthesis and photophysical characterization, and by drawing insights from structurally similar benzoxazole derivatives, scientists can rationally design and evaluate novel fluorescent probes with optimized quantum yields for a wide range of applications in biological imaging and drug discovery. The synthesis and characterization of derivatives of this compound represents a promising avenue for future research to expand the toolbox of high-performance fluorescent probes.
References
- 1. biori.periodikos.com.br [biori.periodikos.com.br]
- 2. 2-Phenylbenzoxazole derivatives: a family of robust emitters of solid-state fluorescence - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 3. Benzooxazole-2-carbaldehyde|CAS 62667-25-8|Supplier [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 7-Bromo-benzooxazole-2-carbaldehyde: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily tasks. With this innovation comes the critical responsibility of ensuring safety and environmental stewardship through the proper disposal of chemical waste. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 7-Bromo-benzooxazole-2-carbaldehyde, a halogenated heterocyclic compound. Adherence to these procedures is essential not only for regulatory compliance but also for the protection of laboratory personnel and the environment.
Understanding the Hazard Profile
Before initiating any disposal procedure, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is classified with the following hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1]
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1]
As a brominated organic compound, its disposal requires special consideration due to the potential for forming hazardous byproducts during incineration if not managed correctly.[2] Halogenated waste streams are typically more costly to dispose of than non-halogenated ones because they require specialized treatment to neutralize acidic gases like hydrogen bromide (HBr) that are produced during combustion.[3][4]
Table 1: Key Properties and Identifiers for this compound
| Property | Value | Source |
| CAS Number | 944907-44-2 | [1] |
| Molecular Formula | C8H4BrNO2 | N/A |
| Appearance | Solid | [5] |
| Hazards | H315, H319, H335 | [1] |
The Disposal Workflow: A Decision-Making Framework
The proper disposal of this compound is a multi-step process that begins with the user and ends with a certified waste management facility. The following diagram illustrates the critical decision points and actions required.
Caption: Decision workflow for the disposal of this compound.
Step-by-Step Disposal Protocol
This protocol is designed to provide clear, actionable steps for the safe disposal of this compound waste, including pure compound, contaminated materials, and solutions.
Part 1: Immediate Actions and Personal Protective Equipment (PPE)
-
Work in a Ventilated Area: All handling of this compound, including during disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling dust or vapors.[1][6]
-
Wear Appropriate PPE: At a minimum, the following PPE must be worn:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Protective Clothing: A lab coat must be worn and kept buttoned.[1]
-
Part 2: Waste Segregation and Containerization
-
Designate as Halogenated Waste: this compound is a halogenated organic compound. It is crucial to segregate this waste from non-halogenated organic waste streams.[3][7][8] Mixing these waste types increases disposal costs and can complicate the disposal process.[4][8]
-
Select an Appropriate Waste Container:
-
Label the Waste Container: Before adding any waste, affix a "Hazardous Waste" label to the container.[3] The label must include:
Part 3: Accumulation and Storage
-
Container Management: Keep the waste container closed at all times, except when actively adding waste.[3][7] This prevents the release of vapors and potential spills.
-
Storage Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3] This area should be away from sources of ignition and incompatible materials.[1]
-
Secondary Containment: It is best practice to store the waste container within a secondary containment bin to mitigate the impact of any potential leaks or spills.
Part 4: Final Disposal and Spill Management
-
Requesting Pickup: Once the waste container is full, or if work on the project involving this chemical is complete, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.
-
Spill Cleanup: In the event of a spill:
-
Ensure the area is well-ventilated and restrict access.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect the absorbed material and place it into a sealed, labeled hazardous waste container for disposal.[1][7]
-
For large spills, evacuate the area and contact your institution's emergency response team.[7]
-
The Rationale Behind the Protocol: A Commitment to Safety and Compliance
The procedures outlined above are grounded in established safety principles and regulatory requirements. The segregation of halogenated waste is a key principle driven by both safety and economic factors.[4][8] The high-temperature incineration required for halogenated compounds is a specialized process designed to break down the molecule while capturing and neutralizing the resulting acidic gases.[2]
By adhering to this detailed disposal plan, you are not only complying with regulations set forth by agencies such as the Environmental Protection Agency (EPA) but also actively participating in a culture of safety that is the bedrock of responsible scientific research.
References
- 1. aksci.com [aksci.com]
- 2. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. 7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde = 97 1071224-34-4 [sigmaaldrich.com]
- 6. unavera.de [unavera.de]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
A Researcher's Guide to the Safe Handling of 7-Bromo-benzooxazole-2-carbaldehyde
As a Senior Application Scientist, it is imperative to move beyond simply listing procedural steps and delve into the rationale behind safety protocols. This guide is designed to provide you, our valued researchers, with a comprehensive understanding of the risks associated with 7-Bromo-benzooxazole-2-carbaldehyde and the necessary precautions to ensure your safety. Our commitment is to empower you with the knowledge to create a secure and efficient research environment.
Understanding the Hazard Profile
This compound is a halogenated aromatic aldehyde. This chemical structure brings with it a specific set of potential hazards that dictate our handling procedures. According to its Safety Data Sheet (SDS), this compound is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation[1].
Hazard Identification Summary:
| Hazard Classification | GHS Category | Description |
| Skin Irritation | 2 | Causes skin irritation upon contact[1][2]. |
| Eye Irritation | 2A | Causes serious eye irritation[1][2]. |
| Specific Target Organ Toxicity (Single Exposure) | 3 | May cause respiratory system irritation[1]. |
Understanding these classifications is the first step in mitigating risk. The bromide and aldehyde functional groups contribute to its reactivity and potential for biological interaction, necessitating a robust personal protective equipment (PPE) strategy.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not a matter of preference but a scientifically-driven decision based on the hazard profile of the chemical. For this compound, the following PPE is mandatory.
Hand Protection
-
Requirement: Chemical-resistant gloves.
-
Rationale: The primary route of exposure is skin contact, which can lead to irritation[1][2]. Nitrile gloves are a suitable initial choice for incidental contact. For prolonged handling or in the event of a spill, heavier-duty gloves such as butyl rubber or Viton® should be considered. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
-
Best Practice: Double gloving is recommended when handling the pure compound, especially during weighing and transfer operations. This provides an additional layer of protection in case the outer glove is compromised.
Eye and Face Protection
-
Requirement: Safety glasses with side shields or chemical splash goggles. A face shield is required when there is a risk of splashing[3].
-
Rationale: This compound is classified as a serious eye irritant[1][2]. Direct contact could lead to significant and potentially irreversible damage. Standard safety glasses may not provide adequate protection from splashes.
-
Best Practice: Always wear chemical splash goggles when handling solutions of this compound or when performing reactions. A face shield should be worn over the goggles during bulk transfers or when there is a heightened risk of splashing.
Body Protection
-
Requirement: A fully buttoned, long-sleeved laboratory coat.
-
Rationale: To protect the skin on your arms and body from accidental spills and contamination[1].
-
Best Practice: Ensure your lab coat is made of a material appropriate for the chemicals being handled. For this compound, a standard cotton or flame-resistant lab coat is suitable for general use.
Respiratory Protection
-
Requirement: To be used in a well-ventilated area. A NIOSH-approved respirator may be necessary for large quantities or in cases of poor ventilation[1].
-
Rationale: this compound may cause respiratory irritation if its dust or vapors are inhaled[1].
-
Best Practice: All handling of the solid compound should be performed in a certified chemical fume hood to minimize the risk of inhalation. If you experience any respiratory discomfort, cease work immediately and move to a well-ventilated area.
Operational Plan: A Step-by-Step Guide to Safe Handling
A clear and well-rehearsed operational plan is crucial for minimizing risk. The following workflow is designed to guide you through the safe handling of this compound.
Caption: A streamlined workflow for the safe handling of this compound.
Preparation
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound[1].
-
Don Appropriate PPE: As outlined in Section 2, put on your lab coat, safety goggles, and gloves.
-
Prepare the Fume Hood: Ensure the fume hood is functioning correctly and the sash is at the appropriate height. The work surface should be clean and uncluttered.
Handling
-
Weighing: Carefully weigh the required amount of the solid compound in the fume hood. Use a disposable weighing boat to minimize contamination of the balance.
-
Transfer: Gently transfer the weighed compound to the reaction vessel. Avoid creating dust.
-
Reaction: Perform the reaction within the fume hood. Monitor the reaction for any signs of unexpected changes.
Cleanup
-
Decontaminate Glassware: Thoroughly clean all glassware that has come into contact with the compound.
-
Segregate Waste: Dispose of all waste materials according to the disposal plan in Section 4.
-
Doff PPE: Remove your PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by your lab coat and then your safety goggles. Wash your hands thoroughly with soap and water after removing your PPE.
Disposal Plan: Responsible Waste Management
As a halogenated organic compound, this compound and its associated waste must be disposed of as hazardous waste. Improper disposal can have serious environmental consequences.
Waste Segregation and Disposal Protocol:
| Waste Type | Container | Disposal Procedure |
| Solid Waste (unused compound, contaminated weighing boats, etc.) | Labeled, sealed container for halogenated organic solids. | The container should be clearly labeled "Hazardous Waste: Halogenated Organic Solids" and should list this compound as a constituent. Store in a designated satellite accumulation area. |
| Liquid Waste (reaction mixtures, solvent rinses) | Labeled, sealed container for halogenated organic liquids. | Do not mix with non-halogenated waste streams[4][5][6]. The container should be clearly labeled "Hazardous Waste: Halogenated Organic Liquids" and should list all chemical constituents and their approximate percentages[6]. |
| Contaminated PPE (gloves, disposable lab coats) | Labeled, sealed bag for solid hazardous waste. | Place all contaminated disposable PPE in a designated hazardous waste bag. |
digraph "Disposal_Decision_Tree" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];"Start" [label="Generated Waste"]; "Is_Solid" [label="Is it a solid?", shape=diamond, fillcolor="#FBBC05"]; "Is_Liquid" [label="Is it a liquid?", shape=diamond, fillcolor="#FBBC05"]; "Is_PPE" [label="Is it contaminated PPE?", shape=diamond, fillcolor="#FBBC05"]; "Solid_Waste" [label="Halogenated Solid Waste Container"]; "Liquid_Waste" [label="Halogenated Liquid Waste Container"]; "PPE_Waste" [label="Solid Hazardous Waste Bag"];
"Start" -> "Is_Solid"; "Is_Solid" -> "Is_Liquid" [label="No"]; "Is_Solid" -> "Solid_Waste" [label="Yes"]; "Is_Liquid" -> "Is_PPE" [label="No"]; "Is_Liquid" -> "Liquid_Waste" [label="Yes"]; "Is_PPE" -> "PPE_Waste" [label="Yes"]; }
Caption: A decision tree for the proper segregation of waste generated from handling this compound.
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, a swift and informed response is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing[1]. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[1]. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[1].
-
Spill: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal[4][7]. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
By adhering to these guidelines, you are not only protecting yourself but also contributing to a culture of safety within your research community. Should you have any further questions, please do not hesitate to consult your institution's safety officer or refer to the resources provided below.
References
- 1. aksci.com [aksci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. wm.edu [wm.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-Bromobenzo[d]oxazole-2-carbaldehyde](https://i.imgur.com/your-image-url.png)
